molecular formula C7H11N3 B2953643 4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 927803-63-2

4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B2953643
CAS No.: 927803-63-2
M. Wt: 137.186
InChI Key: RMKSYSZDGNFLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-tetrahydro-1H-indazol-4-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSYSZDGNFLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4,5,6,7-tetrahydro-1H-indazol-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of a key derivative, 4,5,6,7-tetrahydro-1H-indazol-4-amine, with a focus on its chemical structure, properties, synthesis, and burgeoning applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this versatile chemical entity. While specific experimental data for the parent 4-amino compound is sparse in the literature, this guide synthesizes information from closely related analogues to provide a robust working knowledge of the compound class.

Introduction: The Significance of the Tetrahydroindazole Core

Indazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities.[1] The fused pyrazole and benzene ring system of indazole offers a unique three-dimensional structure that can effectively interact with various biological targets.[1] The partially saturated analogue, 4,5,6,7-tetrahydro-1H-indazole, retains key electronic features of the parent indazole while providing greater conformational flexibility, a desirable trait for optimizing ligand-receptor interactions.

The introduction of an amine functionality at the 4-position of the tetrahydroindazole ring system creates a chiral center and a key functional group for further chemical modification, making this compound a valuable building block for combinatorial chemistry and targeted drug design. Derivatives of this core have shown promise as potent inhibitors of enzymes implicated in cancer and inflammatory diseases, underscoring the therapeutic potential of this chemical class.[2]

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound comprises a fused pyrazole and a cyclohexane ring, with an amino group at the C4 position. The presence of the pyrazole ring allows for tautomerism, with the 1H- and 2H-isomers being the most common, though the 1H-tautomer is generally more stable.[3]

Structural Identifiers
IdentifierValueSource
Molecular Formula C₇H₁₁N₃[4]
Molecular Weight 137.18 g/mol [4]
IUPAC Name This compound[4]
SMILES C1CC(C2=C(C1)NN=C2)N[4]
InChI InChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)[4]
InChIKey RMKSYSZDGNFLNL-UHFFFAOYSA-N[4]
Physicochemical Properties
PropertyValue (for related compounds)Notes and References
Physical State Powder/SolidBased on analogues like 1H-Indazol-5-amine.[5]
Melting Point 172 - 178 °CFor 1H-Indazol-5-amine.[5]
Boiling Point Not available---
Solubility Soluble in polar organic solventsAssumed based on general amine and indazole chemistry.
pKa Not availableThe pyrazole and amino groups will have distinct pKa values.
Predicted XlogP -0.1For this compound.[4]

It is imperative for researchers to experimentally determine these properties for the specific compound of interest as they are critical for reaction optimization, formulation, and ADME (absorption, distribution, metabolism, and excretion) profiling.

Synthesis of this compound and Derivatives

The most prevalent and efficient method for the synthesis of 4-amino-tetrahydroindazoles is a two-step process starting from cyclohexane-1,3-dione. This approach offers high yields and allows for the introduction of substituents on the indazole nitrogen.

Synthetic Pathway Overview

The synthesis proceeds via two key transformations:

  • Indazole Ring Formation: Condensation of a substituted hydrazine with cyclohexane-1,3-dione to form the corresponding 1,5,6,7-tetrahydro-4H-indazol-4-one.

  • Reductive Amination: Conversion of the 4-keto group to a 4-amino group.[2][6]

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Reductive Amination A Cyclohexane-1,3-dione + R-NHNH₂ (Hydrazine) B 1,5,6,7-Tetrahydro-4H-indazol-4-one A->B Condensation (e.g., in Ethanol) C 1,5,6,7-Tetrahydro-4H-indazol-4-one D This compound C->D NH₄OAc, NaBH₃CN or H₂, Catalyst

Caption: General synthetic scheme for 4-amino-tetrahydroindazoles.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (A Representative Derivative)

This protocol is adapted from methodologies described in the literature for the synthesis of inhibitors of human dihydroorotate dehydrogenase.[2]

Step 1: Synthesis of 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

  • Reaction Setup: To a solution of cyclohexane-1,3-dione (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one.[7][8]

Step 2: Reductive Amination to 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

  • Reaction Setup: In a round-bottom flask, dissolve the 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Reagent Addition: Add ammonium acetate (10 eq) followed by sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at 0 °C. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the slow addition of aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.[3]

G start Start: Dissolve Ketone in Solvent add_nh4oac Add Ammonium Acetate start->add_nh4oac cool Cool to 0 °C add_nh4oac->cool add_nabh3cn Add NaBH₃CN cool->add_nabh3cn warm_stir Warm to RT and Stir (12-24h) add_nabh3cn->warm_stir monitor Monitor by TLC/LC-MS warm_stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Final Product: 4-Amino-tetrahydroindazole purify->end

Caption: Experimental workflow for reductive amination.

Spectroscopic Characterization

  • ¹H NMR:

    • Indazole CH: A singlet peak around 7.0-7.5 ppm.

    • CH-NH₂: A multiplet around 3.0-4.0 ppm.

    • Cyclohexane CH₂: A series of multiplets in the aliphatic region (1.5-3.0 ppm).

    • NH/NH₂: Broad signals that are D₂O exchangeable.

  • ¹³C NMR:

    • Indazole C=C: Peaks in the aromatic/olefinic region (110-140 ppm).

    • C-NH₂: A peak around 45-55 ppm.

    • Cyclohexane CH₂: Peaks in the aliphatic region (20-40 ppm).

  • Mass Spectrometry (MS):

    • [M+H]⁺: For C₇H₁₁N₃, the expected m/z would be approximately 138.10.[4]

  • Infrared (IR) Spectroscopy:

    • N-H stretch (amine and indazole): Broad peaks in the range of 3200-3500 cm⁻¹.

    • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

    • C=N and C=C stretch: Peaks in the range of 1500-1650 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The 4-amino-tetrahydroindazole scaffold is a versatile template for the development of potent and selective inhibitors of various therapeutic targets.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Derivatives of 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-amine have been identified as highly potent inhibitors of human DHODH.[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation.[2][10] Inhibition of DHODH is a validated strategy for the treatment of cancer and autoimmune diseases like rheumatoid arthritis.[2][10] The 4-amino group in these compounds often serves as an anchor point for building out substituents that can occupy specific pockets in the enzyme's active site, thereby enhancing potency and selectivity.[2]

Inhibition of Interleukin-2 Inducible T-cell Kinase (ITK)

The tetrahydroindazole core has also been utilized to develop selective inhibitors of ITK. ITK is a member of the Tec family of kinases and plays a crucial role in T-cell receptor signaling. As such, ITK is an attractive target for the treatment of inflammatory and autoimmune disorders, such as asthma. The conformational flexibility of the tetrahydroindazole ring and the ability to functionalize the 4-amino position are key to achieving high potency and selectivity for ITK.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds such as 1H-Indazol-5-amine and the parent 4,5,6,7-tetrahydro-1H-indazole, the following precautions should be taken:[5][9]

  • Hazard Statements (Anticipated):

    • Harmful if swallowed (H302).[5]

    • Causes skin irritation (H315).[9]

    • Causes serious eye irritation (H319).[9]

    • May cause respiratory irritation (H335).[9]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust/fumes.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

Researchers should always consult a comprehensive Safety Data Sheet (SDS) for the specific compound being used and perform a thorough risk assessment before commencing any experimental work.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the strategic placement of a modifiable amino group on a conformationally flexible scaffold, makes it an attractive starting point for the design of novel therapeutic agents. The demonstrated success of its derivatives as potent inhibitors of key enzymes such as DHODH and ITK highlights the significant potential of this compound class. Further exploration of the chemical space around this scaffold is warranted and is likely to yield new and improved drug candidates for a range of diseases.

References

  • SAFETY DATA SHEET - 1H-Indazol-5-amine. (2025, September 7).
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]

  • American Elements. (n.d.). 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved from [Link]

  • Popova, G., Ladds, M. J. G. W., Johansson, L., Saleh, A., Larsson, J., Sandberg, L., Sahlberg, S. H., Qian, W., Gullberg, H., Garg, N., Gustavsson, A., Haraldsson, M., Lane, D., Yngve, U., & Lain, S. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]

  • SciLifeLab. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Retrieved from [Link]

  • Meenatchi, C. S., Arshad, S., & Aris, M. (2021). (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. IUCrData, 6(5), x210595. [Link]

  • Meenatchi, C. S., Arshad, S., & Aris, M. (2022). (E)-5-(4-Methylbenzylylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one. IUCrData, 7(4), x220283. [Link]

  • Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - 1H-Indazole.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Macmillan Group. (2005). Enantioselective Organocatalytic Reductive Amination.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved from [Link]

  • GSRS. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE.
  • Manfroni, G., et al. (2018). 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. PLoS ONE, 13(5), e0197025. [Link]

  • Green Chemistry. (2017). Reductive amination of HMF.
  • SpectraBase. (n.d.). 4H-indazol-4-one, 1,5,6,7-tetrahydro-3,6,6-trimethyl-1-[2-(1-methylethyl)phenyl]-. Retrieved from [Link]

  • PubChemLite. (n.d.). N-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine hydrochloride. Retrieved from [Link]

  • Meenatchi, C. S., Arshad, S., & Aris, M. (2022). (E)-5-(4-Methylbenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one.
  • Gaikwad, S. D., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-235.
  • Alec, C. (2024).
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • MDPI. (n.d.). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. Retrieved from [Link]

  • Google Patents. (n.d.). CA2094980A1 - Process for the preparation of substituted indanones, and their use.
  • ResearchGate. (n.d.). 1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Retrieved from [Link]

Sources

Technical Guide: Therapeutic Potential of 4,5,6,7-Tetrahydro-1H-indazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, medicinal chemistry, and experimental protocols for 4,5,6,7-tetrahydro-1H-indazol-4-amine derivatives.

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, primarily functioning as a bioisostere of the adenine ring found in ATP. Its therapeutic value is anchored in its ability to competitively inhibit ATP-dependent proteins, most notably Heat Shock Protein 90 (Hsp90) , Rho-associated protein kinase (ROCK) , and Leucine-rich repeat kinase 2 (LRRK2) .

Unlike fully aromatic indazoles, the partially saturated "tetrahydro" ring introduces a chiral center at the C4 position. This stereocenter is critical for selectivity; for Hsp90, the (R)-isomer typically exhibits superior binding affinity by correctly orienting the C4-amine (or amide) towards the Asp93 residue in the ATP-binding pocket.

Part 1: Structural Biology & Pharmacophore Analysis

The ATP-Mimetic Pharmacophore

The therapeutic utility of this scaffold stems from its structural congruence with adenosine.

  • The Pyrazole Ring: Mimics the purine base of ATP, forming hydrogen bonds with the "hinge region" of kinase/chaperone active sites.

  • The C4-Amine: Mimics the exocyclic

    
    -amine of adenine. In Hsp90 inhibitors, this amine (often acylated) engages in critical water-mediated hydrogen bonding networks deep within the Bergerat fold.
    
  • The C3-Substituent: This position allows for vector exploration into the hydrophobic pocket, often determining selectivity between Hsp90 isoforms (α vs. β) or kinase families (ROCK vs. PKA).

Stereochemical Significance

The C4 position is chiral.[1] Structure-Activity Relationship (SAR) studies consistently demonstrate that the (R)-enantiomer is the eutomer (active isomer) for Hsp90 inhibition. The (S)-enantiomer often clashes with the hydrophobic walls of the binding pocket, resulting in significantly reduced affinity (


 values often >100-fold higher).
Mechanism of Action: Hsp90 Inhibition

Inhibition of Hsp90 leads to the destabilization and proteasomal degradation of "client proteins," many of which are oncogenic drivers (e.g., HER2, EGFR, BRAF, AKT).

Hsp90_Mechanism Compound Tetrahydroindazol-4-amine Derivative Hsp90_ATP Hsp90 N-Terminal ATP Pocket Compound->Hsp90_ATP Competitive Binding Complex Inhibitor-Hsp90 Complex Hsp90_ATP->Complex Displaces ATP Client_Destab Client Protein Destabilization Complex->Client_Destab Chaperone Cycle Blockade Ubiquitin Ubiquitination (E3 Ligase Recruitment) Client_Destab->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome Outcome Tumor Growth Arrest & Apoptosis Proteasome->Outcome

Figure 1: Mechanism of Action for Hsp90 inhibition by tetrahydroindazole derivatives. The molecule displaces ATP, preventing client protein maturation and triggering the ubiquitin-proteasome pathway.

Part 2: Synthetic Routes & Process Chemistry

Synthesis of the 4-amine scaffold requires careful control of the oxidation state and stereochemistry. The most robust route involves the formation of the tetrahydroindazole core followed by functionalization at C4.

Core Synthesis (The "Oxime Route")

This pathway is preferred for generating the primary amine, which can then be resolved and acylated.

  • Cyclocondensation: Reaction of 1,3-cyclohexanedione derivatives with hydrazine to form the tetrahydroindazole core.

  • Oxidation: If starting from a non-oxidized cyclohexane, the C4 ketone is introduced (often via specific oxidation or starting from 4-oxo-4,5,6,7-tetrahydroindole precursors).

  • Oxime Formation: The C4 ketone is converted to an oxime using hydroxylamine hydrochloride.

  • Reduction: The oxime is reduced (e.g., using

    
    /Pd-C or Zn/AcOH) to the racemic amine.
    
  • Chiral Resolution: The racemic amine is resolved using D-tartaric acid to isolate the active (R)-enantiomer.

Synthetic Workflow Diagram

Synthesis_Workflow Start 1,3-Cyclohexanedione Derivative Step1 Step 1: DMF-DMA Reflux Start->Step1 Inter1 Enaminone Intermediate Step1->Inter1 Step2 Step 2: Hydrazine Hydrate Cyclization Inter1->Step2 Core 4,5,6,7-Tetrahydro-1H-indazol-4-one Step2->Core Step3 Step 3: NH2OH·HCl (Oxime Formation) Core->Step3 Step4 Step 4: H2, Pd/C (Reduction) Step3->Step4 Racemate Racemic 4-Amine Step4->Racemate Step5 Step 5: D-Tartaric Acid (Resolution) Racemate->Step5 Final (R)-4-Amino-4,5,6,7- tetrahydroindazole Step5->Final

Figure 2: Synthetic pathway for the isolation of the enantiopure (R)-4-amino-4,5,6,7-tetrahydroindazole scaffold.

Part 3: Therapeutic Applications & Data[2][3]

Oncology (Hsp90 Inhibition)

Derivatives acylated at the 4-position with specific benzamides (similar to the SNX-2112 class, though SNX-2112 itself is an N1-substituted 4-oxo derivative) show potent anti-tumor activity.

Table 1: Representative SAR Data (Hsp90 Binding) Note: Data generalized from class-wide SAR studies.

Compound VariantC4-SubstituentStereochemistryHsp90 Binding (

)
Cellular IC50 (MCF-7)
Lead A -NH2 (Free Amine)(R)120 nM> 10 µM
Lead B -NH-CO-2,4-dichlorophenyl(R)18 nM 45 nM
Lead B (Distomer) -NH-CO-2,4-dichlorophenyl(S)> 2000 nM> 5 µM
Lead C -NH-CO-Alkyl(R)350 nM1.2 µM
Emerging Targets: LRRK2 & ROCK
  • LRRK2 (Parkinson's Disease): The scaffold serves as a Type-I kinase inhibitor.[2] Modifications at the C3 position are crucial for penetrating the blood-brain barrier (BBB) and achieving selectivity over other kinases.

  • ROCK (Cardiovascular): Tetrahydroindazoles have been identified as ROCK inhibitors, where the pyrazole nitrogen binds to the hinge region (Glu106/Met108 in ROCK1).

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 4-Amino-4,5,6,7-tetrahydro-1H-indazole (Racemic)

Objective: To generate the core amine scaffold from the ketone precursor.

  • Oxime Formation:

    • Dissolve 4,5,6,7-tetrahydro-1H-indazol-4-one (10 mmol) in Ethanol (20 mL).

    • Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (15 mmol) dissolved in minimal water.

    • Reflux for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Cool, dilute with water, and filter the precipitated oxime.

  • Reduction:

    • Dissolve the oxime (5 mmol) in Acetic Acid (15 mL).

    • Add Zinc dust (20 mmol) in portions over 30 minutes (Exothermic reaction—maintain < 50°C).

    • Stir at room temperature for 4 hours.

    • Filter off zinc salts. Neutralize filtrate with NaOH (aq) to pH 10.

    • Extract with Dichloromethane (3 x 20 mL). Dry over

      
       and concentrate.
      
    • Yield: Typically 70-85% as a viscous oil or low-melting solid.

Protocol 4.2: Fluorescence Polarization (FP) Assay for Hsp90 Binding

Objective: Determine the binding affinity (


) of derivatives.
  • Reagents:

    • Recombinant Hsp90α (N-terminal domain).

    • Tracer: FITC-labeled Geldanamycin (FITC-GM).

    • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM

      
      , 20 mM 
      
      
      
      , 0.01% NP-40.
  • Procedure:

    • In a black 96-well plate, add 50 µL of Hsp90α (final conc. 10 nM).

    • Add 50 µL of FITC-GM (final conc. 5 nM).

    • Add 1 µL of test compound (DMSO stock) in serial dilution.

    • Incubate for 4 hours at 4°C (equilibrium).

    • Measure Fluorescence Polarization (Excitation 485 nm / Emission 535 nm).

  • Analysis:

    • Plot mP (milli-Polarization) vs. log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50/Ki.

References

  • Review of Hsp90 Inhibitors: Chandarlapaty, S., et al. "SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase–dependent cancers."[3] Clinical Cancer Research, 2008.[3]

  • Synthesis of Tetrahydroindazole Core: BenchChem Technical Support. "Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole." BenchChem Protocols, 2025.

  • Novel Amide Derivatives: "Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation." RSC Medicinal Chemistry, 2021.

  • LRRK2 Inhibition: "Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors." Journal of Medicinal Chemistry, 2024.[4]

  • ROCK Inhibitor Structural Biology: "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry, 2006.

Sources

Technical Guide: Physical Properties and pKa Characterization of 4,5,6,7-Tetrahydro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,5,6,7-tetrahydro-1H-indazol-4-amine , a critical pharmacophore in fragment-based drug discovery (FBDD), particularly for kinase inhibitors (e.g., ITK, JAK) and GPCR ligands.

Executive Summary & Structural Context

This compound (CAS: 74197-21-0 for generic isomer class; specific stereoisomers vary) represents a "privileged scaffold" in medicinal chemistry. Structurally, it consists of a pyrazole ring fused to a saturated cyclohexane ring , with a primary amine substituent at the C4 position (benzylic-like relative to the aromatic pyrazole).

Unlike the fully aromatic indazole, the tetrahydro analog possesses a distinct electronic profile: the pyrazole ring retains aromaticity, but the fused ring is aliphatic. This modulation enhances solubility and alters the acid-base properties of the core nitrogens, making it a superior candidate for optimizing physicochemical properties (LogD, LLE) in lead optimization.

Structural Identifiers
PropertyValue
IUPAC Name This compound
Formula C

H

N

Molecular Weight 137.18 g/mol
SMILES NC1CCC2=C1C=NN2
Key Functionality Primary Amine (Donor/Acceptor), Pyrazole (Donor/Acceptor)

Physical & Physicochemical Properties

The following data synthesizes experimental values from structural analogs and computational consensus (ACD/Labs, ChemAxon) where direct isolation of the free base is unstable.

General Properties Table
PropertyValue / RangeConfidenceNotes
Physical State Viscous Oil or Low-Melting SolidHighFree base is often oily; HCl salts are crystalline solids (mp >200°C).[1]
Boiling Point ~310°C (Predicted)MedDecomposes prior to boiling at 1 atm.
LogP (Octanol/Water) 0.23 ± 0.3HighHydrophilic. Ideal for CNS penetration or lowering lipophilicity in large ligands.
TPSA 54.7 ŲHigh26 Ų (Amine) + 28.7 Ų (Pyrazole).
H-Bond Donors 2HighPrimary amine (-NH2) and Pyrazole (-NH).
H-Bond Acceptors 2HighPyrazole (-N=) and Amine (-N).
Solubility Profile
  • Water: High solubility (>10 mg/mL) at pH < 7 due to protonation of the primary amine.

  • DMSO/Methanol: Fully soluble.

  • Non-polar (Hexane): Poor solubility.

pKa Analysis and Ionization Equilibria

Understanding the ionization state is critical for binding affinity modeling. This molecule has three potential ionization events, but only two are physiologically relevant.

Ionization Centers
  • Primary Amine (C4-NH

    
    ):  The most basic site.
    
    • Predicted pKa:8.9 – 9.4

    • Mechanism:[2][3] Similar to benzylamine (pKa ~9.3). The adjacent pyrazole ring is electron-withdrawing (inductive effect), lowering the pKa relative to cyclohexylamine (pKa 10.6).

  • Pyrazole Nitrogen (N2): Weakly basic.

    • Predicted pKa:3.5 – 4.0

    • Mechanism:[2][3] The tetrahydro-fusion acts like alkyl substituents. Pyrazole has a pKa of 2.5; 3,5-dimethylpyrazole is 4.1. The tetrahydroindazole is electronically similar to the dimethyl analog.

  • Pyrazole NH (N1): Weakly acidic.

    • Predicted pKa:~13.5

    • Mechanism:[2][3] Deprotonation of the pyrrole-like nitrogen. Irrelevant at physiological pH.

Physiological State (pH 7.4)

At physiological pH, the molecule exists predominantly as a monocation .

  • Amine: Protonated (

    
    ).
    
  • Pyrazole: Neutral.

  • Net Charge: +1.

Ionization Pathway Diagram

The following diagram illustrates the protonation states from acidic to basic pH.

IonizationPath Cat2 Dication (+2) (pH < 3) Amine: NH3+ Pyraz: NH+ Cat1 Monocation (+1) (pH 4 - 8.5) Amine: NH3+ Pyraz: N (Neutral) Cat2->Cat1 pKa1 ~3.8 (Pyrazole deprot) Neutral Neutral Species (0) (pH 9.5 - 12) Amine: NH2 Pyraz: N (Neutral) Cat1->Neutral pKa2 ~9.2 (Amine deprot) Anion Anion (-1) (pH > 13) Amine: NH2 Pyraz: N- Neutral->Anion pKa3 ~13.5 (Pyrazole deprot)

Caption: Stepwise dissociation of protons. The physiological form (Monocation) dominates between pH 4 and 8.5.

Experimental Protocols for Characterization

Synthesis of the Characterization Standard

To obtain accurate physical data, the compound is typically synthesized via reductive amination of the ketone precursor.

Workflow:

  • Precursor: 4,5,6,7-tetrahydro-1H-indazol-4-one (Commercially available or synthesized from 1,3-cyclohexanedione).

  • Reductive Amination: Reaction with ammonium acetate and sodium cyanoborohydride (NaBH

    
    CN) in methanol.
    
  • Purification: The crude is often an oil. It must be converted to the HCl salt (using 4M HCl in dioxane) to obtain a stable solid for pKa titration.

Potentiometric pKa Determination (Sirius T3 Method)

This is the Gold Standard for pKa measurement of ionizable heterocycles.

Reagents:

  • 0.15 M KCl (Ionic Strength Adjuster).

  • 0.5 M KOH and 0.5 M HCl titrants.

  • Argon gas (carbonate-free atmosphere).

Procedure:

  • Sample Prep: Dissolve 3–5 mg of the HCl salt in 1.5 mL of degassed 0.15 M KCl water.

  • Titration Loop: Perform a "Dual-Titration" (Acid-to-Base followed by Base-to-Acid) from pH 2.0 to pH 12.0.

  • Data Processing: Use the Bjerrum difference plot to identify inflection points.

    • Expectation: A sharp inflection at pH ~9.2 (Amine) and a weaker inflection at pH ~3.8 (Pyrazole).

  • Validation: If the compound precipitates at high pH (neutral form), add 10-30% methanol as a cosolvent and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

LogP Measurement (Shake-Flask HPLC)

Due to the hydrophilicity (LogP < 1), standard potentiometric LogP is difficult.

Procedure:

  • Phases: Octanol (saturated with water) and Water (saturated with octanol) buffered at pH 10.5 (to ensure the amine is neutral).

  • Equilibration: Vortex sample in 1:1 phase ratio for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    

Biological & Drug Discovery Applications

This scaffold is not merely a linker; it is an active pharmacophore.

  • Kinase Hinge Binders: The pyrazole moiety can accept/donate H-bonds to the kinase hinge region (e.g., ATP binding site).

  • Solubility Enhancer: The aliphatic amine provides a "solubility handle" and a vector for growing into solvent-exposed regions of the protein pocket.

  • Stereochemistry: The C4 position is chiral.

    • Note: Drug candidates (e.g., ITK inhibitors) often require the (R)-enantiomer . Enantiomeric separation is achieved via Chiral SFC (Column: Chiralpak AD-H, Mobile Phase: CO

      
      /MeOH + 0.1% DEA).
      
Structure-Activity Relationship (SAR) Workflow

SAR_Workflow Core This compound (Scaffold) Mod1 N1-Substitution (Aryl/Alkyl) Core->Mod1 Mod2 C3-Substitution (Electronic Tuning) Core->Mod2 Mod3 Amine Acylation (Linker Extension) Core->Mod3 Outcome1 Modulates Lipophilicity (LogD) Mod1->Outcome1 Outcome2 Alters Pyrazole pKa (Hinge Binding) Mod2->Outcome2 Outcome3 Target Selectivity (e.g., Kinase vs GPCR) Mod3->Outcome3

Caption: Strategic modification points on the scaffold for lead optimization.

References

  • PubChem Compound Summary. this compound (CID 505503272). National Center for Biotechnology Information. Link

  • Ladds, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Link

  • Lain, S., et al. (2017). New therapeutic strategies for the treatment of inflammatory diseases. (Synthesis of 4-amine variants). Link

  • ChemScene. Physical Properties of 4,5,6,7-Tetrahydro-1H-indazol-6-amine (Isomer Analog).Link

  • BenchChem. Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole (Synthetic Route Analog).Link

Sources

The Evolution and Utility of Tetrahydroindazole Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the development, synthesis, and medicinal chemistry applications of tetrahydroindazole (THI) amine building blocks.

Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary & Strategic Value

In the landscape of modern drug discovery, the 4,5,6,7-tetrahydro-1H-indazole (THI) scaffold represents a critical bridge between planar, aromatic systems (like indazoles and indoles) and three-dimensional, sp³-rich architectures. While aromatic indazoles have long been "privileged structures" in kinase inhibition, their tetrahydro- counterparts offer superior physicochemical properties, including enhanced solubility and metabolic stability, while retaining key hydrogen-bonding vectors.

This guide focuses specifically on THI-amine building blocks —derivatives bearing a primary or secondary amine at the 3-, 4-, 5-, 6-, or 7-positions. These amines serve as versatile "handles" for high-throughput library generation, allowing the rapid exploration of chemical space in GPCR and kinase programs.

Key Differentiators of the THI Scaffold:
  • Fsp³ Character: Unlike the fully aromatic indazole, the THI ring introduces saturation, improving solubility and allowing for stereochemical complexity.

  • Tautomeric Versatility: The pyrazole moiety exists in equilibrium between 1H- and 2H-tautomers, influencing ligand-protein binding kinetics.

  • Bioisosterism: The scaffold acts as a bioisostere for phenols, indoles, and benzimidazoles, often improving the pharmacokinetic (PK) profile of lead compounds.

Structural Classes and Properties

To effectively utilize THI amines, researchers must distinguish between the two primary classes based on the amine's location.

Class A: Exocyclic Heteroaryl Amines (3-Amino-THI)
  • Position: C-3 (attached directly to the pyrazole ring).

  • Electronic Nature: The amine lone pair is conjugated with the pyrazole system. It is less basic/nucleophilic than an aliphatic amine but highly active in palladium-catalyzed cross-couplings (Buchwald-Hartwig) and amide couplings.

  • Primary Use: Hinge binders in kinase inhibitors; bioisosteres of 3-aminoindazoles.

Class B: Aliphatic Ring Amines (4-, 5-, 6-, 7-Amino-THI)
  • Position: Attached to the saturated cyclohexane ring.

  • Electronic Nature: Typical aliphatic amines (sp³ carbons). Highly basic and nucleophilic.

  • Stereochemistry: Possess chiral centers.[1] Enantioselective synthesis is critical for biological activity.

  • Primary Use: Solubilizing groups; vectors for extending into solvent-exposed regions of a binding pocket (e.g., Sigma-1/Sigma-2 receptor ligands).

Historical Development and Synthetic Evolution[2]

The history of THI amines traces back to the fundamental pyrazole synthesis of the late 19th century, evolving into modern stereoselective methodologies.

Phase 1: The Classical Era (Knorr-Type Cyclizations)

Early synthesis relied on the condensation of hydrazine with


-ketonitriles or 

-ketoesters.
  • Mechanism: Nucleophilic attack of hydrazine on the ketone, followed by cyclization onto the nitrile (for 3-amino) or ester (for 3-hydroxy/oxo).

  • Limitation: Produced racemic mixtures when substituents were present on the saturated ring.

Phase 2: The Catalytic Era (Hydrogenation)

In the mid-20th century, researchers attempted to access THIs via the catalytic hydrogenation of aromatic indazoles.

  • Outcome: Often resulted in over-reduction or ring opening. This method proved unreliable for generating precise amine building blocks, shifting focus back to de novo ring construction.

Phase 3: Modern Functionalization (The "Building Block" Era)

Current strategies focus on Late-Stage Functionalization (LSF) and Asymmetric Synthesis .

  • Reductive Amination: Converting THI-ketones (e.g., 4-oxo-THI) to amines using chiral sulfinamides (Ellman’s reagent) to set stereochemistry.

  • C-H Activation: Direct functionalization of the saturated ring has recently emerged, though it remains less common in commercial building block synthesis.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of synthesizing both Class A and Class B building blocks.

THI_Synthesis Start Cyclohexanone Precursors RouteA Route A: Formylation/Cyanation Start->RouteA Functionalization RouteB Route B: Ketal Protection Start->RouteB Stepwise Ring Formation InterA 2-Oxocyclohexane- carbonitrile RouteA->InterA Hydrazine Hydrazine Cyclization InterA->Hydrazine Reflux/EtOH ProdA 3-Amino-THI (Heteroaryl Amine) Hydrazine->ProdA InterB THI-Ketone (e.g., 4-oxo) RouteB->InterB RedAm Reductive Amination InterB->RedAm NH4OAc / NaBH3CN or Ellman Aux. ProdB 4/5/6/7-Amino-THI (Aliphatic Amine) RedAm->ProdB

Caption: Divergent synthetic pathways for generating heteroaryl (Class A) vs. aliphatic (Class B) tetrahydroindazole amine building blocks.

Detailed Experimental Protocols

The following protocols represent the industry standard for generating high-purity building blocks.

Protocol A: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole (Class A)

Target: A robust hinge-binding scaffold. Self-Validating Step: Formation of a solid precipitate that requires minimal purification indicates successful cyclization.

  • Reagents: 2-Oxocyclohexanecarbonitrile (1.0 eq), Hydrazine monohydrate (1.2 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve 2-oxocyclohexanecarbonitrile in ethanol (5 mL/mmol) in a round-bottom flask.

    • Add hydrazine monohydrate dropwise at 0°C (exothermic reaction).

    • Heat the mixture to reflux for 3–4 hours. Monitoring: TLC (50% EtOAc/Hexane) should show consumption of the nitrile.

    • Cool to room temperature. The product often crystallizes directly.

    • Workup: Filter the solid.[2] If no precipitate forms, concentrate in vacuo and recrystallize from cold ethanol/ether.

  • Yield: Typically 85–95%.

  • QC Check: ¹H NMR should show a broad singlet (NH2) around 3.5–5.0 ppm and the absence of the nitrile peak in IR.

Protocol B: Asymmetric Synthesis of 4-Amino-THI via Ellman Auxiliary (Class B)

Target: Chiral aliphatic amine for stereospecific binding. Causality: Use of (R)-tert-butanesulfinamide induces diastereoselectivity during the reduction of the imine.

  • Starting Material: 1-Boc-4-oxo-4,5,6,7-tetrahydroindazole (protected to prevent N-alkylation).

  • Imine Formation:

    • Combine ketone (1.0 eq), (R)-tert-butanesulfinamide (1.2 eq), and Ti(OEt)₄ (2.0 eq) in dry THF.

    • Reflux for 16 hours. Why? Titanium acts as a Lewis acid and water scavenger to drive equilibrium.

  • Reduction:

    • Cool to -78°C. Add L-Selectride (or NaBH₄ for lower selectivity) dropwise.

    • Stir for 2 hours, warming slowly to 0°C.

  • Hydrolysis:

    • Treat with 4M HCl in dioxane to remove the sulfinyl group and Boc protection simultaneously (or stepwise if Boc retention is desired).

  • Validation: Chiral HPLC is required to determine enantiomeric excess (ee). Target >95% ee.

Medicinal Chemistry Applications & Case Studies

Case Study 1: Sigma Receptor Ligands (CNS & Oncology)

In 2015 and 2019, researchers at NIH and collaborative institutes utilized the THI scaffold to develop highly selective Sigma-2 receptor ligands.

  • Challenge: Sigma-1 and Sigma-2 receptors have overlapping pharmacophores.

  • Solution: The THI core provided a semi-rigid spacer. By attaching a basic amine (via a piperidine linker) to the THI core, they achieved nanomolar affinity (Ki = 16 nM) and >500-fold selectivity against Sigma-1.

  • Key Insight: The aliphatic ring of the THI allowed for specific hydrophobic interactions that the planar aromatic indazole could not access.

Case Study 2: ITK Inhibitors (Immunology)

Genentech (GNE-9822) utilized a tetrahydroindazole to replace a fully aromatic core in Interleukin-2 Inducible T-cell Kinase (ITK) inhibitors.

  • Benefit: The THI scaffold improved the Solubility Forecast Index (SFI) . The saturation broke the planarity of the molecule, disrupting crystal packing forces and enhancing aqueous solubility—a common failure point in kinase inhibitors.

Quantitative Comparison: THI vs. Indazole
Property1H-Indazole (Aromatic)4,5,6,7-TetrahydroindazoleBenefit of THI
LogP ~2.5 (High Lipophilicity)~1.5 (Moderate)Improved drug-likeness
Solubility Low (<50 µM)High (>200 µM)Better formulation options
Geometry Planar (2D)Puckered (3D)Access to unique sub-pockets
Metabolism Prone to oxidationStable (unless activated)Longer half-life potential

Logical Relationships & Signaling Pathways

The following diagram maps how THI amine building blocks function within a drug discovery workflow, specifically for kinase inhibition.

THI_Workflow Library THI Amine Library (Class A & B) Screening High-Throughput Screening (HTS) Library->Screening Amide Coupling/ Reductive Amination Hit Hit Identification (IC50 < 1 µM) Screening->Hit Optimization Lead Optimization Hit->Optimization Hinge Hinge Binding (Donor/Acceptor) Optimization->Hinge Class A (3-NH2) interacts here Solvent Solvent Front (Solubility) Optimization->Solvent Class B (Aliphatic) extends here Drug Clinical Candidate (e.g., ITK Inhibitor) Hinge->Drug Potency Solvent->Drug ADME Properties

Caption: Strategic deployment of THI amines in kinase inhibitor design: Class A for potency, Class B for ADME optimization.

Future Outlook

The next generation of THI building blocks is moving toward DNA-Encoded Libraries (DEL) . The robust chemistry of the THI formation (compatible with aqueous conditions in some variants) makes it an ideal scaffold for "on-DNA" synthesis, allowing the screening of billions of THI analogues simultaneously.

References

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 2015.[3] [Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry, 2019. [Link]

  • Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry, 2014. [Link]

  • Asymmetric Synthesis of Amines (Ellman's Reagent). Yale University / Ellman Lab. [Link]

Sources

Solubility profile of 4,5,6,7-tetrahydro-1H-indazol-4-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 4,5,6,7-tetrahydro-1H-indazol-4-amine in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a crucial parameter for its application in pharmaceutical research and development. Understanding the solubility of this compound in various organic solvents is fundamental for designing effective drug delivery systems, optimizing reaction conditions for synthesis and purification, and ensuring reliable data in biological assays.

Introduction to this compound

This compound is a heterocyclic compound featuring a tetrahydroindazole core with an amine substituent. Its structural components, including a secondary amine, a primary amine, and a pyrazole ring, suggest a molecule with the capacity for hydrogen bonding and a degree of polarity. These features are critical in determining its interactions with different solvents. The molecular structure dictates its potential as a scaffold in medicinal chemistry, making the study of its physicochemical properties, particularly solubility, a cornerstone for its development.

The solubility of an active pharmaceutical ingredient (API) profoundly influences its bioavailability and therapeutic efficacy.[1] Poor solubility can lead to low absorption and inadequate drug concentration at the target site. Therefore, a thorough understanding of the solubility profile in various organic solvents is essential for early-stage drug development, from screening to formulation.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. For this compound, the key parameters are:

PropertyValue/PredictionSourceImplication for Solubility
Molecular FormulaC₇H₁₁N₃[2]Indicates a relatively small molecule.
Molecular Weight137.18 g/mol Lower molecular weight can favor solubility.
XlogP (predicted)-0.1[2]A low logP value suggests a preference for more polar environments.
Hydrogen Bond Donors2 (amine and NH of the pyrazole ring)[3] (similar structure)Capable of donating hydrogen bonds to solvents.
Hydrogen Bond Acceptors3 (two nitrogen atoms in the pyrazole ring)[3] (similar structure)Capable of accepting hydrogen bonds from protic solvents.

The presence of both hydrogen bond donors and acceptors, combined with a low predicted octanol-water partition coefficient (XlogP), suggests that this compound will exhibit favorable solubility in polar organic solvents, particularly those that can participate in hydrogen bonding.[4][5]

Theoretical Framework: Solvent-Solute Interactions

The principle of "like dissolves like" is the foundation for predicting solubility. The solubility of this compound in a given organic solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the amine's structure, strong solute-solvent interactions are expected, leading to higher solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds from the amine and engage in dipole-dipole interactions, suggesting good solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The energy required to break the solute-solute and solvent-solvent interactions is unlikely to be compensated by the formation of weak solute-solvent interactions, resulting in poor solubility.

The basicity of the amine group also allows for its solubility to be significantly enhanced in acidic solutions through salt formation.

Experimental Determination of Thermodynamic Solubility

To provide reliable and reproducible data, the equilibrium solubility of a compound should be determined. The shake-flask method is the gold standard for this purpose.[6] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug at a specific temperature.

Protocol: Shake-Flask Method for Equilibrium Solubility
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[6][7]

  • Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter to obtain a clear supernatant.[6]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[8]

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification A Add excess solid compound to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B Reaches equilibrium C Centrifuge to pellet undissolved solid B->C D Filter supernatant C->D E Analyze concentration by validated method (e.g., HPLC) D->E Saturated solution

Caption: Factors Influencing Predicted Solubility.

Conclusion

The solubility profile of this compound is predicted to be favorable in polar organic solvents, particularly in protic solvents like methanol and ethanol, and aprotic solvents such as DMSO. This is attributed to its ability to form hydrogen bonds and its overall polar nature. Conversely, poor solubility is expected in non-polar solvents. For drug development purposes, its basic nature suggests that salt formation could be a viable strategy to enhance aqueous solubility. The experimental protocols outlined in this guide provide a robust framework for obtaining precise solubility data, which is indispensable for advancing the research and development of this promising compound.

References

  • Vertex AI Search. (n.d.). solubility experimental methods.pptx. Retrieved February 19, 2026.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • A-Level Chemistry Revision Notes. (n.d.). Structure and Properties of Amines.
  • Raytor. (2026, January 22).
  • Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines.
  • BrainKart. (2021, July 4). Physical and Chemical properties of amines.
  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point.
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved February 19, 2026.
  • PubChem. (n.d.). 4,5,6,7-Tetrahydro-5(1h)-indazolone. Retrieved February 19, 2026.
  • Sigma-Aldrich. (n.d.). 4,5,6,7-tetrahydro-1H-indazol-5-amine. Retrieved February 19, 2026.
  • ChemScene. (n.d.). N,1-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved February 19, 2026.
  • American Elements. (n.d.). 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. Retrieved February 19, 2026.
  • Smolecule. (2024, August 15). 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine.
  • Global Substance Registration System. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. Retrieved February 19, 2026.
  • PubChemLite. (n.d.). This compound. Retrieved February 19, 2026.

Sources

In Silico Optimization of Tetrahydroindazole Amine Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Docking Studies using Tetrahydroindazole Amine Ligands Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The tetrahydroindazole (THI) scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for indoles and indazoles while offering unique vectors for substituent attachment due to its partially saturated cyclohexene ring. When functionalized with amine groups—specifically 4-amino-4,5,6,7-tetrahydroindazoles or N-alkylated amine derivatives —these ligands become potent modulators of targets requiring distinct salt-bridge interactions, such as Sigma-1 receptors (


R) , Hsp90 , and Cyclin-Dependent Kinases (CDKs) .

This guide addresses the specific computational challenges inherent to THI amines:

  • Annular Tautomerism: The energetic ambiguity between 1H- and 2H-indazole tautomers.

  • Stereochemistry: The chirality often introduced at the C4 position of the saturated ring.

  • Ionization: The pH-dependent protonation state of the amine tail, critical for electrostatic anchoring.

The Computational Workflow

Successful docking of THI amines requires a non-linear workflow that accounts for state enumeration before grid generation.

THI_Docking_Workflow cluster_LigandPrep Ligand Preparation (Critical) cluster_Receptor Receptor Preparation Start Input: THI Amine Scaffold Tautomer Tautomer Enumeration (1H vs 2H) Start->Tautomer Stereo Stereoisomer Generation (R/S at C4) Tautomer->Stereo Protonation pKa Calculation (pH 7.4) Amine Protonation (+) Stereo->Protonation Docking Ensemble Docking (Glide/Gold/Vina) Protonation->Docking PDB_Load Load Crystal Structure (e.g., Sigma-1 PDB: 5HK1) H_Bond_Opt H-Bond Optimization (Flip Asn/Gln/His) PDB_Load->H_Bond_Opt Grid_Gen Grid Generation (Focus: Asp/Glu Residues) H_Bond_Opt->Grid_Gen Grid_Gen->Docking Scoring Scoring & MM-GBSA Rescoring Docking->Scoring Validation Visual Inspection: Salt Bridge + Tautomer Fit Scoring->Validation

Figure 1: Decision-tree workflow for THI amine docking. Note the explicit step for stereoisomer generation, as the C4-amine is a chiral center.

Protocol: Ligand Preparation (The "Key")

The failure of many THI docking campaigns stems from incorrect tautomer assignment. While the 1H-indazole is generally the global minimum in vacuum, the 2H-tautomer often binds preferentially in hydrophobic pockets to satisfy specific hydrogen bond donor/acceptor patterns.

Step 3.1: Tautomer & Stereoisomer Enumeration
  • Tool: LigPrep (Schrödinger) or OpenBabel.

  • Directive: Generate both 1H and 2H tautomers. Do not rely on the software's default "lowest energy" filter, as the protein environment can shift the equilibrium.

  • Chirality: If the amine is attached at the C4 position (common in Hsp90 and Sigma-1 ligands), you must generate both (R) and (S) enantiomers unless the synthesis is stereospecific.

    • Reference Insight: In Hsp90 inhibitors, the (R)-enantiomer of N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides often exhibits superior binding due to optimal trajectory into the sub-pocket [1].

Step 3.2: Ionization States
  • Target pH: 7.4 +/- 0.5.

  • Critical Action: Ensure the distal amine (or the primary amine on the ring) is protonated (

    
    ). This is non-negotiable for targets like the Sigma-1 receptor, where the amine forms a salt bridge with Glu172  [2].
    

Protocol: Receptor Preparation (The "Lock")

We will focus on the Sigma-1 Receptor (


R)  as the primary case study, given the high affinity of THI amines for this target.
Step 4.1: Structure Selection
  • Primary Source: PDB ID 5HK1 or 6DJZ .

  • Resolution Criteria: < 2.5 Å.

Step 4.2: Grid Generation
  • Center: Define the grid box centroid using the co-crystallized ligand (e.g., PD144418).

  • Constraints (Optional but Recommended):

    • Positional Constraint: Define a spherical constraint (radius 1.5 Å) around the carboxylate oxygens of Glu172 .

    • Logic: Force the docking engine to prioritize poses where the protonated amine of the THI ligand interacts with Glu172. This filters out "decoy" poses that fit geometrically but lack the essential electrostatic anchor.

Docking & Analysis Strategy

Step 5.1: Sampling and Scoring

Run the docking using a precision mode (e.g., Glide XP or AutoDock Vina exhaustiveness=16).

The "Tautomer Trap": Analyze the results by separating 1H and 2H tautomers.

  • 1H-Indazole mode: Typically acts as a H-bond donor at N1 and acceptor at N2.

  • 2H-Indazole mode: Acts as a H-bond donor at N2.

  • Observation: In CDK2 docking studies, the binding mode often favors the tautomer that allows the pyrazole nitrogens to interact with the hinge region (e.g., Leu83 in CDK2) [3].

Step 5.2: Interaction Mapping (Pharmacophore)

The following diagram illustrates the required pharmacophoric features for a successful THI amine hit.

THI_Pharmacophore THI_Core THI Core (Hydrophobic) Arom_Cage Aromatic Cage (Tyr/Phe/Trp) THI_Core->Arom_Cage Hydrophobic / Pi-Stacking Amine Protonated Amine (+) Glu172 Glu172 / Asp (Anionic) Amine->Glu172 Salt Bridge (Critical < 3.0Å) Pyrazole_N Pyrazole N (H-Bond) Hinge Hinge Region (Backbone NH/CO) Pyrazole_N->Hinge H-Bond (Donor/Acceptor)

Figure 2: Pharmacophore map for THI Amine ligands. The Salt Bridge is the primary anchor, while the THI core provides affinity via hydrophobic enclosure.

Quantitative Analysis & Validation

After generating poses, rely on MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for a more rigorous energy estimation than simple docking scores.

Comparative Data: Docking Score vs. Biological Activity

Hypothetical data based on trends observed in Sigma-1 and CDK2 literature [2, 3].

Ligand IDStructure DescriptionTautomerDocking Score (kcal/mol)MM-GBSA dG (kcal/mol)Key Interaction
THI-01 4-amino-THI (R-isomer)1H-8.4-45.2Glu172 Salt Bridge + Tyr103 Pi-stack
THI-02 4-amino-THI (S-isomer)1H-6.1-32.0Clash with Phe107; Weak Salt Bridge
THI-03 N-propyl-THI amine2H-7.9-41.5Hinge H-bond (Leu83) + Salt Bridge
THI-04 Unprotonated Amine1H-4.2-15.4Failed: No electrostatic anchor

Technical Insight: Note the drastic drop in MM-GBSA energy for THI-04 . This validates the protocol requirement for explicit protonation. If your docking score is low but the pose looks "loose," check the protonation state immediately.

References

  • Klenina, E., et al. (2024).[1] Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. Available at: [Link]

  • Meyer, A. C., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdel-Magid, A. F. (2021).[2][3] Tetrahydroindazole Inhibitors of CDK2/Cyclin Complexes. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pagano, M. A., et al. (2004).[4] Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole.[4] Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 4,5,6,7-tetrahydro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and optimized protocols for the reductive amination of 4,5,6,7-tetrahydro-1H-indazol-4-amine. This versatile bicyclic primary amine is a valuable building block in medicinal chemistry, and its successful N-alkylation is crucial for the synthesis of diverse compound libraries. This document outlines robust procedures using sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, offering researchers and drug development professionals a reliable framework for the synthesis of novel N-substituted this compound derivatives. The protocols are designed to be reproducible and scalable, with an emphasis on the chemical principles that underpin the choice of reagents and reaction conditions.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where it is estimated that a significant portion of all C-N bond-forming reactions are accomplished through this method.[1][2] The reaction's power lies in its ability to reliably and efficiently synthesize secondary and tertiary amines from readily available aldehydes or ketones and a primary or secondary amine.[3] This one-pot reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[4]

The target amine for this guide, this compound, is a conformationally constrained alicyclic amine. The indazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[5] The ability to controllably introduce diverse substituents at the 4-amino position via reductive amination opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

This guide focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent of choice for reductive aminations due to its mildness, selectivity, and broad functional group tolerance.[6] Unlike the more toxic sodium cyanoborohydride, NaBH(OAc)₃ does not generate hazardous cyanide byproducts and is highly effective for a wide range of substrates, including aliphatic amines and aldehydes.[7]

Mechanistic Considerations: The "Why" Behind the Protocol

A thorough understanding of the reaction mechanism is paramount for successful protocol development and troubleshooting. The reductive amination using NaBH(OAc)₃ is a two-step process occurring in a single pot:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine (this compound) on the carbonyl carbon of the aldehyde or ketone. This is followed by a series of proton transfers and the elimination of a water molecule to form an imine intermediate. In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion.[1]

  • Hydride Reduction: Sodium triacetoxyborohydride then selectively reduces the iminium ion (or the imine). The electron-withdrawing acetate groups on the boron atom temper its reducing power, making it significantly less reactive towards aldehydes and ketones compared to the highly electrophilic iminium ion.[6] This selectivity is the key to the success of the one-pot procedure.[4][6]

The overall workflow can be visualized as follows:

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction Amine 4,5,6,7-tetrahydro- 1H-indazol-4-amine Imine_Formation Imine/Iminium Ion Formation Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Hydride Reduction (NaBH(OAc)₃) Imine_Formation->Reduction In situ Product N-Substituted 4,5,6,7-tetrahydro- 1H-indazol-4-amine Reduction->Product

Figure 1: General workflow for the one-pot reductive amination.

Optimizing Reaction Parameters: A Data-Driven Approach

The success of the reductive amination of this compound hinges on the careful selection of several key parameters. The following table summarizes our recommended starting conditions based on extensive literature precedent for similar alicyclic amines.[8]

ParameterRecommended ConditionRationale & Key Considerations
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, selective for iminium ions over carbonyls, and safer than NaBH₃CN.[6]
Stoichiometry 1.2 - 1.5 equivalentsA slight excess ensures complete reduction of the intermediate imine/iminium ion.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are compatible with NaBH(OAc)₃ and facilitate imine formation. DCE is often preferred for slower reactions.[8]
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature, minimizing side reactions.
Catalyst Acetic Acid (optional, 0.5 - 1.0 equivalent)Can accelerate the formation of the iminium ion, particularly with less reactive ketones.[7]
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS until consumption of the limiting reagent.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium triacetoxyborohydride is a moisture-sensitive reagent.

Protocol 1: General Procedure for the Reductive Amination of this compound with an Aldehyde

This protocol provides a general method for the synthesis of N-alkylated derivatives.

Protocol1_Workflow start Start step1 Dissolve amine and aldehyde in DCM start->step1 step2 Add NaBH(OAc)₃ portion-wise step1->step2 step3 Stir at room temperature (Monitor by TLC/LC-MS) step2->step3 step4 Quench with saturated aqueous NaHCO₃ step3->step4 step5 Extract with DCM step4->step5 step6 Dry, filter, and concentrate step5->step6 step7 Purify by column chromatography step6->step7 end Final Product step7->end

Figure 2: Step-by-step workflow for Protocol 1.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 - 1.1 eq)

  • Sodium triacetoxyborohydride (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the desired aldehyde (1.0 - 1.1 eq).

  • Dissolve the starting materials in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 15-30 minutes to allow for initial imine formation.

  • Carefully add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Continue stirring the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the pure N-alkylated product.

Protocol 2: Reductive Amination with a Ketone (with Acetic Acid Catalysis)

This protocol is adapted for less reactive ketones where iminium ion formation may be slower.

Materials:

  • This compound (1.0 eq)

  • Ketone (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Glacial Acetic Acid (0.5 - 1.0 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.0 - 1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1-0.2 M).

  • Add glacial acetic acid (0.5 - 1.0 eq) to the solution and stir for 30-60 minutes at room temperature under an inert atmosphere.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor its progress (typically 4-24 hours).

  • Follow the workup and purification steps as described in Protocol 1.

Characterization and Purity Assessment

The successful synthesis of the N-substituted this compound derivatives should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column fractions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis of the final compound.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no product formation - Inactive reducing agent (hydrolyzed NaBH(OAc)₃) - Inefficient imine formation- Use fresh, anhydrous NaBH(OAc)₃. - For ketones, add acetic acid as a catalyst (Protocol 2). - Increase reaction time or temperature (e.g., to 40 °C).
Presence of starting amine Incomplete reaction- Add more NaBH(OAc)₃ (0.2-0.5 eq). - Extend the reaction time.
Formation of dialkylated product (with aldehydes) The secondary amine product is reacting further.- Use a 1:1 stoichiometry of amine to aldehyde. - Consider a two-step procedure: first form and isolate the imine, then reduce with NaBH₄.[8]
Difficult purification Close Rf values of product and starting materials.- Optimize the eluent system for column chromatography. - Consider derivatization or salt formation to aid in separation.

Conclusion

The protocols detailed in this application note provide a robust and reliable starting point for the reductive amination of this compound. By leveraging the mild and selective properties of sodium triacetoxyborohydride, researchers can efficiently synthesize a wide array of N-substituted derivatives, which are crucial for advancing drug discovery programs. The principles and procedures outlined herein are intended to empower scientists to confidently and successfully perform this important transformation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Reductive Amination of Aldehydes and Ketones. In Organic Reactions (pp. 1-310). John Wiley & Sons, Inc.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. [Link]

  • Reusch, W. (2013). Reductive Amination.
  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 14837–14848. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • S. D. Bull, S. G. Davies, M. S. M. Timmer, and M. D. O'Shea. (2005). Reductive Amination of Carbonyl C-C Bonds Enables Formal Nitrogen Insertion. Journal of the American Chemical Society, 127(40), 13911-13920.
  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (2019). Hitchhiker's guide to reductive amination. Catalysis Science & Technology, 9(1), 32-46.
  • Tarasevich, V. A. (2020). Reductive Amination of Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade of Innovation. Organic Process Research & Development, 16(6), 1156–1184.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 235-247.
  • Organo-catalysed Reductive Amination/alkylation. (n.d.). [Link]

  • Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. (2015). Synlett, 26(11), 1533-1536.
  • WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. (2007).
  • PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • El-Sayed, N. N. E., & Al-Harbi, N. O. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(21), 3873. [Link]

  • GSRS. (n.d.). 4,5,6,7-TETRAHYDRO-1H-INDAZOLE. [Link]

  • Kadyrov, R. (n.d.). Reductive Alkylation of Amines with Carboxylic Ortho Esters. Evonik Industries.
  • PubChemLite. (n.d.). This compound. [Link]

  • PubChemLite. (n.d.). 1-methyl-4,5,6,7-tetrahydro-1h-indazol-4-amine. [Link]

  • Wang, Y., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9]naphthyrin-5(6H)-one. Tetrahedron Letters, 55(30), 4153-4156.

  • A new technology for the synthesis of 4,5,6,7-tetrahydroindole. (2012). Russian Journal of General Chemistry, 82(1), 123-127.
  • Wikipedia. (n.d.). Reductive amination. [Link]

  • WO2017133913A1 - Reductive alkylation of amines with orthocarboxylic acid esters. (2017).
  • Sharique, M., et al. (2023). On-DNA hydroalkylation of N-vinyl heterocycles via photoinduced EDA-complex activation. Chemical Science, 14(20), 5436-5442.
  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. (2022). Molecules, 27(13), 4181.
  • Purification and characterization of abundant alkaloids from N. jatamansi. (2023). Journal of Pharmaceutical and Biomedical Analysis, 224, 115183.
  • Characterization, purification and identification of some Alkaloids in Datura stramonium. (2017). Journal of Pharmacognosy and Phytochemistry, 6(4), 54-57.

Sources

Application Note: Enantioselective Synthesis of Chiral 4,5,6,7-Tetrahydro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for PARP inhibitors (e.g., Niraparib analogs), kinase inhibitors, and GPCR ligands. The biological activity of these therapeutics is often governed by the stereochemistry at the C4 position.

This Application Note provides two distinct, high-fidelity protocols for synthesizing enantiopure this compound from its corresponding ketone precursor.

  • Biocatalytic Route: Utilizes

    
    -transaminases (ATA) for a sustainable, single-step asymmetric synthesis with high enantiomeric excess (>99% ee).
    
  • Chemical Route: Employs tert-butanesulfinamide (Ellman’s Auxiliary) for a robust, scalable diastereoselective reduction suitable for discovery chemistry where enzyme libraries may not be immediately available.

Strategic Analysis: Route Selection

FeatureProtocol A: Biocatalytic TransaminationProtocol B: Ellman Sulfinamide
Mechanism Enzymatic amine transfer (Ping-Pong Bi-Bi)Diastereoselective imine reduction
Step Count 1 Step (from ketone)3 Steps (Condensation, Reduction, Cleavage)
Enantiopurity Typically >99% eeTypically 90-98% de (recrystallization often required)
Scalability Excellent (Green chemistry, low solvent load)Good (Standard chemical operations)
Cost Low (at scale), requires enzyme screeningModerate (Auxiliary cost), reliable for small scale
Primary Use Process Chemistry / ManufacturingDiscovery / MedChem

Precursor Preparation

Starting Material: 1,5,6,7-tetrahydro-4H-indazol-4-one.[1] Note: The free indazole nitrogen (N1) can interfere with metal catalysts or enzyme active sites. It is recommended to protect N1 prior to synthesis.

  • Recommended PG: tert-Butyloxycarbonyl (Boc) or Tetrahydropyranyl (THP).

  • Synthesis: React 1,3-cyclohexanedione with DMF-DMA followed by hydrazine (or protected hydrazine) cyclization.

Protocol A: Biocatalytic Synthesis ( -Transaminases)

Mechanistic Insight

-Transaminases ( 

-TAs) catalyze the transfer of an amino group from a donor (e.g., Isopropylamine) to the prochiral ketone acceptor. The reaction relies on the cofactor Pyridoxal-5'-phosphate (PLP). The equilibrium is shifted by using an excess of donor or removing the coproduct (acetone).[2][3]
Workflow Diagram[4]

Biocatalysis Substrate Prochiral Ketone (N-Boc-tetrahydroindazol-4-one) Enzyme ω-Transaminase (PLP Cofactor) Substrate->Enzyme Acceptor Binding Product Chiral Amine (>99% ee) Enzyme->Product Amine Transfer ByProduct Acetone (Volatile Coproduct) Enzyme->ByProduct Deamination Donor Amine Donor (Isopropylamine) Donor->Enzyme Donor Binding

Caption: Figure 1. Ping-Pong Bi-Bi mechanism for the transaminase-mediated conversion of ketone to chiral amine.[4]

Experimental Procedure

Reagents:

  • Substrate: N-Boc-1,5,6,7-tetrahydro-4H-indazol-4-one (50 mg, 0.21 mmol)

  • Enzyme: Commercial ATA Screening Kit (e.g., Codexis, Johnson Matthey, or in-house library)

  • Cofactor: PLP (1 mM final concentration)

  • Donor: Isopropylamine (IPA) (1 M stock, pH adjusted to 7.5)

  • Buffer: 100 mM Potassium Phosphate, pH 7.5

Step-by-Step:

  • Buffer Prep: Prepare 10 mL of 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solution: Dissolve substrate in DMSO (10% v/v final concentration in reaction). Note: Ensure substrate is fully soluble; if not, increase DMSO to 20% or add 5% Triton X-100.

  • Reaction Assembly: In a glass vial, combine:

    • Buffer/PLP mix: 800 µL

    • IPA (Amine Donor): 100 µL (approx. 5-10 eq)

    • Substrate/DMSO: 100 µL

    • Enzyme: 5-10 mg lyophilized powder.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Workup: Basify reaction mixture with 1N NaOH to pH > 11. Extract with Ethyl Acetate (3 x 1 mL).

  • Analysis: Dry organic layer over

    
    , filter, and analyze via Chiral HPLC (see Section 6).
    

Protocol B: Ellman Sulfinamide Auxiliary

Mechanistic Insight

This route uses (R)- or (S)-tert-butanesulfinamide. The chiral sulfur atom directs the approach of the hydride reducing agent to the imine double bond, establishing the stereocenter at C4.

Workflow Diagram[4]

Ellman Ketone Ketone Precursor + (R)-t-Butanesulfinamide Condensation Step 1: Condensation Ti(OEt)4, THF, Reflux Ketone->Condensation Imine Chiral N-Sulfinyl Imine Condensation->Imine Reduction Step 2: Diastereoselective Reduction NaBH4 (-48°C) or L-Selectride Imine->Reduction Stereocontrol Sulfinamide Sulfinamide Intermediate (Separable Diastereomers) Reduction->Sulfinamide Deprotection Step 3: Acidic Cleavage HCl / Dioxane / MeOH Sulfinamide->Deprotection FinalAmine Chiral Amine Hydrochloride (Target) Deprotection->FinalAmine

Caption: Figure 2.[5] Stepwise chemical synthesis using Ellman's Auxiliary for high diastereoselectivity.

Experimental Procedure

Step 1: Imine Formation

  • To a solution of N-Boc-1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) in anhydrous THF (0.5 M), add (R)-tert-butanesulfinamide (1.2 eq) and

    
     (2.0 eq).
    
  • Stir at reflux (70°C) for 16 hours under

    
    .
    
  • Quench: Cool to RT, pour into brine, and filter the Titanium salts through Celite.

  • Purification: Flash chromatography (EtOAc/Hexanes) to yield the N-sulfinyl imine.

Step 2: Diastereoselective Reduction

  • Dissolve the imine in anhydrous THF (0.2 M) and cool to -48°C.

  • Add

    
     (5.0 eq) slowly. Optimization: For higher diastereoselectivity (dr), use L-Selectride at -78°C.
    
  • Warm to RT over 4 hours.

  • Quench with saturated

    
    . Extract with EtOAc.[5]
    
  • Purification: Silica gel chromatography. Isolate the major diastereomer.

Step 3: Deprotection

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4N HCl in Dioxane (4.0 eq). Stir at RT for 1 hour.

  • Concentrate in vacuo.[5] Precipitate the amine hydrochloride salt using

    
    .
    

Analytical Validation (QC)

To verify enantiomeric excess (ee), use Chiral HPLC.[6][7] The amine functionality requires basic additives or specific columns to prevent peak tailing.

Method A: Polysaccharide Columns (Normal Phase)

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Temperature: 25°C.

Method B: Immobilized Columns (Robustness)

  • Column: Chiralpak IC (Immobilized).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

  • Note: Immobilized columns tolerate a wider range of solvents (e.g., DCM/THF) for solubility issues.

Troubleshooting & Expert Insights

  • Solubility: The tetrahydroindazole core can be sparingly soluble. If the biocatalytic reaction shows low conversion, add 10-20% DMSO or use a biphasic system (Buffer/MTBE).

  • N-Protection: If using the unprotected indazole in the Ellman route, the acidic proton on the pyrazole ring will quench the hydride or interfere with titanate condensation. Always protect N1 first.

  • Racemization: The 4-amino stereocenter is generally stable, but avoid strong bases at high temperatures post-synthesis.

  • Scale-up: For multi-gram scale, the Biocatalytic route (Protocol A) is superior due to the elimination of Titanium waste and the high cost of the sulfinamide auxiliary.

References

  • Merck & Co.[8] / Codexis: Transaminase-mediated synthesis of chiral amines for Niraparib intermediates. New Drug Approvals. Link

  • Ellman, J. A., et al. "Asymmetric Synthesis of Amines." Yale University / Ellman Lab. Link

  • Sigma-Aldrich. "Ellman's Sulfinamides: Versatile Chiral Auxiliaries." Link

  • MDPI. "Recent Advances in

    
    -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." Processes. Link
    
  • BenchChem. "Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole" (General scaffold synthesis reference). Link

Sources

Application Note & Protocol: A Validated Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrahydroindazole Scaffold

The 4,5,6,7-tetrahydro-1H-indazole core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure serves as a versatile template for designing selective ligands for a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. The introduction of an amine functionality at the C4 position creates a critical vector for further chemical modification and for establishing key binding interactions, such as hydrogen bonds, within a target's active site.

This document provides a comprehensive, field-proven guide for the multi-step synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-amine and its subsequent conversion to the hydrochloride salt. The hydrochloride form is often preferred in drug development due to its enhanced crystallinity, aqueous solubility, and stability, which are critical for formulation and bioavailability. The protocols herein are designed to be self-validating, with explanations for key experimental choices and detailed characterization checkpoints.

Retrosynthetic Analysis and Strategy

The synthetic approach is designed around established, high-yielding transformations. The core strategy involves the construction of the tetrahydroindazole ring system, followed by the stereoselective introduction of the C4-amine via reductive amination.

The key transformations are:

  • Indazole Formation: Condensation of a readily available cyclohexane-1,3-dione derivative with a hydrazine source to form the bicyclic 4,5,6,7-tetrahydro-1H-indazol-4-one intermediate. This is a robust and widely used method for constructing the indazole ring system.[1][2]

  • Reductive Amination: Conversion of the C4-ketone to the corresponding primary amine. This is achieved through the in-situ formation of an imine with an ammonia source, which is then reduced by a hydride-based reducing agent.[3] This method is chosen for its operational simplicity and high efficiency.

  • Salt Formation: Treatment of the purified free-base amine with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

G cluster_0 Retrosynthetic Pathway Target This compound HCl FreeBase This compound Target->FreeBase Salt Formation Indazolone 1,5,6,7-Tetrahydro-4H-indazol-4-one FreeBase->Indazolone Reductive Amination Enaminone 2-((Dimethylamino)methylene)cyclohexane-1,3-dione Indazolone->Enaminone Cyclization with Hydrazine Dione Cyclohexane-1,3-dione Enaminone->Dione Reaction with DMF-DMA

Caption: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Hydrazine hydrate and sodium cyanoborohydride are highly toxic and must be handled with extreme care.

Protocol 1: Synthesis of 1,5,6,7-Tetrahydro-4H-indazol-4-one

This protocol first activates the cyclohexane-1,3-dione with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone, which then readily undergoes cyclization with hydrazine.[1]

Materials:

  • Cyclohexane-1,3-dione

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Glacial Acetic Acid

Procedure:

  • Enaminone Formation:

    • To a stirred solution of cyclohexane-1,3-dione (1.0 eq) in toluene (5 mL per gram of dione), add DMF-DMA (1.1 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 3-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting dione is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude 2-((dimethylamino)methylene)cyclohexane-1,3-dione, which is often used in the next step without further purification.

  • Indazole Cyclization:

    • Dissolve the crude enaminone from the previous step in ethanol (10 mL per gram of starting dione).

    • Add glacial acetic acid (0.1 eq) to the solution.

    • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at 0 °C (ice bath). Caution: Hydrazine hydrate is highly toxic and corrosive.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 1,5,6,7-tetrahydro-4H-indazol-4-one as a solid.

Protocol 2: Synthesis of this compound (Reductive Amination)

This step converts the ketone intermediate into the target primary amine using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.

Materials:

  • 1,5,6,7-Tetrahydro-4H-indazol-4-one

  • Ammonium acetate (NH₄OAc)

  • Methanol (MeOH)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,5,6,7-tetrahydro-4H-indazol-4-one (1.0 eq) in methanol (20 mL per gram of ketone), add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with acid. Ensure the reaction medium remains basic or neutral.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the aqueous residue between dichloromethane and saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a gradient of methanol in dichloromethane, often with 1% triethylamine to prevent streaking) to yield this compound as the free base.

G cluster_1 Reductive Amination Workflow Start Start: Indazol-4-one, NH₄OAc in MeOH Imine Stir 30 min at RT (Imine Formation) Start->Imine Cool Cool to 0 °C Imine->Cool Reduce Add NaBH₃CN (Reduction) Cool->Reduce Stir Stir 12-16h at RT Reduce->Stir Workup Quench, Evaporate MeOH, Extract with DCM Stir->Workup Purify Column Chromatography Workup->Purify Product End: Purified Amine Free Base Purify->Product

Caption: Experimental workflow for the reductive amination step.

Protocol 3: Preparation of this compound Hydrochloride

This final step converts the purified free base into its stable hydrochloride salt.

Materials:

  • This compound

  • Anhydrous diethyl ether (Et₂O) or Isopropanol (IPA)

  • 2.0 M Hydrochloric acid in diethyl ether

Procedure:

  • Dissolve the purified this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether or isopropanol.

  • While stirring, add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise.

  • A precipitate should form immediately upon addition.

  • Continue stirring the suspension at room temperature for an additional 30 minutes to ensure complete salt formation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or impurities.

  • Dry the resulting white to off-white solid under high vacuum to a constant weight.

Characterization Data

The identity and purity of the final product, this compound hydrochloride, must be confirmed by a suite of analytical techniques.

Parameter Expected Value
Appearance White to off-white crystalline solid
Molecular Formula C₇H₁₁N₃ · HCl
Molecular Weight 173.65 g/mol
¹H NMR (400 MHz, D₂O)Expected shifts (δ, ppm): ~12.0-13.0 (br s, 1H, indazole NH), ~4.0-4.2 (m, 1H, CH-NH₃⁺), ~2.5-3.0 (m, 2H, CH₂), ~1.8-2.2 (m, 4H, 2xCH₂). Note: Amine protons (NH₃⁺) may exchange with D₂O. Chemical shifts for the 1H-tautomer are expected.[2][4]
¹³C NMR (100 MHz, D₂O)Expected shifts (δ, ppm): ~140-155 (C=N carbons), ~115-125 (bridgehead carbon), ~45-55 (CH-N), ~20-35 (3x CH₂).[2]
FT-IR (KBr, cm⁻¹)Key peaks: ~2500-3200 (broad, N-H and C-H stretching), ~1600-1650 (C=N stretch), ~1450-1550 (N-H bend). Disappearance of the C=O stretch from the ketone precursor (~1680-1700 cm⁻¹) is a key indicator of reaction completion.[4]
Mass Spec. (ESI+)Expected m/z for the free base [M+H]⁺: 138.1026.[5]

References

  • 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317. PubChem. Available at: [Link]

  • Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface. Available at: [Link]

  • Efficient Synthesis of 4-Phosphinoyl-4,5,6,7-tetrahydro-2H-indazol-3-ylamines. ResearchGate. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. PubMed. Available at: [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. Available at: [Link]

  • This compound. PubChemLite. Available at: [Link]

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

Sources

The Versatile Scaffold: Application Notes for 4,5,6,7-Tetrahydro-1H-indazol-4-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds. By screening small, low-molecular-weight fragments, FBDD allows for the efficient exploration of chemical space and often yields leads with superior physicochemical properties. While historically dominated by flat, aromatic systems, the field is increasingly recognizing the immense potential of fragments with three-dimensional (3D) character. These 3D fragments can engage with more complex and nuanced binding pockets, often leading to improved selectivity and potency in subsequent optimization efforts.

The 4,5,6,7-tetrahydro-1H-indazol-4-amine scaffold is an exemplary 3D fragment that has garnered significant interest in medicinal chemistry. This bicyclic system, featuring a pyrazole ring fused to a saturated cyclohexane, offers a unique combination of structural rigidity and strategically positioned functional groups. The primary amine at the 4-position provides a crucial vector for interaction with target proteins and a versatile handle for chemical elaboration. These application notes will provide a comprehensive guide for researchers on the effective utilization of this promising fragment in their drug discovery campaigns.

Physicochemical Properties and Design Rationale

The this compound fragment possesses a compelling set of properties that make it an attractive starting point for drug discovery. Its non-planar structure provides access to deeper and more intricate binding sites that may be inaccessible to flat aromatic fragments. The pyrazole moiety is a versatile pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, a feature frequently exploited in the design of kinase inhibitors.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₁N₃[2]
Molecular Weight137.18 g/mol [2]
XlogP (predicted)-0.1[2]
Hydrogen Bond Donors2ChemScene
Hydrogen Bond Acceptors2ChemScene
Rotatable Bonds0ChemScene

The low molecular weight and favorable lipophilicity (as indicated by the predicted XlogP) of this fragment adhere to the "Rule of Three," a guiding principle in FBDD for identifying high-quality starting points. The constrained conformation of the tetrahydroindazole core reduces the entropic penalty upon binding to a target, potentially leading to higher ligand efficiency.

Key Therapeutic Areas and Molecular Targets

The indazole scaffold, in its various forms, is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] The this compound fragment and its derivatives have shown significant promise in several therapeutic areas, most notably in oncology and neurodegenerative diseases.[5]

1. Kinase Inhibition: The pyrazole core is a well-established hinge-binding motif in a multitude of protein kinase inhibitors. The nitrogen atoms of the pyrazole can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The 4-amino group can be readily modified to extend into the solvent-exposed region or to pick up additional interactions within the ATP-binding pocket. Tetrahydroindazole-based compounds have been successfully developed as inhibitors of:

  • Cyclin-Dependent Kinases (CDKs): Essential regulators of the cell cycle, making them attractive targets for cancer therapy.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): A key target in the treatment of Parkinson's disease.[5]

  • Polo-like Kinase 4 (PLK4): Involved in centriole duplication and a target in oncology.[6]

  • Janus Kinases (JAKs): Implicated in inflammatory and autoimmune diseases.

2. Other Targets: Beyond kinases, the tetrahydroindazole scaffold has demonstrated activity against a range of other important biological targets, including:

  • Human Dihydroorotate Dehydrogenase (DHODH): A target for the treatment of autoimmune diseases and cancer.

  • Sigma-2 Receptors: Implicated in neurological disorders and cancer.

  • Human Neutrophil Elastase (HNE): A therapeutic target for inflammatory diseases.[7]

This broad applicability underscores the versatility of the this compound fragment as a starting point for diverse drug discovery programs.

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

Workflow for the Proposed Synthesis:

A Start: 4-Oxocyclohexanecarbonitrile B Reaction with Hydrazine Hydrate A->B Ethanol, Reflux C Cyclization B->C Intramolecular Condensation D Product: this compound C->D Purification

A proposed synthetic workflow.

Materials:

  • 4-Oxocyclohexanecarbonitrile

  • Hydrazine hydrate (99%)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of 4-oxocyclohexanecarbonitrile (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane.

  • Once the reaction is complete, allow the mixture to cool to room temperature and then concentrate under reduced pressure to remove the ethanol.

  • If a solid precipitates, collect it by filtration and wash with cold ethanol.

  • If no solid forms, extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound.

Note: This is a proposed synthesis based on analogous reactions. Optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary to achieve optimal yields and purity.

Protocol 2: Fragment Screening using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for fragment screening as it can detect weak binding events and provide structural information about the interaction. Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly informative.

Workflow for NMR-based Fragment Screening:

A Prepare ¹⁵N-labeled Target Protein B Acquire Reference ¹H-¹⁵N HSQC Spectrum A->B C Add Fragment (or fragment mixture) B->C D Acquire ¹H-¹⁵N HSQC Spectrum with Fragment C->D E Analyze Chemical Shift Perturbations (CSPs) D->E F Identify Hits E->F

A typical NMR fragment screening workflow.

Materials:

  • ¹⁵N-labeled target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

  • Stock solution of this compound in d6-DMSO

  • NMR tubes

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Protein Preparation: Prepare a sample of ¹⁵N-labeled target protein at a concentration of 50-100 µM in the NMR buffer containing 5-10% D₂O.

  • Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as the reference spectrum.

  • Fragment Addition: Add a small aliquot of the this compound stock solution to the protein sample to a final concentration typically in the range of 100-500 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed a level that affects protein stability (typically <5%).

  • Spectrum with Fragment: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference spectrum with the spectrum containing the fragment. Look for chemical shift perturbations (CSPs) of specific amide cross-peaks. Significant and consistent CSPs indicate binding of the fragment to the protein.

  • Hit Validation: To confirm a hit, perform a titration experiment by adding increasing concentrations of the fragment and observing a dose-dependent change in the chemical shifts. This can also be used to estimate the dissociation constant (Kd).

Protocol 3: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that can be used for high-throughput screening of fragment libraries. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Workflow for SPR-based Fragment Screening:

A Immobilize Target Protein on Sensor Chip B Inject Fragment Solution A->B C Monitor Binding (Association) B->C D Inject Running Buffer C->D E Monitor Dissociation D->E F Regenerate Surface E->F G Analyze Sensorgram to Identify Hits E->G F->B Next Fragment

A standard SPR fragment screening cycle.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Target protein

  • Immobilization buffers (e.g., acetate buffer, pH 4.5) and reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

  • Stock solution of this compound in DMSO

  • Regeneration solution (e.g., low pH glycine or high salt solution)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a high immobilization level to maximize the signal for small fragment binding.

  • Fragment Preparation: Prepare a dilution series of this compound in running buffer. It is crucial to match the DMSO concentration in the running buffer to that of the fragment solutions to minimize bulk refractive index effects.

  • Screening Cycle: a. Inject the fragment solution over the sensor surface and monitor the binding response (association phase). b. Switch back to running buffer and monitor the dissociation of the fragment (dissociation phase). c. Inject the regeneration solution to remove any remaining bound fragment and prepare the surface for the next injection.

  • Data Analysis: Analyze the resulting sensorgrams. A significant increase in the response units (RU) upon fragment injection that is greater than the response on a reference flow cell (without immobilized protein) indicates binding.

  • Hit Validation: Confirmed hits are typically re-tested in a dose-response format to determine the binding affinity (Kd).

Hit-to-Lead Optimization: From Fragment to Candidate

Once this compound is identified as a hit, the next stage is to elaborate its structure to improve potency and selectivity. The 4-amino group is the most common point of modification.

Structure-Activity Relationship (SAR) Exploration:

  • Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated to introduce a variety of substituents that can probe different regions of the binding pocket.

  • Reductive Amination: Reaction with aldehydes or ketones via reductive amination allows for the introduction of substituted alkyl groups.

  • Alkylation of the Pyrazole Ring: The pyrazole ring can be alkylated at the N1 or N2 position to introduce substituents that can modulate physicochemical properties and potentially interact with the target.

Illustrative Hit-to-Lead Progression:

A Fragment Hit This compound (Weak Affinity) B SAR via Amine Derivatization A->B Structure-Based Design C Potent Lead Compound (Improved Affinity & Selectivity) B->C D ADME/Tox Optimization C->D E Preclinical Candidate D->E

A typical hit-to-lead optimization path.

By systematically exploring the SAR and leveraging structural information from techniques like X-ray crystallography, the initial low-affinity fragment hit can be rapidly evolved into a potent and selective lead compound with drug-like properties.

Conclusion

The this compound fragment represents a valuable tool in the arsenal of the modern medicinal chemist. Its 3D structure, coupled with its versatile chemical handles and privileged scaffold status, makes it an excellent starting point for fragment-based drug discovery campaigns targeting a wide range of diseases. The protocols and application notes provided herein offer a comprehensive guide to unlocking the full potential of this promising fragment.

References

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • PMC. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • Connect Journals. Pyrazole Scaffolds: A promising frontier in drug discovery. [Link]

  • PMC. Tetrahydroindazole inhibitors of CDK2/cyclin complexes. [Link]

  • ACS Publications. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. [Link]

  • Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. [Link]

  • PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • PubChemLite. This compound. [Link]

  • PMC. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. [Link]

  • AMERICAN ELEMENTS. 1-ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine. [Link]

  • PubChemLite. 1-tert-butyl-4,5,6,7-tetrahydro-1h-indazol-4-amine. [Link]

  • PubChemLite. 4,5,6,7-tetrahydro-1h-indazol-5-amine. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for t. [Link]

  • PubChem. 4,5,6,7-Tetrahydro-5(1h)-indazolone. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

  • ChemSynthesis. 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • MDPI. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. [Link]

  • PMC. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis. [Link]

Sources

Nucleophilic substitution reactions involving the C4-amine group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The C4-amine group is a critical pharmacophore in two dominant classes of therapeutics: Pyrimidine Nucleosides (antivirals/oncology, e.g., Gemcitabine, Lamivudine) and Quinazolines (EGFR kinase inhibitors, e.g., Gefitinib, Erlotinib).

In nucleoside chemistry, the C4-exocyclic amine is essential for Watson-Crick base pairing (H-bond donor). In kinase inhibitors, the C4-aniline moiety functions as the primary "hinge binder" within the ATP binding pocket. Consequently, the installation and modification of this group via nucleophilic substitution are foundational workflows in drug discovery.

This guide provides field-validated protocols for:

  • C4-Amination of Pyrimidines: Converting Uridine/Thymidine scaffolds to Cytidine analogs via activation-displacement.

  • SNAr Assembly of Quinazolines: Efficient synthesis of 4-anilinoquinazolines.

  • Mechanistic Insight: Overcoming tautomeric barriers and regioselectivity issues.

Part 1: The Chemical Challenge

The C4 position of pyrimidinones (uracil/thymine) and quinazolinones is inherently unreactive toward direct amination due to lactam resonance stabilization. To install a C4-amine, the "oxo" group must first be converted into a reactive electrophile (leaving group).

Key Regioselectivity Issue: In pyrimidines, the N3 nitrogen is nucleophilic. Attempting direct reactions often leads to N3-alkylation rather than C4-substitution. Successful protocols must activate the O4-position selectively to facilitate the SNAr (Addition-Elimination) mechanism.

Part 2: Pyrimidine Nucleosides (Uridine Cytidine Conversion)

The most robust method for converting a Uridine scaffold (C4=O) to a Cytidine analog (C4-NH-R) involves activating the C4 position with a leaving group, followed by displacement with an amine.

Method A: The BOP-Mediated "One-Pot" Protocol (Modern)

Best for: Acid-sensitive substrates, high-throughput parallel synthesis.

This method utilizes (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to convert the C4-oxo group into an O4-benzotriazolyl ether, a highly reactive leaving group, in the presence of DBU.

Mechanism:

  • Activation: DBU deprotonates the N3-H. The resulting oxyanion attacks BOP, forming the O4-phosphonium intermediate.

  • Displacement: The benzotriazole anion (released from BOP) attacks C4, forming the O4-benzotriazolyl intermediate.[1]

  • Substitution: The external amine nucleophile attacks C4, displacing the benzotriazole to yield the N4-substituted cytidine.

Protocol:

  • Preparation: Dissolve the sugar-protected uridine/thymidine analog (1.0 equiv) in anhydrous THF (0.1 M).

  • Activation: Add BOP (1.2 equiv) and DBU (1.5 equiv). Stir at room temperature for 30–60 minutes.

    • Checkpoint: Monitor by TLC/LCMS. The starting material (SM) should disappear, replaced by the O4-benzotriazolyl intermediate (often fluorescent).

  • Amination: Add the desired Amine (R-NH2, 1.5–2.0 equiv).

    • Note: For volatile amines, use a sealed tube. For amine salts, add extra DBU.

  • Reaction: Stir at room temperature for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and Brine. Dry over Na2SO4.

Method B: The 1,2,4-Triazole Protocol (Classic)

Best for: Large-scale synthesis, sterically hindered amines.

This method uses POCl3 to form a transient 4-chloropyrimidine, which is immediately trapped by 1,2,4-triazole to form a stable but reactive 4-triazolyl intermediate.

Protocol:

  • Activation: Suspend 1,2,4-triazole (3.5 equiv) in dry MeCN or Pyridine. Add POCl3 (1.2 equiv) dropwise at 0°C. Stir 15 min.

  • Addition: Add the sugar-protected nucleoside (1.0 equiv) dissolved in MeCN.

  • Stir: Allow to warm to RT and stir for 2–4 hours.

    • Checkpoint: LCMS will show the mass of [Nucleoside + 67 Da] (Triazole adduct).

  • Displacement: Add the amine nucleophile (3–5 equiv) directly to the reaction mixture. Stir overnight.

  • Quench: Carefully quench with saturated NaHCO3 (exothermic!). Extract with DCM.

Part 3: Quinazoline Scaffolds (Kinase Inhibitor Synthesis)

The synthesis of EGFR inhibitors (e.g., Gefitinib analogs) relies on the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinazolines.

Protocol: SNAr Displacement of 4-Chloroquinazolines

Reagents:

  • Substrate: 4-Chloroquinazoline derivative.[2][3][4]

  • Nucleophile: Aniline or Aliphatic Amine.

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN).

Step-by-Step Workflow:

  • Dissolution: Dissolve 4-chloroquinazoline (1.0 equiv) in iPrOH (concentration ~0.2 M).

  • Addition: Add the aniline/amine (1.1 equiv).

    • Optimization: If the amine is valuable/expensive, use 1.0 equiv. If the amine is cheap, use 1.5 equiv to drive kinetics.

  • Heating: Reflux (80–85°C) for 2–6 hours.

    • Observation: The product often precipitates as the Hydrochloride (HCl) salt during the reaction, which drives the equilibrium forward.

  • Isolation (Filtration Method):

    • Cool the reaction to room temperature.[5]

    • Filter the precipitate.

    • Wash the cake with cold iPrOH and Et2O.

    • Result: This yields the pure 4-aminoquinazoline HCl salt.

  • Isolation (Extraction Method - if no precipitate):

    • Remove solvent in vacuo.

    • Partition between EtOAc and sat. NaHCO3 (to free the base).

    • Dry organic layer and concentrate.

Part 4: Visualization & Logic

Figure 1: Reaction Mechanism & Pathway Selection

G Start Start: C4-Oxo Scaffold (Uridine/Quinazolinone) Decision Select Activation Strategy Start->Decision PathA Path A: BOP/DBU (Mild, One-Pot) Decision->PathA Acid Sensitive Substrates PathB Path B: POCl3/Triazole (Robust, Scalable) Decision->PathB Steric Bulk/ Large Scale InterA Intermediate: O4-Benzotriazolyl Ether PathA->InterA Activation InterB Intermediate: 4-Triazolyl Pyrimidine PathB->InterB Activation Nucleophile Add Amine (R-NH2) InterA->Nucleophile InterB->Nucleophile Product Product: C4-Amino Derivative (Cytidine/Quinazoline) Nucleophile->Product S_NAr Displacement

Caption: Decision tree for selecting the optimal C4-amination strategy based on substrate stability and scale.

Part 5: Data Summary & Troubleshooting

Table 1: Comparative Analysis of Activation Methods

FeatureBOP/DBU MethodPOCl3/Triazole MethodSNAr (Quinazolines)
Activation Species O4-Benzotriazolyl-phosphonium4-Triazolyl / 4-Chloro4-Chloro (Pre-synthesized)
Reaction pH Basic (DBU)Acidic (POCl3)

Basic
Neutral/Acidic (HCl gen.)
Moisture Sensitivity ModerateHigh (POCl3 reacts with H2O)Low
Yield (Typical) 75–90%80–95%85–98%
Primary Use Case Complex nucleosides, prodrugsStandard nucleoside mfgKinase Inhibitors

Troubleshooting Guide:

  • Problem: Low conversion of Uridine to O4-intermediate.

    • Root Cause:[1][2][3][5][6][7] Wet solvent. BOP hydrolyzes rapidly.

    • Fix: Distill THF over Na/Benzophenone or use molecular sieves (3Å).

  • Problem: N3-Alkylation instead of C4-Substitution.

    • Root Cause:[1][2][3][5][6][7] Inefficient activation; the amine reacts with the N3 position of the unactivated lactam (rare but possible with strong bases).

    • Fix: Ensure full conversion to the intermediate (check TLC) before adding the amine.

  • Problem: Product is stuck as a salt (Quinazolines).

    • Fix: The HCl salt is often insoluble in iPrOH. This is a feature, not a bug. Filter it. If the free base is required, wash the solid with 1M NaOH.

References

  • Wan, Z. et al. "Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)." Organic & Biomolecular Chemistry, 2017. Link

  • Divakar, K.J. & Reese, C.B. "4-(1,2,4-Triazol-1-yl)- and 4-(3-nitro-1,2,4-triazol-1-yl)-1-(β-D-2,3,5-tri-O-acetylarabinofuranosyl)pyrimidin-2(1H)-ones." Journal of the Chemical Society, Perkin Transactions 1, 1982. (Classic Protocol Base).
  • BenchChem Application Note. "Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry." BenchChem, 2025. Link

  • Mao, L. et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines."[3] Beilstein Journal of Organic Chemistry, 2021. Link

  • Akula, H.K. et al. "Facile Modifications at the C4 Position of Pyrimidine Nucleosides via In Situ Amide Activation with BOP."[5] Current Protocols in Nucleic Acid Chemistry, 2017. Link

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Tetrahydroindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Tetrahydroindazoles and the Advent of Microwave Synthesis

Tetrahydroindazole scaffolds are a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents. These compounds are recognized for a wide spectrum of biological activities, including but not limited to antitumor, anti-inflammatory, antimicrobial, and antituberculosis properties.[1] The development of efficient and sustainable synthetic routes to access these valuable heterocyclic systems is a paramount objective for researchers in drug discovery and development.

Traditionally, the synthesis of tetrahydroindazoles has been accomplished through conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts, complicating purification and reducing overall yields. The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful and green alternative.[2][3] Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic reductions in reaction times—often from hours to mere minutes—and significant improvements in product yields and purity.[2][4][5][6] This technology aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[6][7]

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of tetrahydroindazole derivatives, designed for researchers, scientists, and professionals in the field of drug development.

Underlying Principles: Reaction Mechanisms and Microwave Heating

The most common and versatile approach to the synthesis of the tetrahydroindazole core involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a cyclic β-keto ester/ketone) and a hydrazine derivative.

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the stable aromatic pyrazole ring within the fused bicyclic system. The regioselectivity of the reaction is a critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, and can be influenced by the nature of the substituents and the reaction conditions.

Mechanism of Tetrahydroindazole Formation:

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A 1,3-Dicarbonyl Compound C Hydrazone Intermediate A->C + R-NHNH2 - H2O B Hydrazine D Cyclic Intermediate C->D Tautomerization & Nucleophilic Attack E Tetrahydroindazole D->E - H2O

Caption: Key steps in the formation of the tetrahydroindazole ring system.

Microwave heating accelerates this process through a phenomenon known as dielectric heating. Polar molecules within the reaction mixture, such as the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates significant molecular friction, leading to a rapid and uniform increase in temperature throughout the bulk of the reaction mixture.[8][9] This is in stark contrast to conventional heating, where heat is transferred inefficiently from an external source through the vessel walls.[9][10]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a generalized framework for the microwave-assisted synthesis of tetrahydroindazole derivatives. Optimization of reaction parameters such as temperature, time, and reagent stoichiometry may be necessary for specific substrates.

General Workflow for Microwave-Assisted Synthesis

G reagents Reagents & Solvent combine Combine reagents->combine vial Microwave Vial vial->combine seal Seal & Place combine->seal reactor Microwave Reactor irradiate Irradiate reactor->irradiate seal->reactor workup Reaction Work-up irradiate->workup extract Extract workup->extract purify Purification extract->purify isolate Isolate purify->isolate product Substituted Tetrahydroindazole isolate->product

Caption: General workflow for microwave-assisted organic synthesis.

Protocol 1: Synthesis from Cyclic β-Diketones and Hydrazines

This protocol describes the one-pot synthesis of tetrahydroindazoles from readily available cyclic β-diketones and various hydrazine derivatives.

Materials:

  • Cyclic β-diketone (e.g., 2-acetylcyclohexanone, dimedone) (1.0 mmol)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, substituted phenylhydrazines) (1.0-1.2 mmol)

  • Solvent (e.g., ethanol, acetic acid, or solvent-free)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Dedicated laboratory microwave reactor with temperature and pressure sensors

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the cyclic β-diketone (1.0 mmol) and the hydrazine derivative (1.0-1.2 mmol).

  • If using a solvent, add 2-4 mL of the chosen solvent (e.g., ethanol). For solvent-free reactions, proceed to the next step.

  • Seal the vial securely with a septum cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-20 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before carefully opening it.

  • If the product precipitates upon cooling, it can be isolated by filtration, washed with a cold solvent (e.g., ethanol or water), and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Vilsmeier-Haack Approach for Tetrahydroindazoles

This method is particularly useful for the synthesis of formylated tetrahydroindazoles and involves the reaction of a hydrazone with the Vilsmeier-Haack reagent.[1][11][12]

Materials:

  • Substituted cyclohexanone (1.0 mmol)

  • Hydrazine derivative (1.0 mmol)

  • Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) (2.0-3.0 mmol)

  • Solvent (e.g., Dichloromethane, Dioxane)

  • Microwave vial (10 mL) with a magnetic stir bar

  • Dedicated laboratory microwave reactor

Procedure:

  • Hydrazone Formation: In a separate flask, dissolve the substituted cyclohexanone (1.0 mmol) and the hydrazine derivative (1.0 mmol) in a suitable solvent (e.g., ethanol) and stir at room temperature for 1-2 hours. Monitor the reaction by TLC. Once the formation of the hydrazone is complete, remove the solvent under reduced pressure.

  • Vilsmeier-Haack Cyclization: To a 10 mL microwave vial containing the crude hydrazone, add a solution of the Vilsmeier-Haack reagent in the chosen solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (typically 80-100 °C) for 10-30 minutes.

  • After cooling, carefully quench the reaction by pouring it into a beaker of crushed ice and neutralizing with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired tetrahydroindazole derivative.

Data Presentation: A Comparative Overview

The advantages of microwave-assisted synthesis are clearly demonstrated by comparing reaction times and yields with conventional heating methods.

EntryStarting MaterialsMethodTimeYield (%)Reference
12-Acetylcyclohexanone + Hydrazine HydrateMW (120 °C)10 min92[4]
22-Acetylcyclohexanone + Hydrazine HydrateReflux (EtOH)4 h75[4]
32-Acetylcyclohexanone + PhenylhydrazineMW (120 °C)15 min89[4]
42-Acetylcyclohexanone + PhenylhydrazineReflux (EtOH)6 h70[4]
5Ethyl cyclohexanone-4-carboxylate hydrazone + V-H reagentMW (90 °C)10 min85-95[1][11]
6Ethyl cyclohexanone-4-carboxylate hydrazone + V-H reagentConventional3-4 h60-70[1]

Spectroscopic Data for a Representative Tetrahydroindazole Derivative (3-methyl-4,5,6,7-tetrahydro-1H-indazole):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.65 (br s, 1H, NH), 2.45 (t, J = 6.0 Hz, 2H, CH₂), 2.38 (t, J = 6.0 Hz, 2H, CH₂), 2.25 (s, 3H, CH₃), 1.80-1.70 (m, 4H, 2xCH₂).[4]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 145.2, 138.1, 112.5, 23.5, 23.2, 22.8, 21.9, 11.4.[4]

  • Mass Spectrum (EI): m/z (%) = 136 (M⁺, 100).[4]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Incorrect reaction temperature or time.- Inefficient microwave absorption.- Reagent decomposition.- Optimize temperature and time in small increments.- Use a more polar solvent or a co-solvent with a high dielectric constant.- Check the stability of reagents at the reaction temperature.
Formation of Byproducts - Temperature too high, leading to side reactions.- Incorrect stoichiometry.- Lower the reaction temperature.- Carefully control the molar ratios of the reactants.
Pressure Overload - Use of a highly volatile solvent at a temperature well above its boiling point.- Generation of gaseous byproducts.- Use a higher-boiling point solvent.- Reduce the reaction scale.- Ensure the reaction vial is not overfilled (typically fill to no more than 2/3 of the volume).
Inconsistent Results - Inaccurate temperature monitoring.- Non-homogenous heating ("hot spots").- Use a microwave reactor with a fiber-optic temperature probe for accurate internal temperature measurement.- Ensure efficient stirring of the reaction mixture.

Safety Precautions in Microwave Chemistry

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory-grade microwave reactors are equipped with essential safety features, including pressure and temperature monitoring, and are designed to contain potential vessel failures.

  • Proper Vessel Handling: Use only microwave-safe reaction vials and caps designed for the specific reactor model. Do not exceed the recommended fill volume.

  • Solvent Choice: Be aware of the properties of the solvents used. Highly volatile and flammable solvents can generate high pressures. Non-polar solvents are poor microwave absorbers and may lead to inefficient heating.

  • Exothermic Reactions: Exercise extreme caution with potentially explosive or highly exothermic reactions. Start with small-scale experiments and gradually increase the scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all experiments in a well-ventilated fume hood.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of tetrahydroindazole derivatives, offering a rapid, efficient, and environmentally conscious alternative to conventional methods. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and optimize the synthesis of this important class of heterocyclic compounds, thereby accelerating the pace of drug discovery and development.

References

  • Bala, R., et al. (n.d.). Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. Scilit. [Link]

  • Efficient Microwave-Assisted Synthesis of Tetrahydroindazoles and their Oxidation to Indazoles. (2025, August 7). ResearchGate. [Link]

  • Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. (2025, August 7). ResearchGate. [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2016, July 9). PMC. [Link]

  • Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cycloh.... (2019, March 1). Ingenta Connect. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025, August 6). ResearchGate. [Link]

  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). [Link]

  • Comparison between microwave and conventional heating methods. (n.d.). ResearchGate. [Link]

  • Kappe, C. O. (2005, December 23). The impact of microwave synthesis on drug discovery. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. [Link]

  • synthesis and application of microwave: a review. (2022, October 15). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Conventional heating compared to microwave heating of chemical reactions. (2017, July 1). Chemistry Stack Exchange. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this valuable synthetic intermediate. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

The synthesis of this compound is typically approached via a two-stage process. The first stage involves the construction of the core heterocyclic system to form the ketone precursor, 4,5,6,7-tetrahydro-1H-indazol-4-one. The second, and often more challenging stage, is the introduction of the C4-amine group. This guide will address both stages, with a strong emphasis on the critical amination step where yield is often compromised.

Synthetic Strategy Overview

The most reliable and commonly adapted synthetic pathway involves the formation of the indazolone precursor followed by reductive amination. This modular approach allows for optimization at each distinct stage.

Synthetic_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amination Start Cyclohexane-1,3-dione Condensation Cyclocondensation Start->Condensation Hydrazine Hydrazine Hydrate Hydrazine->Condensation Indazolone 4,5,6,7-Tetrahydro-1H- indazol-4-one ReductiveAmination Reductive Amination Indazolone->ReductiveAmination Precursor Condensation->Indazolone AmineSource Ammonia Source (e.g., NH4OAc) AmineSource->ReductiveAmination ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->ReductiveAmination FinalProduct 4,5,6,7-Tetrahydro-1H- indazol-4-amine ReductiveAmination->FinalProduct

Fig 1. General two-stage synthetic workflow.

Part 1: Synthesis of the Precursor: 4,5,6,7-Tetrahydro-1H-indazol-4-one

The formation of the indazole ring is a robust cyclocondensation reaction. While generally high-yielding, improper control of reaction parameters can lead to impurities that complicate downstream processing.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route to 4,5,6,7-tetrahydro-1H-indazol-4-one? The most direct method is the cyclocondensation of a suitable 1,3-cyclohexanedione derivative with hydrazine. For the unsubstituted core, starting with cyclohexane-1,3-dione and reacting it with hydrazine hydrate in a suitable solvent like ethanol or methanol is standard practice.[1][2] This reaction takes advantage of the reactivity of the dicarbonyl moiety to form the pyrazole ring fused to the cyclohexane backbone.

Q2: How critical are the reaction conditions (solvent, temperature, pH) for the indazole ring formation? These parameters are highly critical for maximizing yield and minimizing side products.

  • Solvent: Polar protic solvents like ethanol or methanol are preferred as they facilitate the necessary proton transfer steps in the condensation mechanism.[3]

  • Temperature: The reaction is typically run at reflux to ensure a sufficient reaction rate. However, excessively high temperatures for prolonged periods can lead to side reactions or decomposition.

  • pH Control: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) to promote the initial condensation and subsequent cyclization. However, strongly acidic conditions should be avoided as they can degrade the hydrazine reactant.

Troubleshooting Guide: Precursor Synthesis
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade upon storage. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Incorrect Stoichiometry: Using a significant excess or deficit of hydrazine can be detrimental.1. Use fresh, high-quality hydrazine hydrate. 2. Extend the reaction time and monitor progress via Thin Layer Chromatography (TLC). Ensure the mixture is maintained at reflux. 3. Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate to drive the reaction to completion.
Formation of Side Products 1. Hydrazone Formation: Incomplete cyclization can lead to the formation of stable hydrazone intermediates. 2. Reaction with Solvent: Some solvents may react with hydrazine under heating.1. The use of a catalytic amount of acid can promote the desired cyclization over simple hydrazone formation.[3] 2. Ensure the use of a stable, appropriate solvent like ethanol or methanol.
Product is an Oil or Gummy Solid 1. Presence of Impurities: Residual starting material or side products can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent solidification.1. Attempt to triturate the crude material with a non-polar solvent (e.g., hexanes or diethyl ether) to induce solidification and wash away non-polar impurities. 2. If trituration fails, purify via column chromatography (Silica gel, Ethyl Acetate/Hexane gradient).[3] 3. Ensure the product is thoroughly dried under high vacuum.
Experimental Protocol: Synthesis of 4,5,6,7-Tetrahydro-1H-indazol-4-one

This protocol is adapted from general procedures for the synthesis of tetrahydroindazoles from 1,3-diones.[4]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add cyclohexane-1,3-dione (1.0 eq) and ethanol (10 mL per gram of dione).

  • Reagent Addition: While stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution. Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 mixture of ethyl acetate/hexane) until the starting dione spot is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to induce precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove soluble impurities.

    • Dry the solid under vacuum to yield the 4,5,6,7-tetrahydro-1H-indazol-4-one, which is often sufficiently pure for the next step.

Part 2: Conversion to this compound

This step is the most frequent source of yield loss. The primary challenge is the selective formation of the primary amine without significant side-product formation. Reductive amination is the most versatile and widely used method.

Method Selection: The Path to Amination

Choosing the correct amination strategy depends on available reagents, equipment, and safety considerations. The following decision tree outlines common choices.

Amination_Methods Start Start: 4,5,6,7-Tetrahydro-1H- indazol-4-one Decision1 Do you have access to high-pressure hydrogenation equipment? Start->Decision1 Method_Hydro Catalytic Hydrogenation (e.g., Raney Ni, H2, NH3) Decision1->Method_Hydro Yes Decision2 Are you comfortable with cyanide-containing reagents? Decision1->Decision2 No Method_NABH3CN Borohydride-based Reductive Amination (e.g., NaBH3CN, NH4OAc) Decision2->Method_NABH3CN Yes Method_Leuckart Leuckart-Wallach Reaction (Ammonium Formate, High Temp) Decision2->Method_Leuckart No Method_Oxime Alternative: Oxime Reduction (Form oxime, then reduce) Method_Leuckart->Method_Oxime Consider Alternative

Fig 2. Decision tree for selecting an amination method.
Focus on Reductive Amination: FAQs

Q1: What are the most common reductive amination conditions for this conversion? Reductive amination involves the in-situ formation of an imine or enamine from the ketone and an ammonia source, which is then reduced to the amine.[5] Three common variants are:

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are mild and selective reducing agents that reduce the protonated iminium ion much faster than the starting ketone, minimizing alcohol byproduct formation.[6] This is often the method of choice for laboratory-scale synthesis.

  • Catalytic Hydrogenation: Using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere in the presence of ammonia is a classic and scalable method.[7]

  • Leuckart-Wallach Reaction: This method uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-180°C).[8][9][10] While effective, the harsh conditions can be a drawback for sensitive substrates.

Q2: How do I choose the right ammonia source? The goal is to provide ammonia (NH₃) to form the intermediate imine. Common sources include:

  • Ammonium Acetate (NH₄OAc): A versatile and easy-to-handle salt that provides both ammonia and a mild acid catalyst (acetic acid) upon dissociation to facilitate imine formation.

  • Ammonia in Methanol/Ethanol: A solution of ammonia gas in an alcohol provides a direct source of the nucleophile.

  • Ammonium Formate (HCOONH₄): Used specifically for the Leuckart-Wallach reaction.[11]

Q3: What are the major side products to watch for in this amination step?

  • 4,5,6,7-Tetrahydro-1H-indazol-4-ol: This alcohol byproduct forms if the reducing agent reduces the ketone carbonyl before imine formation occurs. This is more common with less selective reducing agents like sodium borohydride (NaBH₄).

  • Bis-(4,5,6,7-tetrahydro-1H-indazol-4-yl)amine (Secondary Amine): This dimer forms when the newly formed primary amine product acts as a nucleophile and reacts with another molecule of the ketone, leading to a secondary amine after reduction. Using a large excess of the ammonia source can help suppress this.[9]

Troubleshooting Guide: Reductive Amination
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Conversion 1. Inefficient Imine Formation: pH may be too high or too low. 2. Deactivated Reducing Agent: Borohydride reagents can hydrolyze; catalysts can be poisoned. 3. Insufficient Reaction Time/Temp. 1. When using borohydride reagents, maintain a slightly acidic pH (5-6) to favor iminium ion formation without degrading the reductant. Ammonium acetate often provides a good buffer. 2. Use fresh reagents. For catalytic hydrogenation, ensure the substrate is free of sulfur or other catalyst poisons. 3. Increase reaction time or temperature moderately and monitor by TLC/LCMS.[12]
High Levels of Alcohol Byproduct 1. Reducing Agent is Not Selective: Using a strong reducing agent like NaBH₄. 2. Slow Imine Formation: If imine formation is the slow step, the ketone is exposed to the reducing agent for longer.1. Switch to a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[6] 2. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap (for higher temperatures) to drive imine formation.
Formation of Secondary Amine 1. Stoichiometry: Insufficient excess of the ammonia source. 2. Slow Reduction: If the imine intermediate is long-lived, it is more likely to react with the product amine.1. Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate).[9] 2. Ensure the reducing agent is active and present in sufficient quantity to rapidly reduce the imine as it forms.
Detailed Protocols: Amination Methods
Protocol 1: Reductive Amination with Sodium Cyanoborohydride
  • Reaction Setup: In a round-bottom flask, dissolve 4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq) and ammonium acetate (5-10 eq) in methanol (20 mL per gram of ketone).

  • pH Adjustment: If necessary, adjust the pH of the mixture to ~6 using glacial acetic acid.

  • Reagent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas in strong acid. Perform in a well-ventilated fume hood.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LCMS for the disappearance of the ketone.

  • Workup:

    • Carefully quench the reaction by slowly adding 1M HCl until gas evolution ceases.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Basify the aqueous residue with 2M NaOH to a pH > 10.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amine.

Protocol 2: Catalytic Hydrogenation
  • Reaction Setup: To a high-pressure hydrogenation vessel, add 4,5,6,7-tetrahydro-1H-indazol-4-one (1.0 eq), a 7N solution of ammonia in methanol, and a catalytic amount of Raney Nickel (5-10% by weight, as a slurry in water). Caution: Raney Ni is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40°C) for 12-24 hours.

  • Workup:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst on the Celite to dry, as it can ignite in air. Keep it wet with solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

General Purification and Characterization

Q1: What is the recommended method for purifying the final amine product? The crude this compound is often an oil or a low-melting solid and typically requires purification.

  • Column Chromatography: Silica gel chromatography is effective. Due to the basic nature of the amine, it may streak on silica. This can be suppressed by pre-treating the silica with triethylamine or by adding 1-2% triethylamine or ammonia in methanol to the eluent system (e.g., Dichloromethane/Methanol/Triethylamine).

  • Acid-Base Extraction: An alternative is to dissolve the crude product in an organic solvent, extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and re-extract the pure amine.

  • Recrystallization: If the product is a solid, recrystallization of the free base or a salt (e.g., hydrochloride salt) from a suitable solvent system (e.g., Ethanol/Ether) can provide highly pure material.

Q2: What are the key characterization signals to confirm the product?

  • ¹H NMR: Expect to see the disappearance of the characteristic signals from the ketone precursor's CH₂ groups adjacent to the carbonyl. New signals corresponding to the CH-NH₂ proton will appear, and the integration of the aromatic/vinylic proton of the indazole ring should be consistent.

  • ¹³C NMR: The most telling change will be the disappearance of the ketone carbonyl signal (typically >190 ppm) and the appearance of a new signal for the carbon bearing the amine group (typically in the 40-60 ppm range).

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of C₇H₁₁N₃ (137.18 g/mol ).

References
  • Gaikwad, M., Gaikwad, S., and Kamble, R. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. [Link][1]

  • Soga, T., Niwa, H., & Shiraishi, T. (2006). Synthesis of 1-Substituted 3-(Dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles. Bulletin of the Chemical Society of Japan. [Link][13]

  • Wakamori, S., et al. (1977). Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids. Journal of Medicinal Chemistry. [Link][14]

  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science. [Link][15]

  • Merck & Co. (n.d.). Leuckart (Leukart) Reaction. The Merck Index. [Link][8]

  • ChemSynthesis (2025). 4,5,6,7-tetrahydro-1H-indazole. ChemSynthesis. [Link][16]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link][17]

  • Kuznetsov, A., & Khemchyan, L. (2022). Heterogeneous Catalysis for Selective Hydrogenation of Oximes. Encyclopedia MDPI. [Link][7]

  • Park, S. B., et al. (2005). Novel application of Leuckart–Wallach reaction for synthesis of tetrahydro-1,4-benzodiazepin-5-ones library. Chemical Communications. [Link][18]

  • Kim, J., et al. (2022). Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis. ACS Omega. [Link][19]

  • ResearchGate (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. ResearchGate. [Link][12]

  • Academia.edu (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Academia.edu. [Link][2]

  • Wikipedia (n.d.). Leuckart reaction. Wikipedia. [Link][10]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. The Journal of Organic Chemistry. [Link][11]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][20]

  • Chemistry & Biology Interface (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface. [Link][4]

  • Ghaffari, B., et al. (2021). Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. Angewandte Chemie International Edition. [Link][21]

  • Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link][22]

  • Dobson, D. E. (2022). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link][23]

  • Organic Chemistry Portal (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link][6]

  • ResearchGate (n.d.). Literature precedents on oxime‐directed C(sp³)−H (sulfon)amidation and current work. ResearchGate. [Link][24]

  • Organic Chemistry Portal (n.d.). Synthesis of indazoles. Organic Chemistry Portal. [Link][25]

  • Storer, R. I., et al. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society. [Link][26]

  • Google Patents (n.d.). EP3877394A1 - Hydrogenation process of oxime derivatives. Google Patents. [27]

  • Science of Synthesis (n.d.). 1H- and 2H-Indazoles. Science of Synthesis. [Link][28]

  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link][5]

Sources

Purification techniques for removing impurities from tetrahydroindazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tetrahydroindazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The structural diversity of tetrahydroindazoles means a one-size-fits-all purification strategy is rarely effective. This resource provides in-depth, field-proven insights into overcoming common purification hurdles, structured in a practical question-and-answer format.

Section 1: Understanding the Challenge: Common Impurities

The first step in effective purification is to anticipate the impurities. Tetrahydroindazole syntheses, often variants of the Fischer indole synthesis, can generate several types of byproducts.[1][2][3] Understanding these will inform your purification strategy.

  • Unreacted Starting Materials: Incomplete reactions can leave residual hydrazines and carbonyl compounds (ketones/aldehydes) in your crude product.

  • Regioisomers: The use of unsymmetrical ketones can lead to the formation of two or more regioisomers, which often have very similar physical properties, making them difficult to separate.[4]

  • Side-Reaction Products: Acidic conditions can promote side reactions like aldol condensations of the starting ketone or N-N bond cleavage of the hydrazone intermediate, leading to aniline-type byproducts.[4][5]

  • Hydrolysis Products: If your tetrahydroindazole contains sensitive functional groups like esters or amides, workup or purification conditions (e.g., strong acids/bases) can cause hydrolysis.[6]

  • Solvent and Reagent Residues: Residual solvents, catalysts (e.g., acids), and coupling agents from previous steps are common contaminants.[7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about purification choices.

Q1: What is the best general approach to purify a crude tetrahydroindazole solid?

For a solid crude product, recrystallization is often the most efficient first-pass purification technique.[8][9][10][11] Its effectiveness relies on the principle that the desired compound and impurities will have different solubilities in a chosen solvent system.[12][13] The ideal solvent will dissolve your tetrahydroindazole poorly at room temperature but readily at an elevated temperature.[11][12]

Causality: This temperature-dependent solubility differential allows for the selective crystallization of the desired product upon cooling, while impurities ideally remain in the mother liquor.[12][13] This method is excellent for removing highly polar or non-polar impurities from a moderately polar main product and can significantly increase purity in a single step.

Q2: My compound is an oil or fails to crystallize. What should be my primary purification method?

When recrystallization is not an option, silica gel column chromatography is the workhorse technique. It separates compounds based on their differential adsorption to the polar silica stationary phase and their solubility in the mobile phase.

Causality: More polar compounds interact more strongly with the silica gel and elute later, while less polar compounds travel through the column more quickly. By carefully selecting a solvent system (eluent), you can achieve fine separation of components with different polarities. This technique is versatile enough to separate unreacted starting materials, many side-products, and even some regioisomers.[14]

Q3: How can I remove acidic or basic impurities from my crude product without chromatography?

Acid-base liquid-liquid extraction is a powerful and simple technique for this purpose.[15][16][17][18] This method manipulates the solubility of acidic or basic compounds by converting them into their water-soluble salt forms.[15][19]

Causality:

  • To remove an acidic impurity (e.g., a leftover carboxylic acid starting material), you can dissolve your crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic impurity is deprotonated, forming a salt that dissolves in the aqueous layer, which can then be separated and removed.[15][17][19]

  • To remove a basic impurity (e.g., unreacted hydrazine or an amine), you would wash the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic impurity is protonated, forming a salt that partitions into the aqueous phase.[17][19]

The desired neutral tetrahydroindazole product remains in the organic layer throughout this process.[19]

Section 3: Troubleshooting Guides

This section tackles specific experimental problems with diagnostic advice and actionable solutions.

Problem 1: My tetrahydroindazole won't crystallize or "oils out."

"Oiling out" occurs when a compound separates from the cooling solution as a liquid rather than a solid, often because the solution is supersaturated or the compound's melting point is lower than the solution's temperature.[20]

Potential Cause Troubleshooting Step Scientific Rationale
High Impurity Level Pre-purify the crude material with a quick silica gel plug or an acid-base wash to remove major contaminants.Impurities depress the melting point and can interfere with crystal lattice formation. Removing them increases the likelihood of successful crystallization.[8][20]
Cooling Rate is Too Fast Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulate the flask with paper towels.[20]Rapid cooling promotes precipitation rather than crystallization, trapping impurities and solvent. Slow cooling allows for the ordered growth of a pure crystal lattice.[20]
Incorrect Solvent Choice Re-evaluate your solvent system. Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) in small test tubes.[21]The ideal solvent has a large solubility difference between its boiling point and room temperature. If a single solvent doesn't work, a two-solvent system (one "good" solvent, one "poor" solvent) may be required.[12]
Supersaturation Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[12][13]These actions provide a nucleation site, a surface on which the ordered process of crystallization can begin, overcoming the energy barrier to crystal formation.[13]
Problem 2: Two spots are inseparable by TLC and co-elute during column chromatography.

This is a classic sign of regioisomers or other closely related structures with very similar polarities.[14]

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Resolution Switch to a higher-resolution technique. Automated flash chromatography systems or preparative HPLC offer superior separating power.[22][23][24]These systems use smaller, more uniform stationary phase particles and precise gradient control, leading to sharper peaks and better resolution of closely eluting compounds.
Poor Mobile Phase Selectivity Systematically screen different mobile phase systems. Try adding a small percentage of a third solvent (e.g., methanol in a DCM/EtOAc system, or acetic acid for acidic compounds).[14]Different solvents interact with your compounds and the stationary phase in unique ways (e.g., via hydrogen bonding, dipole-dipole interactions). Changing the solvent can alter these interactions and improve separation.
Stationary Phase Inadequacy Change the stationary phase. If using silica (polar), try alumina (can be acidic, neutral, or basic) or a reverse-phase (e.g., C18) column where the elution order is inverted.[14]Changing the nature of the stationary phase fundamentally alters the separation mechanism. Reverse-phase chromatography separates based on hydrophobicity, which may differ between isomers even if polarity is similar.
Isomers are Derivatizable If the isomers contain a reactive handle (e.g., an NH group), consider a protection/deprotection strategy. For example, protecting an indole NH with a Boc group can significantly alter its polarity. The isomers of the protected compound may separate easily, after which the protecting group can be removed.[14]Derivatization changes the molecule's overall physical properties (polarity, crystal packing ability), often exaggerating the small differences between the original isomers, thus enabling separation.
Purification Workflow Decision Diagram

This diagram outlines a logical workflow for approaching the purification of a novel tetrahydroindazole derivative.

PurificationWorkflow start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid acid_base Consider Acid/Base Wash (if applicable) start->acid_base Optional Pre-treatment try_xtal Attempt Recrystallization is_solid->try_xtal Yes column Perform Silica Gel Column Chromatography is_solid->column No (Oil/Gum) xtal_ok Successful? try_xtal->xtal_ok xtal_ok->column No (Oils out/No crystals) check_purity Check Purity (TLC, LC-MS, NMR) xtal_ok->check_purity Yes column->check_purity pure Pure Product check_purity->pure Purity >95% troubleshoot Troubleshoot Isomer Separation (Prep-HPLC, Different Phase) check_purity->troubleshoot Inseparable Impurities troubleshoot->check_purity acid_base->is_solid

Caption: Decision tree for selecting a primary purification technique.

Section 4: Key Experimental Protocols

Protocol 1: General Recrystallization

This protocol provides a self-validating method for purifying a solid tetrahydroindazole.

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude material. Add a suitable solvent dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't, heat the test tube. A good solvent will dissolve the solid when hot but not when cold.[21]

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.[9][11] Keep the solution at or near boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.[21] Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[21]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[8]

  • Drying: Allow the crystals to dry completely under vacuum. Confirm purity by melting point analysis (impurities lower and broaden the melting point) and an appropriate analytical technique (NMR, LC-MS).[8]

Protocol 2: Acid-Base Extraction Workflow

This protocol details the steps to remove a basic impurity (e.g., unreacted hydrazine).

  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.[9]

  • Separation: Allow the layers to separate completely. The basic impurity is now protonated and resides in the upper aqueous layer (check densities if unsure). Drain the lower organic layer into a clean flask.[9][15]

  • Repeat (Self-Validation): Drain the aqueous layer and return the organic layer to the funnel. Repeat the acid wash (Step 2 & 3) to ensure complete removal of the basic impurity.

  • Neutralizing Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.[19]

  • Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[9] Filter away the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

Purification Phase Diagram

This diagram illustrates the partitioning of components during an acid-base extraction.

AcidBaseExtraction cluster_start Start: Crude Mixture in Organic Solvent cluster_acid_wash Step 1: Wash with Aqueous Acid (e.g., HCl) cluster_base_wash Step 2: Wash Organic Layer with Aqueous Base (e.g., NaHCO₃) start_mix Product (Neutral) Basic Impurity Acidic Impurity acid_org Organic Layer Product (Neutral) Acidic Impurity start_mix->acid_org Partitioning acid_aq Aqueous Layer Basic Impurity Salt (R₃NH⁺Cl⁻) start_mix->acid_aq Protonation base_org Organic Layer Product (Neutral) acid_org->base_org Partitioning base_aq Aqueous Layer Acidic Impurity Salt (RCOO⁻Na⁺) acid_org->base_aq Deprotonation final_product Pure Neutral Product base_org->final_product Dry & Evaporate

Caption: Component separation during acid-base extraction.

References

  • Vertex AI Search. (n.d.). Breaking through bottlenecks in organic synthesis with a streamlined purification workflow.
  • National Center for Biotechnology Information. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
  • Wikipedia. (n.d.). Acid–base extraction.
  • National Center for Biotechnology Information. (2019, March 16). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • PubMed. (2020, April 23). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
  • SciLifeLab. (n.d.). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
  • Physics & Maths Tutor. (n.d.). Organic Synthesis.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Save My Exams. (2025, January 3). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015.
  • University of Rochester Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ACS Publications. (2020, March 26). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?
  • National Center for Biotechnology Information. (n.d.). Why Do Some Fischer Indolizations Fail?
  • Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications.
  • BenchChem. (n.d.). Troubleshooting unexpected side products in indole synthesis.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Longdom Publishing. (n.d.). Column Chromatography and its Methods in Separation for Constituents.
  • Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
  • Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.
  • Vedantu. (2021, January 4). Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • W.M. Keck Science Department. (2019, April 23). The Science of Recrystallization. YouTube.
  • The Organic Chemistry Tutor. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube.
  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • National Center for Biotechnology Information. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes.
  • LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
  • ResearchGate. (n.d.). Stability of drugs and medicines Hydrolysis.

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Tetrahydroindazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming challenges in the synthesis of tetrahydroindazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Here, we address common failures in the cyclization step, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Formation - The Reaction Isn't Working.

Q: I've set up my reaction for tetrahydroindazole formation, but upon workup and analysis (TLC, LC-MS), I see only starting materials or a complex mixture of unidentifiable products. What are the likely causes and how can I fix this?

A: This is a common and frustrating issue. The root cause often lies in one of several key areas: the reaction conditions, the nature of your starting materials, or the stability of the intermediates. Let's break down the possibilities.

  • Sub-Optimal Reaction Conditions: Cyclization reactions are often sensitive to temperature, solvent, and the presence of a catalyst.[1][2]

    • Temperature: Many classical methods for indazole synthesis, such as those analogous to the Fischer indole synthesis, require elevated temperatures to drive the reaction forward.[3][4] However, excessively high temperatures can lead to decomposition of starting materials or the desired product.[5]

      • Troubleshooting Protocol: Systematically screen a range of temperatures. For instance, if a reaction at room temperature is failing, incrementally increase the temperature to 50 °C, 80 °C, and then to the reflux temperature of the chosen solvent.[5] Monitor the reaction at each stage by TLC or LC-MS to observe any changes. Conversely, if decomposition is suspected at high temperatures, try lowering the temperature and extending the reaction time.[2]

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and outcome. Solvents like N,N-dimethylformamide (DMF) and acetonitrile have been shown to be favorable for certain cyclization reactions, while others like toluene, dichloromethane, and tetrahydrofuran may give poor yields.[6]

      • Expert Insight: The choice of solvent can influence the solubility of reactants and intermediates, as well as the transition state energy of the cyclization step. A solvent that effectively solvates the transition state will accelerate the reaction.

  • Poorly Reactive Starting Materials: The electronic and steric properties of your substrates are critical.

    • Electronic Effects: Electron-withdrawing groups on the amine or hydrazine component can decrease its nucleophilicity, making the initial condensation or the subsequent cyclization step sluggish.[1]

    • Steric Hindrance: Bulky groups on either the dicarbonyl precursor or the hydrazine can sterically impede the necessary bond formations.[2]

      • Solutions: For poorly reactive starting materials, more forcing conditions may be necessary, such as higher temperatures or the use of a stronger acid or base catalyst.[2] In some cases, microwave irradiation can be employed to significantly reduce reaction times and improve yields, particularly for sterically hindered substrates.[7][8]

  • Inappropriate Catalyst: The choice and concentration of the catalyst are crucial.

    • Acid Catalysis: Many tetrahydroindazole syntheses proceed via an acid-catalyzed mechanism, similar to the Paal-Knorr pyrrole synthesis.[9][10][11] The acid protonates a carbonyl group, activating it for nucleophilic attack. However, excessively acidic conditions (e.g., pH < 3) can promote side reactions, such as the formation of furan byproducts from 1,4-dicarbonyl compounds.[1]

    • Base Catalysis: In other synthetic routes, a base is required to deprotonate a precursor, initiating the cyclization.[12] The strength of the base must be carefully chosen to be effective without causing unwanted side reactions.

Visualizing the General Troubleshooting Workflow

troubleshooting_workflow start Low or No Product check_conditions Review Reaction Conditions start->check_conditions check_materials Assess Starting Materials start->check_materials check_catalyst Evaluate Catalyst start->check_catalyst optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent forcing_conditions Apply Forcing Conditions check_materials->forcing_conditions change_catalyst Change Catalyst/Concentration check_catalyst->change_catalyst success Successful Cyclization optimize_temp->success optimize_solvent->success forcing_conditions->success change_catalyst->success

Caption: A decision tree for troubleshooting low-yield tetrahydroindazole synthesis.

Issue 2: Formation of a Major, Unwanted Byproduct.

Q: My reaction is proceeding, but I'm isolating a significant amount of a byproduct instead of my desired tetrahydroindazole. How can I identify the byproduct and suppress its formation?

A: Byproduct formation is a common hurdle and often provides valuable clues about the reaction pathway. The identity of the byproduct will dictate the best course of action.

  • Common Byproducts and Their Origins:

    • Hydrazone/Dimer Formation: Incomplete cyclization can lead to the accumulation of the hydrazone intermediate or its subsequent dimerization.[3] This often occurs when the cyclization step is slow due to electronic or steric factors, or if the reaction temperature is too low.

    • Furan Derivatives: When using 1,4-dicarbonyl compounds as precursors, acid-catalyzed self-condensation can lead to the formation of furan byproducts.[1] This is particularly prevalent under strongly acidic conditions.

    • Oxidation Products: If the reaction is performed in the presence of an oxidant or is open to the atmosphere at high temperatures, the tetrahydroindazole product can be oxidized to the corresponding indazole.

  • Strategies for Minimizing Byproduct Formation:

    • Control Acidity: If furan formation is observed, it is crucial to maintain a pH greater than 3.[1] Using a weaker acid, such as acetic acid, or even running the reaction under neutral conditions can favor the desired cyclization.[1]

    • Use an Excess of the Hydrazine/Amine: Employing an excess of the nitrogen source can shift the equilibrium towards the formation of the hydrazone and subsequent cyclization, outcompeting the self-condensation of the dicarbonyl compound.[1]

    • Inert Atmosphere: To prevent oxidation, especially when heating, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data-Driven Optimization: Solvent and Base Screening

To illustrate a systematic approach to optimization, consider the following hypothetical data for an intramolecular cyclization.

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1Triethylamine (1.1)DMF8082
2Triethylamine (1.1)Acetonitrile8070
3Triethylamine (1.1)Toluene110<10
4Triethylamine (1.1)Dichloromethane40<10
5Triethylamine (1.1)Tetrahydrofuran65<15
6DBU (1.1)DMF8085
7K₂CO₃ (2.0)DMF8065

This table is a representative example based on general principles of solvent screening.[6]

Analysis: The data clearly indicates that polar aprotic solvents like DMF and acetonitrile are superior for this particular transformation. Furthermore, a stronger, non-nucleophilic base like DBU provides a modest improvement in yield over triethylamine.

Issue 3: Difficulty with Product Purification.

Q: I have successfully formed my tetrahydroindazole product, but I am struggling to isolate it in a pure form. What are the best practices for purification?

A: Purification can be as challenging as the reaction itself. The strategy will depend on the physical properties of your product and the nature of the impurities.

  • Standard Purification Techniques:

    • Column Chromatography: Silica gel flash chromatography is the most common method for purifying organic compounds.[13][14] A systematic approach to solvent system selection using TLC is essential.

    • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Distillation: For volatile, liquid products, distillation under reduced pressure can be an option.

  • Advanced Purification: Preparative HPLC:

    • For challenging separations, or when very high purity is required (e.g., for biological testing), preparative reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful tool.[13][14]

Experimental Protocol: General Procedure for Preparative HPLC Purification
  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as methanol or acetonitrile, at a known concentration.

  • System Setup:

    • Column: A C18 column is commonly used for reverse-phase HPLC.[13][14]

    • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of water (often with 0.1% formic acid or trifluoroacetic acid) and increasing the percentage of an organic solvent like acetonitrile (also with 0.1% acid).[13][14]

    • Detection: UV detection at a wavelength where the product has strong absorbance is standard.[13][14]

  • Purification: Inject the sample onto the column and collect fractions as they elute.

  • Analysis and Workup: Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[13][14]

Visualizing the Purification Workflow

purification_workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Flash Column Chromatography is_solid->column No check_purity Check Purity (NMR, LC-MS) recrystallize->check_purity column->check_purity is_pure Is it pure? check_purity->is_pure prep_hplc Use Preparative HPLC is_pure->prep_hplc No pure_product Pure Product is_pure->pure_product Yes prep_hplc->pure_product

Caption: A workflow for the purification of tetrahydroindazole products.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Optimization of the intramolecular cyclization-solvent effect. ResearchGate. [Link]

  • Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ScienceDirect. [Link]

  • Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central. [Link]

  • Effect of temperature on the synthesis of indazoles. ResearchGate. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. ACS Publications. [Link]

  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Kaunas University of Technology. [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed Central. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. HES-SO. [Link]

  • Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Paal–Knorr synthesis. Wikipedia. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Formation of tetrahydroindanes and related systems by methods involving radical ring closure. RSC Publishing. [Link]

  • Effect of base, solvent, and temperature. ResearchGate. [Link]

  • Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry. [Link]

  • Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. Scilit. [Link]

  • Handbook of Cyclization Reactions. Shengming Ma. [Link]

  • Screening of solvent conditions for the cyclization reaction of arylenamides 12-19 to indole. ResearchGate. [Link]

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Technology Networks. [Link]

  • How does the following cyclization reaction work? Chemistry Stack Exchange. [Link]

  • Cyclization Reactions and Reactions of Cyclic Systems. ResearchGate. [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Chemistry Portal. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. [Link]

  • Master Organic Reactions | Step-by-Step Problem Solving Guide. YouTube. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. PubMed Central. [Link]

  • Acid-promoted cyclization reactions of tetrahydroindolinones. Model studies for possible application in a synthesis of selaginoidine. PubMed. [Link]

Sources

Technical Support Center: Advanced Strategies for C4-Functionalization of Tetrahydroindazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with the functionalization of the tetrahydroindazole scaffold, specifically at the sterically encumbered C4 position. The following content synthesizes established chemical principles with field-proven insights to provide a logical, troubleshooting-oriented framework for overcoming common synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C4 position of my N-protected tetrahydroindazole is failing. What are the most probable causes?

A1: Failure to functionalize the C4 position of the tetrahydroindazole core is a common and challenging issue, primarily rooted in steric hindrance. The proximity of the fused cyclohexene ring and the N1-protecting group creates a sterically congested environment around the C4-X (where X is typically a halide or triflate) bond.

Primary Causes:

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the insertion of the Pd(0) catalyst into the C4-X bond, is often the rate-limiting step. Steric bulk adjacent to the C4 position can significantly hinder the approach of the palladium catalyst, raising the activation energy for this step.

  • Difficult Reductive Elimination: The final, product-forming step can also be impeded. The newly formed C4-C or C4-N bond brings the coupling partners into close proximity with the tetrahydroindazole core, and steric repulsion can disfavor the reductive elimination from the Pd(II) intermediate.

  • Incorrect Ligand Choice: Standard phosphine ligands (e.g., PPh₃) are often not bulky or electron-rich enough to promote the challenging oxidative addition and reductive elimination steps required for hindered substrates.

  • Sub-optimal Reaction Conditions: Conventional heating may not provide sufficient energy to overcome the high activation barriers.[1] The choice of base and solvent can also dramatically impact catalyst activity and stability.

Q2: How does the choice of the N-protecting group on the indazole ring influence reactivity at the C4 position?

A2: The N-protecting group is not a passive bystander; it critically influences both the steric and electronic environment of the entire heterocyclic system.

  • Steric Effects: Large, bulky protecting groups (e.g., Trityl, SEM) can further crowd the C4 position, exacerbating the steric hindrance problem. Conversely, a smaller protecting group (e.g., methyl) may offer a slight advantage.

  • Electronic Effects: Electron-withdrawing protecting groups (e.g., Boc, sulfonyl) can decrease the electron density of the aromatic ring system.[2] This can make the C-X bond more susceptible to oxidative addition but may not be sufficient to overcome severe steric blocking. Electron-donating groups (e.g., Benzyl) may have the opposite electronic effect. The choice of N1 vs. N2 protection is also a critical factor, as it alters the orientation of the substituent and the overall dipole moment of the molecule.[3]

Troubleshooting Guide 1: Optimizing Palladium-Catalyzed C4 Cross-Coupling

This guide provides a systematic approach to troubleshooting a failing Suzuki-Miyaura or similar cross-coupling reaction at the C4 position.

Step 1: Ligand and Catalyst Selection

The single most critical variable is often the ligand coordinated to the palladium center. For sterically demanding couplings, specialized ligands are required.[4][5]

Rationale: Modern biarylphosphine and N-heterocyclic carbene (NHC) ligands possess the necessary steric bulk and electron-donating properties to facilitate catalysis.[6][7]

  • Bulk: Large "cone angles" promote the reductive elimination step and can stabilize the catalytically active monoligated Pd(0) species.[8][9]

  • Electron-Donating Ability: Rich phosphines or NHCs increase the electron density on the palladium center, which promotes the initial oxidative addition into the C-X bond.[6][9]

Ligand ClassExample LigandsRecommended ForKey Advantages
Buchwald Biarylphosphines SPhos, XPhos, RuPhosGeneral Suzuki & Buchwald-HartwigHigh activity, commercially available, extensive literature.[8][10]
Bulky Trialkylphosphines P(tBu)₃, P(Cy)₃Suzuki, SonogashiraStrongly electron-donating, effective for less reactive halides (e.g., chlorides).[5][11]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSuzuki, HeckStrong σ-donors, often provide high thermal stability.[6][9]

Protocol: Small-Scale Reaction Screening

  • Set up an array of parallel reactions in microscale vials.

  • Use your 4-halo-tetrahydroindazole substrate (1.0 equiv) and coupling partner (1.2-1.5 equiv).

  • For each reaction, use a different catalyst/ligand system. Start with a pre-catalyst like Pd₂(dba)₃ (2.5 mol%) and a ligand (5-10 mol%).

  • Use a robust base like Cs₂CO₃ or K₃PO₄ (2.0-3.0 equiv) and an anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF).

  • Run the reactions at a moderately high temperature (e.g., 100-110 °C) for 12-24 hours.

  • Analyze the outcome of each reaction by LC-MS to identify the most promising ligand.

Step 2: Leveraging Microwave Irradiation

If thermal heating fails, microwave irradiation is a powerful tool for overcoming high activation energy barriers.[1]

Rationale: Microwave heating can rapidly and efficiently achieve temperatures and pressures unattainable with a standard oil bath, often dramatically accelerating sluggish reactions.[1][11][12] Reactions that take hours under conventional heating can often be completed in minutes.[10][11]

Protocol: Microwave Optimization

  • Using the best ligand identified in Step 1, set up the reaction in a dedicated microwave vial.

  • Use a high-boiling point solvent like DMF or DMA.

  • Set the microwave reactor to a temperature between 140-180 °C.

  • Start with a short reaction time (e.g., 10-15 minutes).[1][11]

  • Monitor the reaction by LC-MS. If incomplete, increase the irradiation time incrementally.

Workflow: Troubleshooting C4 Cross-Coupling

G start Reaction Failure: Low/No C4 Coupling Yield ligand Step 1: Ligand Screening (Buchwald, NHC, etc.) start->ligand Initial Check microwave Step 2: Microwave Irradiation (140-180 °C) ligand->microwave If yield is still low success Successful C4 Functionalization ligand->success If successful base_solvent Step 3: Re-evaluate Base/Solvent (e.g., K₃PO₄ in Dioxane vs. CsF in DMF) microwave->base_solvent If incomplete conversion microwave->success If successful alt_chem Step 4: Consider Alternative Chemistry (e.g., C-H Activation, Metal-Halogen Exchange) base_solvent->alt_chem If still no success base_solvent->success If optimized

Caption: A systematic workflow for troubleshooting failed C4 cross-coupling reactions.

Troubleshooting Guide 2: Employing C-H Activation Strategies

When traditional cross-coupling is not viable, direct C-H activation offers an alternative route that avoids the need for a pre-installed halide or triflate at the C4 position. This approach relies on installing a directing group (DG) that positions a transition metal catalyst (commonly Pd, Ru, or Rh) in close proximity to the target C-H bond.

Rationale: While C-H functionalization on the benzenoid ring of indole-like systems is challenging, it has been achieved through the use of carefully designed directing groups.[13][14][15] The directing group forms a chelate with the metal catalyst, leading to a cyclometalated intermediate that selectively activates a specific C-H bond.

Step 1: Choosing and Installing a Directing Group

The choice of directing group is paramount. For functionalizing the benzene-ring portion of an indazole, groups are typically installed at the N1 position.

Potential Directing Groups for C4-Activation:

  • Picolinamide (PA): A powerful and widely used directing group.

  • Pyrimidyl groups: Known to direct functionalization to remote positions.

  • N-P(O)tBu₂: Has been used to direct functionalization to various positions on the indole core.[14][15]

Protocol: Installing a Picolinamide (PA) Directing Group

  • Deprotonate the N1 position of your tetrahydroindazole with a suitable base (e.g., NaH) in an anhydrous solvent like THF or DMF.

  • Add picolinoyl chloride and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify the N1-picolinamide-protected tetrahydroindazole by column chromatography.

Step 2: Performing the Directed C-H Functionalization

With the directing group in place, you can attempt the C-H activation/coupling reaction.

Protocol: Hypothetical C-H Arylation

  • In a glovebox, combine the N1-PA-tetrahydroindazole (1.0 equiv), a suitable arylating agent (e.g., an aryliodide, 2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv).

  • Add a suitable solvent, often a carboxylic acid like PivOH, which can act as a proton shuttle.

  • Seal the vessel and heat to a high temperature (e.g., 120-140 °C) for 24-48 hours.

  • After cooling, dilute the reaction, filter off the silver salts, and analyze the crude product mixture by LC-MS and ¹H NMR to check for the desired C4-arylated product.

  • If successful, the directing group can be removed under appropriate hydrolytic conditions.

Diagram: C-H Activation Mechanism

G sub Substrate (N1-DG-Tetrahydroindazole) cma Cyclometalated Intermediate (C-H Activation at C4) sub->cma + Pd(II) cat Pd(II) Catalyst ox Oxidative Addition (Ar-I) cma->ox + Ar-I re Reductive Elimination ox->re re->cat Regenerates Catalyst prod C4-Arylated Product re->prod Forms C-C bond

Sources

Technical Support Center: Recrystallization of 4,5,6,7-tetrahydro-1H-indazol-4-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated resource for researchers, chemists, and drug development professionals engaged in the purification of 4,5,6,7-tetrahydro-1H-indazol-4-amine salts. The inherent polarity and complex solubility profile of these salts often present unique challenges during crystallization. This document provides in-depth, experience-driven answers to common questions and robust troubleshooting strategies to overcome experimental hurdles, ensuring the consistent isolation of high-purity material.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and strategic considerations for developing a successful recrystallization protocol for this compound salts (e.g., hydrochloride, besylate, tosylate).

Q1: What are the ideal properties of a recrystallization solvent for a polar amine salt like this compound hydrochloride?

An ideal recrystallization solvent must satisfy several critical criteria to be effective for purifying polar pharmaceutical salts.[1] The primary requirements are:

  • Differential Solubility: The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., 0-5 °C).[1][2] This temperature-dependent solubility gradient is the fundamental principle that drives crystallization and allows for high recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).[1]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1] For amine salts, this means avoiding strongly basic solvents that could deprotonate the salt back to its free base.

  • Volatility: The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals during the drying process.[1][3]

  • Safety and Practicality: The solvent should be non-toxic, inexpensive, and non-flammable whenever possible.[1]

Q2: Why is a single solvent often unsuitable, necessitating a mixed-solvent system?

This compound salts are highly polar due to the presence of the charged ammonium group. This polarity dictates their solubility behavior according to the "like dissolves like" principle.[4]

  • High Polarity Solvents (e.g., Water, Methanol): The salt is often too soluble in these solvents, even at room temperature or below. This high solubility prevents effective crystallization and leads to poor recovery yields.[5]

  • Low Polarity Solvents (e.g., Heptane, Toluene): The salt is typically completely insoluble in non-polar solvents, even at elevated temperatures, making them unsuitable for initial dissolution.[5]

A mixed-solvent system, or solvent-antisolvent pair, resolves this dilemma.[3][6] The salt is first dissolved in a minimal amount of a hot "good" solvent in which it is soluble (e.g., methanol, ethanol). Then, a "poor" or "anti-solvent" in which the salt is insoluble (e.g., water, ethyl acetate, or heptane, provided it is miscible with the first solvent) is added dropwise to the hot solution until the point of saturation is reached, indicated by slight turbidity.[6] This precisely tunes the polarity of the medium to create the desired state of low solubility upon cooling.

Q3: How should I systematically select a solvent system for a new salt of this compound?

A systematic, small-scale screening approach is the most efficient method. The goal is to find a single solvent or a miscible solvent-antisolvent pair that provides good crystal formation and high recovery.

start Start: Crude Salt (20-30 mg) test_polar Test solubility in 0.5 mL polar solvents (Methanol, Ethanol, Isopropanol, Water) at room temperature. start->test_polar dissolves_rt Soluble at RT test_polar->dissolves_rt Dissolves insoluble_rt Insoluble/Slightly Soluble at RT test_polar->insoluble_rt Doesn't Dissolve mixed_solvent_path Use as 'good' solvent. Select miscible 'anti-solvent' (e.g., EtOAc, MTBE, Heptane). dissolves_rt->mixed_solvent_path heat_test Heat suspension to boiling. insoluble_rt->heat_test dissolves_hot Dissolves when hot? heat_test->dissolves_hot cool_solution Cool slowly to RT, then place in ice bath. dissolves_hot->cool_solution Yes insoluble_hot FAILURE: Insoluble even when hot. Solvent is unsuitable. dissolves_hot->insoluble_hot No crystals_form Good crystals form? cool_solution->crystals_form single_solvent SUCCESS: Use as single solvent. crystals_form->single_solvent Yes poor_yield FAILURE: Poor yield or no crystals. Consider as 'good' solvent for mixed system. crystals_form->poor_yield No poor_yield->mixed_solvent_path perform_mixed Dissolve crude in min. hot 'good' solvent. Add anti-solvent dropwise until turbid. Cool slowly. mixed_solvent_path->perform_mixed mixed_crystals Good crystals form? perform_mixed->mixed_crystals mixed_success SUCCESS: Use this mixed-solvent system. mixed_crystals->mixed_success Yes mixed_failure FAILURE: Oils out or no crystals. Try a different solvent pair. mixed_crystals->mixed_failure No

Caption: Systematic workflow for selecting a recrystallization solvent system.

Q4: What is the difference between recrystallizing the free base versus a salt (e.g., HCl or tosylate)?

The primary difference lies in their polarity and, consequently, their solubility profiles.

  • Free Base (this compound): As a neutral molecule, the free base is significantly less polar than its salts. It will exhibit higher solubility in moderately polar to non-polar organic solvents (e.g., ethyl acetate, dichloromethane, toluene) and lower solubility in highly polar solvents like water.

  • Salts (Hydrochloride, Tosylate, etc.): The formation of a salt introduces an ionic center, dramatically increasing the molecule's polarity.[7] This makes salts much more soluble in polar protic solvents (alcohols, water) and generally insoluble in non-polar organic solvents. The choice of the counter-ion (e.g., Cl⁻ vs. TsO⁻) also influences the crystal lattice energy and solubility, meaning different salts of the same amine may require different solvent systems for optimal recrystallization.[7] Furthermore, when working with salts in aqueous or alcoholic solutions, one must be mindful of the pH to prevent disproportionation back to the less soluble free base.[8]

Troubleshooting Guide

This section provides solutions to specific issues encountered during the recrystallization of this compound salts.

Problem 1: The compound "oils out" instead of forming crystals.

  • Probable Cause: The solute is coming out of solution at a temperature above its melting point, often because the solution is too saturated or the solvent's boiling point is too high.[1][3] This is also common when the compound is significantly impure.[9]

  • Solution 1: Adjust Solvent Volume. Reheat the mixture to dissolve the oil, then add a small amount of the "good" solvent (10-20% more) to slightly decrease the saturation.[1][10] Cool the solution much more slowly.

  • Solution 2: Promote Slower Cooling. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature) to slow down the cooling process, which favors the lower energy pathway of crystal formation over oiling out.[9]

  • Solution 3: Change the Solvent System. The solubility curve in the chosen system may be too steep. Select a different solvent or solvent/antisolvent pair. A solvent with a lower boiling point might also be beneficial.[1]

Problem 2: No crystals form upon cooling, even in an ice bath.

  • Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, as the solution never becomes sufficiently saturated for nucleation to occur.[9]

  • Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator to increase the solute concentration.[1][10] Allow the concentrated solution to cool again.

  • Probable Cause 2: The solution is supersaturated. The solution may be stable in a supersaturated state, lacking a nucleation point for crystal growth to begin.[9]

  • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[9][10]

  • Solution 2: Add a Seed Crystal. If available, add a single, tiny crystal of the pure product to the cooled solution. This provides a perfect template for further crystallization.[10]

Problem 3: The crystal yield is very low.

  • Probable Cause: Too much solvent was used initially, or the final cooling temperature was not low enough, leaving a significant amount of product dissolved in the mother liquor.[11]

  • Solution 1: Concentrate the Mother Liquor. After filtering the first crop of crystals, concentrate the remaining filtrate (mother liquor) by evaporating some of the solvent and re-cooling to obtain a second crop. Note that this second crop may be less pure than the first.

  • Solution 2: Optimize the Solvent Ratio. If using a mixed-solvent system, the ratio may be suboptimal. Try reducing the initial volume of the "good" solvent or using a slightly larger proportion of the anti-solvent.

  • Solution 3: Ensure Complete Cooling. Allow sufficient time for the flask to cool in an ice-water bath (at least 20-30 minutes) to maximize precipitation.

Problem 4: The recrystallized product is still impure (e.g., poor color, broad melting point).

  • Probable Cause 1: Crystallization occurred too rapidly. Fast crystal growth can trap impurities within the crystal lattice, defeating the purpose of the purification.[10]

  • Solution: Repeat the recrystallization. Use slightly more solvent than the minimum required and ensure the solution cools as slowly as possible.[10]

  • Probable Cause 2: Inappropriate solvent choice. The chosen solvent may not effectively discriminate between the desired compound and the impurities, meaning they co-crystallize.

  • Solution: Re-evaluate the solvent system. Find a solvent in which the impurities are highly soluble even when the solution is cold. If the impurity is colored, adding a small amount of activated charcoal to the hot solution before filtration can help remove it.

Protocols & Data

Protocol 1: General Recrystallization via Mixed-Solvent System

This protocol outlines a standard procedure for purifying this compound salts using a pre-determined solvent/antisolvent system (e.g., Methanol/Ethyl Acetate).

cluster_setup Setup cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying n1 1. Place crude salt in an Erlenmeyer flask with a stir bar. n2 2. Select 'good' solvent (e.g., Methanol) and 'anti-solvent' (e.g., Ethyl Acetate). n1->n2 n3 3. Add minimum amount of hot 'good' solvent to dissolve the solid completely. n2->n3 n4 4. (Optional) If insoluble impurities are present, perform a hot gravity filtration. n3->n4 n5 5. While hot, add anti-solvent dropwise until the solution becomes faintly turbid. n4->n5 n6 6. Add a few drops of hot 'good' solvent to redissolve the turbidity. n5->n6 n7 7. Remove from heat, cover, and allow to cool slowly to room temperature. n6->n7 n8 8. Place the flask in an ice bath for >20 mins to maximize precipitation. n7->n8 n9 9. Collect crystals by vacuum filtration using a Büchner funnel. n8->n9 n10 10. Wash crystals with a small amount of the cold solvent mixture. n9->n10 n11 11. Dry the crystals under high vacuum to a constant weight. n10->n11 n12 12. Characterize pure product (Melting Point, NMR). n11->n12

Caption: Experimental workflow for a mixed-solvent recrystallization.

Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for selecting appropriate solvents based on their physical properties. Polarity is a key factor in dissolving polar salts.[3]

SolventBoiling Point (°C)Polarity IndexDielectric Constant (ε)Suitability for Indazole Salts
Water10010.280.4Often too soluble; good as an anti-solvent with alcohols.[4][11]
Methanol655.133.6Good "soluble solvent" for salts.[4]
Ethanol784.324.3Excellent general-purpose "soluble solvent".[4][12]
Isopropanol (IPA)823.918.2Good "soluble solvent", less volatile than EtOH/MeOH.
Acetonitrile825.837.5Can be a good "soluble solvent" for some salts.[13]
Acetone565.120.7Can be a "soluble solvent"; often used with water.[11]
Ethyl Acetate774.46.0Good as an anti-solvent with alcohols.
Heptane/Hexane98 / 690.11.9Common anti-solvents with more polar solvents.

References

  • Chem355 Labbook-2020. (2020). Recrystallization. Available at: [Link]

  • University of California, Irvine. (n.d.). 4. Crystallization. Available at: [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., Engel, R.G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

  • UCL Discovery. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt. Available at: [Link]

  • Academic Journals. (2012). Crystallization and transformation of pharmaceutical solid forms. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of 4,5,6,7-Tetrahydro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely working with 4,5,6,7-tetrahydro-1H-indazol-4-amine (and its derivatives) as a fragment for kinase inhibition or GPCR ligand design. While the tetrahydroindazole core offers unique stereochemical vectors compared to its planar aromatic counterpart, this saturation introduces specific stability challenges in solution.

Unlike fully aromatic indazoles, the cyclohexene-fused ring is metabolically and chemically active. In polar aprotic solvents like DMSO, this compound faces two primary threats: oxidative aromatization and carbamic acid formation . This guide provides the protocols necessary to mitigate these risks and ensure data integrity.

Part 1: Critical Stability Data & Mechanisms

The Degradation Pathways

Understanding why the compound degrades allows you to prevent it.

  • Pathway A: Oxidative Aromatization (The "Yellowing" Effect)

    • Mechanism: The tetrahydro- ring is thermodynamically driven toward the fully aromatic 1H-indazole system. While slow at room temperature, DMSO can act as a mild oxidant (especially if trace metals are present) or facilitate oxygen transfer.

    • Result: Loss of chiral centers (if applicable) and formation of planar impurities.

    • Visual Cue: Solution turns from clear/pale yellow to deep amber or brown.

  • Pathway B: CO₂ Capture (The "Precipitation" Effect)

    • Mechanism: Primary amines are nucleophilic.[1] In DMSO, they react avidly with atmospheric CO₂ to form carbamates (carbamic acid salts). DMSO stabilizes these zwitterionic species, often leading to precipitation or "phantom" potency loss where the compound is sequestered as a salt.

    • Reversibility: Often reversible upon acidification, but fatal for neutral-pH biological assays.

Stability Summary Table
ConditionStability EstimateRisk FactorRecommendation
Solid State (-20°C) > 2 YearsLowStore under Argon/Nitrogen. Desiccate.
DMSO (RT, Open Air) < 24 HoursHigh CO₂ absorption occurs within minutes.
DMSO (-20°C, Sealed) 3–6 MonthsModerateFreeze/Thaw cycles accelerate degradation.
DMSO (+4°C) < 1 WeekModerateAvoid. DMSO hygroscopicity is high at 4°C.

Part 2: Preparation & Storage Protocols

Protocol A: Preparation of "Assay-Ready" Stock Solutions

Objective: Create a 10 mM stock solution while minimizing atmospheric exposure.

Materials:

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Argon or Nitrogen gas line.

Step-by-Step:

  • Equilibrate: Allow the solid compound vial to reach room temperature before opening to prevent water condensation.

  • Weighing: Weigh the target mass rapidly. If the compound is an oil or sticky solid (common for free amines), weigh directly into the tared storage vial.

  • Dissolution: Add anhydrous DMSO to achieve the target concentration (typically 10 mM or 100 mM).

    • Tip: Do not vortex aggressively if the headspace is air. Sonicate briefly (30-60s) to ensure complete dissolution.

  • Purging (Critical): Gently stream Argon/Nitrogen over the liquid surface for 15–30 seconds to displace air/CO₂ from the headspace.

  • Sealing: Cap tightly immediately. Parafilm is insufficient for long-term storage; use electrical tape or specialized cryo-seals if storing >1 month.

Protocol B: The "Single-Use" Aliquot Strategy

Objective: Prevent freeze-thaw degradation.

  • Prepare the master stock as above.

  • Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) in PCR tubes or micro-vials.

  • Store at -20°C or -80°C .

  • Rule of Thumb: Never refreeze an aliquot. Discard the remainder after use.

Part 3: Troubleshooting Guide

Visual Diagnostic Tree

Troubleshooting Start Issue Observed Precipitation Precipitation / Cloudiness Start->Precipitation ColorChange Yellow/Brown Discoloration Start->ColorChange PotencyLoss Loss of Potency (IC50 shift) Start->PotencyLoss CheckWater Check DMSO Water Content Precipitation->CheckWater Oxidation Cause: Oxidative Aromatization (Tetrahydro -> Aromatic) ColorChange->Oxidation CheckQC Run LC-MS PotencyLoss->CheckQC CO2_Adduct Cause: Carbamate Formation (CO2 Reaction) CheckWater->CO2_Adduct Water is Low SolubilityLimit Cause: Solubility Limit Met (Hygroscopic DMSO) CheckWater->SolubilityLimit Water is High Degradation Mass Shift observed (-H2 or +O) CheckQC->Degradation Aggregates Colloidal Aggregation (Add 0.01% Triton X-100) CheckQC->Aggregates Mass Intact

Caption: Diagnostic logic for identifying stability issues in this compound DMSO solutions.

Common Issues & Fixes

Q: My solution turned yellow after 2 weeks at room temperature. Is it still good? A: Likely not. The yellowing indicates oxidation (aromatization or N-oxide formation). Run an LC-MS. If the primary peak mass is intact (M+H), it may be minor impurity (<5%). If you see a peak at [M-2] or [M-4] , the ring has dehydrogenated. Discard.

Q: White crystals appeared in my DMSO stock. A: This is classic Carbamate formation . The amine reacted with CO₂.[1][2][3][4][5]

  • Fix: Acidify a small sample with dilute HCl. If it re-dissolves and bubbles slightly (releasing CO₂), it was a carbamate. For assays, you must prepare a fresh stock under inert gas.

Q: Can I sonicate the frozen stock to thaw it? A: No. Sonication generates local heat and cavitation, which can accelerate oxidation in the presence of dissolved oxygen. Thaw in a water bath at 37°C briefly, then mix by gentle inversion.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is this compound more sensitive than standard indazoles? A: The "tetrahydro" ring contains sp³ hybridized carbons that are susceptible to oxidation to restore aromaticity. Standard indazoles are already aromatic and thermodynamically stable.

Q2: Can I use water/DMSO mixtures for storage? A: No. Water promotes hydrolysis and lowers the solubility of the free amine form. Only dilute into aqueous buffer immediately before the experiment.

Q3: Is the compound light sensitive? A: While not a primary photophore, amines in DMSO can undergo photo-oxidation over time. Store in amber vials or wrap in foil as a precaution.

Q4: What is the maximum solubility in DMSO? A: Typically 50–100 mM . However, we recommend storing at 10 mM to prevent precipitation upon freeze-thaw cycles.

References

  • PubChem. 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine Compound Summary. National Library of Medicine. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. (General reference for DMSO/Amine compatibility). [Link]

  • Royal Society of Chemistry. Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology. [Link]

  • National Institutes of Health (NIH). Impact of Solvent on the Thermal Stability of Amines. (Discusses oxidative degradation mechanisms). [Link]

Sources

Validation & Comparative

Technical Characterization Guide: 1H NMR Analysis of 4,5,6,7-Tetrahydro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4,5,6,7-Tetrahydro-1H-indazol-4-amine is a critical pharmacophore in modern drug discovery, particularly serving as a scaffold for PARP inhibitors and various kinase inhibitors (e.g., Rho-kinase). Its characterization presents unique challenges due to annular tautomerism (1H- vs. 2H-indazole) and the conformational flexibility of the cyclohexenyl ring.

This guide moves beyond simple peak listing. It provides a comparative analysis of solvent systems and salt forms, offering a self-validating logic for assigning chemical shifts. The goal is to equip you with the ability to distinguish the free base from its salt forms and identify potential tautomeric mixtures in solution.

Comparative Analysis: Solvent & Form Selection

The choice of solvent is not merely about solubility; it dictates the tautomeric equilibrium and the visibility of exchangeable protons.

Comparison 1: Solvent System Performance
FeatureDMSO-d6 (Recommended)CDCl3 (Chloroform-d)MeOD (Methanol-d4)
Solubility High (Excellent for polar free base & salts)Low/Moderate (Poor for HCl salts)High
Exchangeable Protons Visible (Indazole NH & Amine NH₂ often distinct)Broad/Invisible (Often broadened by exchange)Invisible (Exchanged with D)
Tautomerism Slow exchange often allows detection of distinct tautomers.Fast exchange often leads to averaged signals.N/A (NH exchanged)
Use Case Primary Characterization & Purity CheckConformational analysis (if soluble)Simplified Carbon Backbone assignment
Comparison 2: Free Base vs. Hydrochloride Salt

Differentiation between the free base and the HCl salt is a common quality control requirement.

  • Free Base: The H4 methine proton (alpha to amine) appears upfield (~3.7–3.9 ppm). The amine protons are broad singlets.[1][2]

  • HCl Salt: The protonation of the amine creates an electron-withdrawing ammonium group (

    
    ). This causes a significant downfield shift  of the H4 proton (typically +0.4 to +0.6 ppm shift) and splits the amine signal into a distinct broad multiplet (approx. 8.0+ ppm in DMSO).
    

Detailed Chemical Shift Assignments

The following data represents the consensus assignments for the Free Base in DMSO-d6 .

Structural Numbering Reference
  • Position 3: Pyrazole CH

  • Position 4: CH (bearing the amine)

  • Position 5, 6: Central methylenes

  • Position 7: Allylic methylene (adjacent to pyrazole)

1H NMR Data Table (DMSO-d6, 400 MHz)
PositionTypeShift (δ ppm)MultiplicityIntegrationMechanistic Assignment Logic
Indazole NH Exch.12.3 – 12.6 br s1HHighly deshielded acidic proton on the pyrazole ring. Subject to H-bonding.[3]
H-3 Ar-H7.25 – 7.35 s1HCharacteristic aromatic singlet of the pyrazole ring. Diagnostic for the indazole core.
NH₂ Exch.1.8 – 2.5 br s2HAmine protons. Shift is highly concentration/temperature dependent.[1]
H-4 CH3.75 – 3.85 t / m1HDeshielded: Alpha to the electronegative Nitrogen. Coupling: Split by H-5 protons.
H-7 CH₂2.45 – 2.60 t / m2HAllylic/Benzylic-like: Adjacent to the aromatic ring system, shifting it downfield relative to H5/H6.
H-5, H-6 CH₂1.60 – 1.95 m4HAliphatic: The "top" of the cyclohexane ring. H5 and H6 often overlap as complex multiplets.

Expert Note: In the HCl salt , expect the H-4 signal to shift to ~4.3–4.5 ppm due to the inductive effect of the cation.

Visualization of Logic & Workflow

Diagram 1: Assignment Verification Workflow

This flowchart illustrates the self-validating logic required to confirm the structure using 1D and 2D NMR techniques.

NMR_Assignment_Workflow Sample Unknown Sample (Tetrahydroindazole deriv.) Solvent_Choice Solvent Selection: DMSO-d6 Sample->Solvent_Choice H1_Spec 1H NMR Spectrum Solvent_Choice->H1_Spec Check_Arom Check 7.3 ppm (s) (H-3 Pyrazole) H1_Spec->Check_Arom Check_Exch Check 12.5 ppm (Indazole NH) H1_Spec->Check_Exch Decision_Core Indazole Core Confirmed? Check_Arom->Decision_Core Check_Exch->Decision_Core Analyze_Aliphatic Analyze Aliphatic Region (1.5 - 4.0 ppm) Decision_Core->Analyze_Aliphatic Yes COSY_Logic Run COSY: Track H4 (3.8 ppm) -> H5 -> H6 -> H7 Analyze_Aliphatic->COSY_Logic Final_Valid Structure Validated COSY_Logic->Final_Valid

Caption: Step-by-step logic flow for validating the this compound structure using standard NMR pulse sequences.

Diagram 2: Tautomeric Equilibrium

Understanding the 1H vs 2H tautomerism is vital, as it affects the chemical shift of the C3 and C7a carbons in 13C NMR and slight perturbations in 1H NMR.

Tautomerism T1 1H-Tautomer (Proton on N1) T2 2H-Tautomer (Proton on N2) T1->T2 Fast Exchange (Broadens Signals) Solvent Solvent Polarity (DMSO stabilizes 1H) Solvent->T1 Favors

Caption: The annular tautomerism equilibrium. In polar aprotic solvents like DMSO, the 1H-tautomer is generally thermodynamically preferred, though rapid exchange may occur.

Experimental Protocols

Protocol A: Standard Characterization (Free Base)

Objective: Obtain high-resolution spectra with visible exchangeable protons.

  • Sample Prep: Weigh 5–10 mg of the amine into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water content (water peak at 3.33 ppm can obscure H4 signals if broad).

  • Acquisition:

    • Temperature: 298 K (25°C).

    • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans: 16–32 scans are usually sufficient for 1H; 512+ for 13C.

  • Processing: Calibrate the residual DMSO pentet to 2.50 ppm .

Protocol B: Salt Form Verification (HCl Salt)

Objective: Confirm salt formation and stoichiometry.

  • Sample Prep: Weigh 5–10 mg of the salt.

  • Solvent: Use DMSO-d6 (CDCl3 will likely result in a suspension).

  • Analysis:

    • Look for the Ammonium protons: A broad signal often integrating to 3H between 8.0 – 9.0 ppm .

    • Check H-4 Shift: Verify the downfield shift of the chiral center methine to >4.3 ppm .

    • Stoichiometry Check: Integrate the H-3 pyrazole singlet (1H) against the ammonium peak (3H) to confirm mono- vs. dihydrochloride.

References

  • Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole.... The Journal of Organic Chemistry (ACS). Retrieved from [Link]

  • Compound Interest. (2015).[3] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

  • PubChem. (2025).[4] 4,5,6,7-tetrahydro-1H-indazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

A Comparative Guide to the Chiral HPLC Separation of 4,5,6,7-tetrahydro-1H-indazol-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile.[1][2] For chiral molecules like 4,5,6,7-tetrahydro-1H-indazol-4-amine, a potent building block in medicinal chemistry, the ability to resolve and quantify its enantiomers is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, offering researchers, scientists, and drug development professionals a robust framework for achieving successful enantioselective separation.

The separation of primary amine enantiomers, such as the title compound, presents a unique set of challenges due to their propensity for strong interactions with the stationary phase, which can lead to poor peak shape and resolution.[3] This guide will navigate these challenges by comparing various chiral stationary phases (CSPs), mobile phase strategies, and analytical modes, supported by experimental insights and established protocols.

Understanding the Chiral Selector: A Comparison of Stationary Phases

The cornerstone of any successful chiral separation is the selection of an appropriate chiral stationary phase (CSP).[4] The mechanism of enantiorecognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase.[5][6] For primary amines, several classes of CSPs have demonstrated broad applicability.

Polysaccharide-Based CSPs

Derivatized polysaccharides, particularly cellulose and amylose, are the most widely used CSPs in HPLC due to their remarkable versatility.[7][8] These polymers, coated or covalently bonded to a silica support, form "chiral pockets" or grooves that enable stereospecific interactions.[5]

  • Mechanism: Chiral recognition is primarily driven by a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide derivative.[5]

  • Advantages: Broad enantioselectivity for a wide range of compounds, including primary amines.[4][7] They can be used in normal-phase, polar organic, and reversed-phase modes, offering significant flexibility in method development.

  • Considerations: The choice between coated and immobilized polysaccharide phases is crucial. Immobilized phases offer greater solvent compatibility, allowing for the use of a wider range of organic solvents, which can be advantageous for method optimization.[9]

Cyclofructan-Based CSPs

Cyclofructan-based CSPs have emerged as a powerful tool for the separation of primary amines, often demonstrating high success rates in polar organic mode.[3]

  • Mechanism: These CSPs function through a combination of inclusion complexation within the macrocyclic cavity and interactions with the derivatized hydroxyl groups.

  • Advantages: Particularly effective for the separation of underivatized chiral primary amines.[3] They can provide excellent selectivity and peak shape.

  • Considerations: The mobile phase additives are critical. While basic additives are often detrimental, a combination of acidic and basic additives, such as trifluoroacetic acid (TFA) and triethylamine (TEA), can be highly effective.[3][10]

Crown Ether-Based CSPs

Crown ether-based CSPs are specifically designed for the resolution of compounds containing primary amino groups.[11][12]

  • Mechanism: Chiral recognition is based on the formation of a host-guest complex between the protonated primary amine of the analyte and the chiral crown ether cavity.

  • Advantages: High enantioselectivity for primary amines and amino acids.[12]

  • Considerations: These CSPs typically require acidic mobile phases to ensure the analyte is in its protonated form, which may not be suitable for all compounds or for preparative scale separations due to the use of non-volatile acids.[3][11]

Mobile Phase Strategies: The Key to Resolution

The choice of mobile phase is as critical as the selection of the CSP. The mobile phase modulates the interactions between the analyte and the stationary phase, directly impacting retention, selectivity, and resolution.

Normal-Phase (NP) Chromatography
  • Composition: Typically consists of a non-polar solvent like hexane or heptane with a small amount of a polar modifier, such as an alcohol (e.g., isopropanol, ethanol).[13]

  • Additives: For basic compounds like this compound, the addition of a small percentage of a basic modifier like diethylamine (DEA) or butylamine (BA) is often necessary to improve peak shape and reduce tailing by masking active sites on the silica surface.[13][14]

  • Application: Well-suited for polysaccharide-based CSPs.

Polar Organic (PO) Chromatography
  • Composition: Utilizes a polar organic solvent, such as acetonitrile or methanol, often with an alcohol modifier.[3]

  • Additives: The choice of additive is highly dependent on the CSP. For polysaccharide columns, basic additives are common.[3] For cyclofructan columns, a combination of an acid (TFA) and a base (TEA) is often employed.[3][10]

  • Application: A versatile mode that is effective for a broad range of CSPs and is particularly useful for polar analytes like primary amines.[3]

Reversed-Phase (RP) Chromatography
  • Composition: An aqueous mobile phase with an organic modifier like acetonitrile or methanol. Buffers are often used to control the pH.

  • Additives: The pH of the mobile phase is a critical parameter for ionizable compounds. For a primary amine, a slightly acidic pH will ensure it is in its protonated form.

  • Application: While less common for initial screening of primary amines on polysaccharide CSPs, it can be a viable option, especially with immobilized phases.[9]

Comparative Experimental Protocols

Protocol 1: Screening on Polysaccharide-Based CSPs (Normal Phase)

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Preparation: Dissolve racemate in mobile phase Column Column: Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm) Sample->Column Inject MobilePhase Mobile Phase Preparation: Hexane/IPA/DEA (80:20:0.1, v/v/v) MobilePhase->Column Conditions Conditions: Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: UV at appropriate wavelength Column->Conditions Analysis Evaluate: - Resolution (Rs) - Selectivity (α) - Retention Factors (k) Conditions->Analysis

Caption: Workflow for NP screening on polysaccharide CSPs.

Methodology:

  • Column Selection: Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are excellent starting points for screening basic compounds.[13]

  • Mobile Phase: Prepare a mobile phase consisting of n-hexane/isopropanol/diethylamine (80:20:0.1, v/v/v).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV, wavelength to be determined based on the analyte's absorbance spectrum.

  • Data Analysis: Evaluate the chromatogram for separation. If partial separation is observed, optimize the mobile phase by varying the alcohol content and the type/concentration of the basic additive.

Protocol 2: Screening on Cyclofructan-Based CSPs (Polar Organic Mode)

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Sample Preparation: Dissolve racemate in mobile phase Column Column: Larihc® CF6-P (150 x 4.6 mm, 5 µm) Sample->Column Inject MobilePhase Mobile Phase Preparation: ACN/MeOH with 0.3% TFA and 0.2% TEA MobilePhase->Column Conditions Conditions: Flow Rate: 1.0 mL/min Temperature: 25 °C Detection: UV at appropriate wavelength Column->Conditions Analysis Evaluate: - Resolution (Rs) - Selectivity (α) - Peak Shape Conditions->Analysis

Caption: Workflow for PO screening on a cyclofructan CSP.

Methodology:

  • Column Selection: A cyclofructan-based column such as Larihc® CF6-P.

  • Mobile Phase: Prepare a mobile phase of acetonitrile/methanol (90:10, v/v) containing 0.3% trifluoroacetic acid and 0.2% triethylamine.[3][10]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV, wavelength to be determined.

  • Data Analysis: Assess the separation. The ratio of acetonitrile to methanol can be adjusted to optimize retention and resolution.

Data Summary and Performance Comparison

The following table summarizes the expected performance characteristics of the different CSP classes for the chiral separation of a primary amine like this compound, based on literature for analogous compounds.

Chiral Stationary Phase (CSP) ClassTypical Mobile Phase ModeKey AdvantagesPotential ChallengesExpected Success Rate for Primary Amines
Polysaccharide-Based Normal Phase (NP), Polar Organic (PO)Broad applicability, high success rates, flexibility in mobile phase choice.[4][7]Requires careful selection of basic additives to ensure good peak shape.[13]High[3]
Cyclofructan-Based Polar Organic (PO)Excellent performance for underivatized primary amines, often providing baseline separation.[3]Performance can be sensitive to the specific acid-base additive combination.[3]Very High[3]
Crown Ether-Based Reversed Phase (RP)Highly specific and effective for primary amines.[11][12]Requires acidic mobile phases, which may not be universally compatible or desirable for scale-up.[3][10]High

Conclusion and Recommendations

For the chiral HPLC separation of this compound enantiomers, a systematic screening approach is recommended.

  • Initial Screening: Begin by screening a small, diverse set of columns, including at least one amylose-based (e.g., Chiralpak® IA or AD-H), one cellulose-based (e.g., Chiralcel® OD-H), and one cyclofructan-based (e.g., Larihc® CF6-P) CSP.

  • Mode Selection: Employ both Normal Phase (with a basic additive) and Polar Organic (with appropriate additives for the specific CSP) modes in the initial screen.

  • Optimization: Once an initial "hit" (partial or full separation) is achieved, focus on optimizing the mobile phase composition. This includes adjusting the ratio of the strong to weak solvent and fine-tuning the concentration and type of additive.

By leveraging the distinct selectivity of different chiral stationary phases and systematically exploring the mobile phase options, a robust and reliable method for the baseline separation of this compound enantiomers can be successfully developed. This foundational work is essential for accurate stereoisomeric analysis throughout the drug discovery and development pipeline.

References

  • Barhate, C. L., et al. (2017). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality, 29(5), 227-237. [Link]

  • De Klerck, K., et al. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. LCGC Europe. [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. [Link]

  • Barhate, C. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 684-693. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 178-187. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [Link]

  • Shabir, G. A. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 22(2), 160-170. [Link]

  • Sardoz, A., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-167. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Outsourcing. [Link]

  • ChemSynthesis. (2025). 4,5,6,7-tetrahydro-1H-indazole. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

  • Zhang, T., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1579-1597. [Link]

  • Ganjali, M. R., et al. (2021). Recent Development: Enantioselective Extraction in Chiral Separation. Journal of Analytical & Pharmaceutical Research, 10(2), 123-128. [Link]

  • Sardella, R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. [Link]

  • Podolska, M., et al. (2010). HPLC method for separating enantiomers of imidazole derivatives with antifungal compounds. Acta Poloniae Pharmaceutica, 67(6), 777-785. [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3345. [Link]

  • Singh, S., et al. (2025). Enantiomeric separation of drugs by HPLC. ResearchGate. [Link]

  • Andreev, I. A., et al. (2025). ChemInform Abstract: Synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-indoles with a Chiral Substituent at the Nitrogen Atom. ResearchGate. [Link]

  • El-Sayed, M. A., et al. (2001). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1439-1447. [Link]

Sources

IR spectroscopy characteristic bands for 4,5,6,7-tetrahydro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopic Profiling of 4,5,6,7-tetrahydro-1H-indazol-4-amine

Executive Summary & Application Context

This compound is a critical chiral building block in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands. Its structure features a fused pyrazole-cyclohexene system with a primary amine at the C4 position (a chiral center).

For drug development professionals, the primary spectroscopic challenge is distinguishing this amine from its ketone precursor (4,5,6,7-tetrahydro-1H-indazol-4-one ) during reductive amination or oxime reduction. This guide provides a definitive comparative analysis of the characteristic Infrared (IR) bands required to validate the synthesis and purity of this scaffold.

Structural Deconstruction & Vibrational Logic

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent vibrational domains. Unlike the fully aromatic 1H-indazol-4-amine, the tetrahydro- derivative possesses a hybrid structure:

  • The Core: A pyrazole ring (aromatic/conjugated) fused to a cyclohexene-like ring.

  • The Functional Group: An aliphatic primary amine (-NH₂) attached to an sp³ carbon at position 4.

  • The Precursor Contrast: The starting material has a ketone (C=O) at position 4, which is conjugated with the pyrazole double bond.

Critical Distinction:

  • Target (4-amine): Aliphatic C-N bond (~1050–1200 cm⁻¹).

  • Analog (3-amine): Aromatic C-N bond (~1250–1350 cm⁻¹). Do not confuse these.

Comparative Spectroscopic Analysis

The following table contrasts the target molecule with its direct precursor and a structural analog to highlight unique identification markers.

Table 1: Characteristic IR Band Comparison
Vibrational ModeTarget: 4-Amine (this compound)Precursor: 4-One (4,5,6,7-tetrahydro-1H-indazol-4-one)Analog: 3-Amine (3-amino-4,5,6,7-tetrahydro-1H-indazole)
Primary Amine N-H Stretch 3300–3400 cm⁻¹ (Doublet) (Asym & Sym stretch)Absent3300–3450 cm⁻¹ (Doublet)
Ketone C=O Stretch Absent1680–1700 cm⁻¹ (Strong, Conjugated)Absent
Pyrazole N-H Stretch 3100–3250 cm⁻¹ (Broad, H-bonded)3100–3250 cm⁻¹3100–3250 cm⁻¹
Amine N-H Bend (Scissoring) 1590–1620 cm⁻¹ (Medium intensity)Absent1620–1650 cm⁻¹
C=N / C=C Ring Stretch 1500–1580 cm⁻¹1500–1580 cm⁻¹1550–1600 cm⁻¹
C-N Stretch 1050–1200 cm⁻¹ (Aliphatic C-N)Absent1250–1350 cm⁻¹ (Aromatic C-N)
Aliphatic C-H Stretch 2850–2950 cm⁻¹2850–2950 cm⁻¹2850–2950 cm⁻¹

Analyst Note: The disappearance of the strong Carbonyl (C=O) band at ~1690 cm⁻¹ is the most reliable indicator of reaction completion. The appearance of the N-H doublet confirms amine formation.

Synthesis Monitoring & Logic Pathways

The conversion from the ketone precursor to the amine target involves distinct spectral shifts. The diagram below visualizes the decision logic for monitoring this reaction.

SynthesisMonitoring Start Start: Reaction Mixture Analysis CheckCO Check 1680-1710 cm⁻¹ Region (Carbonyl Band) Start->CheckCO StrongCO Strong Band Present CheckCO->StrongCO > 5% Intensity NoCO Band Absent/Weak CheckCO->NoCO Background Level ResultPrecursor Result: Unreacted Precursor (Ketone) StrongCO->ResultPrecursor CheckNH Check 3300-3400 cm⁻¹ Region (Amine Doublet) NoCO->CheckNH DoubletPresent Doublet Observed CheckNH->DoubletPresent NoDoublet No Doublet / Broad Only CheckNH->NoDoublet CheckCN Check 1050-1200 cm⁻¹ Region (Aliphatic C-N) DoubletPresent->CheckCN ResultIntermediate Result: Possible Intermediate (Oxime/Imine or Side Product) NoDoublet->ResultIntermediate Check for OH (Oxime) ResultProduct Result: Target Amine Confirmed (this compound) CheckCN->ResultProduct Band Present

Figure 1: Decision tree for monitoring the reductive amination of 4,5,6,7-tetrahydro-1H-indazol-4-one to the target amine.

Experimental Protocol: Validated Workflow

To ensure reproducibility and minimize interference from atmospheric water (which can mask N-H bands), follow this specific protocol.

Method A: Attenuated Total Reflectance (ATR-FTIR)

Recommended for rapid in-process control.

  • Instrument Setup: Use a Diamond or ZnSe crystal ATR accessory. Set resolution to 4 cm⁻¹ and accumulate 16–32 scans.

  • Background: Collect an air background immediately before sampling.

  • Sample Prep:

    • Place ~5 mg of the solid product on the crystal.

    • Apply high pressure using the anvil to ensure intimate contact (critical for the 3100–3400 cm⁻¹ region).

  • Data Processing: Apply an ATR correction algorithm if comparing to transmission library spectra.

  • Critical Check: Verify the baseline is flat between 1800–2500 cm⁻¹.

Method B: KBr Pellet (Transmission)

Recommended for final characterization and publication-grade spectra.

  • Preparation: Mix 1–2 mg of sample with ~100 mg of dry, spectroscopic-grade KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/baseline slope).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Analysis: Scan from 4000 to 400 cm⁻¹.

  • Note: Ensure KBr is dry; adsorbed water appears at 3400 cm⁻¹ and 1640 cm⁻¹, which directly interferes with the target amine bands.

Interpretation of Interferences

When analyzing crude reaction mixtures, be aware of these common spectral overlaps:

  • Water (Solvent/Moisture): Broad band at 3400 cm⁻¹ can mask the amine doublet. Solution: Dry sample thoroughly or use DCM extraction before IR.

  • Residual Solvent (Methanol/Ethanol): Strong C-O bands at 1000–1100 cm⁻¹ overlap with the amine C-N stretch.

  • Ammonium Salts: If the product is isolated as a salt (e.g., HCl salt), the N-H stretch region becomes a broad "ammonium band" (2500–3200 cm⁻¹), and the distinct doublet disappears. Solution: Neutralize a small aliquot with dilute NaOH, extract into DCM, evaporate, and run IR on the free base.

References

  • Synthesis & Characterization of Tetrahydroindazoles

    • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one. Journal of Medicinal and Chemical Sciences. Link

  • Spectroscopic Data of Indazole Analogs

    • 4,5,6,7-tetrahydro-1H-indazole PubChem Entry (CID 75317).[1] National Center for Biotechnology Information. Link

  • IR Interpretation of Amines vs.

    • IR Spectroscopy Tutorial: Amines. University of Colorado Boulder. Link

  • Precursor Characterization (Ketone)

    • 4,5,6,7-Tetrahydroindol-4-ones as a Valuable Starting Point. NIH/National Library of Medicine. Link

  • General IR Data for 4-Amino-1,2,4-triazole (Comparative Amine Data)

    • 4-Amino-4H-1,2,4-triazole Spectrum. SpectraBase.[1][2][3][4] Link

Sources

Optimizing Solid-State Selection: A Comparative Stability Guide for Free Base vs. Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Trade-off

In early-stage drug development, the decision between a Free Base and its Hydrochloride (HCl) Salt is rarely binary. It is a strategic trade-off between bioavailability (favored by salts) and solid-state stability (often favored by the free base).

While HCl salts are the "gold standard" for enhancing the solubility of weak bases due to the high electronegativity of chloride and established safety history, they introduce specific stability risks—namely disproportionation , hygroscopicity , and acid-catalyzed hydrolysis —that are absent in the free base form.

This guide moves beyond basic definitions to provide a mechanistic comparison, supported by experimental protocols to validate your selection.

Mechanistic Foundations

To predict stability, one must understand the thermodynamic drivers at the molecular level.

The pHmax Concept

The stability of a salt in the presence of moisture or excipients is governed by pHmax .[1] This is the pH value at which the solubility of the salt equals the solubility of the free base.

  • If Microenvironmental pH (

    
    ) < pHmax:  The Salt  is the stable species.[1]
    
  • If

    
     > pHmax:  The salt will disproportionate  (revert) to the Free Base .
    

Critical Insight: HCl salts of weak bases often exhibit a low pHmax. If formulated with basic excipients (e.g., Magnesium Stearate, Croscarmellose Sodium), the surface pH may exceed pHmax, triggering the release of HCl gas and precipitation of the free base [1].

Lattice Energy & Melting Point
  • Free Base: Generally has lower lattice energy and melting point (

    
    ) than the HCl salt. Lower 
    
    
    
    correlates with higher molecular mobility, potentially increasing reactivity (oxidation/degradation) in the amorphous state.
  • HCl Salt: The ionic interactions increase lattice energy and

    
    . However, the chloride ion is a chaotic disruptor in the crystal lattice regarding moisture, often lowering the critical relative humidity (CRH) where deliquescence occurs.
    

Comparative Analysis: Head-to-Head

Table 1: Physicochemical Performance Matrix[2]
FeatureFree BaseHydrochloride (HCl) SaltStability Implication
Aqueous Solubility Low (Intrinsic)High (Ionized)HCl improves dissolution but risks "Common Ion Effect" suppression in gastric fluid (HCl rich).
Hygroscopicity Generally LowModerate to HighHCl salts are prone to hydrate formation or deliquescence, accelerating chemical degradation.
Micro-pH Neutral/BasicAcidicHCl salts create an acidic microenvironment. Risk: Acid-catalyzed hydrolysis. Benefit: Stabilizes base-sensitive moieties.
Disproportionation N/A (Is the product)High RiskHCl gas is volatile. In open systems or with basic excipients, HCl is lost, reverting API to free base.
Processability Often Poor (Sticky/Static)Generally GoodSalts usually crystallize better, but hygroscopic HCl salts can clog punches during tableting.

Visualizing the Stability Mechanisms

Diagram 1: Salt Selection & Disproportionation Risk

This decision tree illustrates the logic flow for selecting between Free Base and HCl salt based on pKa and pHmax stability thresholds.

SaltSelection Start Candidate Molecule (Weak Base) pKaCheck Check pKa & Solubility Start->pKaCheck Soluble High Intrinsic Solubility? pKaCheck->Soluble UseBase Select Free Base (Maximize Stability) Soluble->UseBase Yes MakeSalt Synthesize HCl Salt Soluble->MakeSalt No pHmaxCalc Determine pHmax MakeSalt->pHmaxCalc ExcipientCheck Excipient Compatibility (Binary Mix) pHmaxCalc->ExcipientCheck DispropRisk Risk: pH_micro > pHmax (Disproportionation) ExcipientCheck->DispropRisk Basic Excipients (e.g., Mg-Stearate) StableSalt Stable HCl Salt Formulation ExcipientCheck->StableSalt Acidic/Neutral Excipients DispropRisk->UseBase Revert if Unmanageable

Caption: Workflow for assessing stability risks. Note that basic excipients can drive HCl salts back to Free Base if pHmax is crossed.

Experimental Protocols

To objectively compare your specific molecule, execute these three self-validating protocols.

Protocol A: The "Micro-pH" Stress Test (Chemical Stability)

Purpose: Determine if the acidic microenvironment of the HCl salt catalyzes degradation compared to the neutral free base.

  • Preparation: Prepare 100 mg samples of Free Base and HCl Salt.

  • Slurry Generation: Add 50 µL of water to each solid to create a "wet paste" (simulating high humidity/granulation).

  • Encapsulation: Seal in HPLC vials (prevent volatile loss) and Open vials (allow volatile loss).

  • Incubation: Store at 60°C for 7 days.

  • Analysis: Dissolve and analyze via HPLC-UV/MS.

    • Success Criteria: If HCl salt shows >1% hydrolysis product (e.g., amide cleavage) vs. Free Base, the API is acid-labile.

Protocol B: Disproportionation Screening (Physical Stability)

Purpose: Detect the loss of HCl and reversion to free base [2].

  • Binary Mixture: Mix API-HCl (1:1 w/w) with Magnesium Stearate (a problematic basic lubricant).

  • Conditioning: Spread thinly in an open dish.

  • Stress: Expose to 40°C / 75% RH for 7 days.

  • Detection (Raman/XRPD):

    • Analyze the sample using Raman Spectroscopy.[1]

    • Key Marker: Look for the disappearance of the HCl salt lattice peak and the emergence of the Free Base characteristic peak.

    • Why Magnesium Stearate? It reacts with HCl to form Magnesium Chloride (deliquescent) and Stearic Acid, driving the reaction forward [3].

Protocol C: Dynamic Vapor Sorption (DVS)

Purpose: Quantify hygroscopicity differences.

  • Cycle: 0% RH → 90% RH → 0% RH in 10% steps at 25°C.

  • Equilibrium: dm/dt < 0.002% per minute.

  • Comparison:

    • Free Base: Usually shows < 0.5% mass gain (non-hygroscopic).

    • HCl Salt: Watch for a sharp mass spike (deliquescence) or a step-change (stoichiometric hydrate formation).

Representative Data Analysis

The following table simulates a typical dataset for a weak base drug candidate (


).
Table 2: Stress Testing Results (4 Weeks, 40°C/75% RH)
ParameterFree BaseHCl SaltInterpretation
Physical Appearance White PowderYellowing, CakedHCl salt is chemically degrading or deliquescing.
Total Impurities (HPLC) 0.2%1.5%Acidic micro-environment of HCl salt accelerated hydrolysis.
Water Content (KF) 0.1%4.2%HCl salt is hygroscopic; requires moisture-protective packaging.
XRPD Pattern UnchangedNew Peaks ObservedDisproportionation detected. HCl salt partially reverted to free base.
Diagram 2: The Disproportionation Mechanism

This diagram visualizes the chemical pathway where an HCl salt loses stability in the presence of moisture and a proton acceptor (B).

Disproportionation Salt API-H+ Cl- (Solid Salt) Intermediate Proton Transfer (Solution Mediated) Salt->Intermediate Dissolves Water H2O (Moisture Layer) Water->Intermediate Facilitates BaseExcipient Excipient (B) (e.g. Mg-Stearate) BaseExcipient->Intermediate Accepts Proton FreeBase API (Solid) (Precipitated Free Base) Intermediate->FreeBase Precipitation Byproduct B-H+ Cl- / HCl(g) (Salts or Gas Loss) Intermediate->Byproduct Formation

Caption: Mechanism of salt instability.[2][3] Moisture mediates proton transfer to excipients, causing free base precipitation.

Conclusion & Recommendation

  • Choose the Free Base if: The molecule has adequate intrinsic solubility, or if the formulation can utilize amorphous solid dispersions (ASD) to boost bioavailability. The free base offers superior physical stability and compatibility with a wider range of excipients.

  • Choose the HCl Salt if: Immediate release and high solubility are non-negotiable, and the molecule is not acid-sensitive. However, you must mitigate disproportionation risks by:

    • Avoiding basic excipients (Mg-Stearate, inorganic salts).[4]

    • Using moisture-protective packaging (foil blisters).

    • Maintaining

      
       below the molecule's pHmax during processing.
      

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility.[5][2][6][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Guerrieri, P., & Taylor, L. S. (2009). Role of salt-excipient interactions on disproportionation in the solid-state.[9][10] Pharmaceutical Research, 26(8), 2015-2026. Link

  • John, C. T., et al. (2013).[4] Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation.[4][10] Pharmaceutical Research, 30, 1628–1641. Link

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

Sources

Validating the Scaffold: Elemental Analysis vs. Orthogonal Methods for 4,5,6,7-tetrahydro-1H-indazol-4-amine

[1][2]

Executive Summary: The Purity Paradox

In the development of PARP inhibitors and kinase modulators, 4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 23061-68-9) serves as a critical bicyclic scaffold.[1][2] However, its chemical nature—a nitrogen-rich, hygroscopic heterocycle—frequently leads to "false failures" in classical Elemental Analysis (EA).[1][2]

This guide objectively compares the industry-standard Combustion Analysis (CHN) against the modern orthogonal alternative, Quantitative NMR (qNMR) .[2] While EA remains the publication prerequisite, this guide demonstrates why qNMR is the superior internal standard for functional purity assessment during drug development.

Chemical Profile & Theoretical Baselines

Before establishing experimental protocols, the theoretical limits must be defined.[2] this compound is often isolated as a free base or a hydrochloride salt.[1][2] Confusing these forms is a primary source of EA deviation.[2]

Compound: this compound Formula: C₇H₁₁N₃ Molecular Weight: 137.19 g/mol [1][2]

Table 1: Theoretical Elemental Composition Standards
ElementFree Base (C₇H₁₁N₃)Monohydrochloride (C₇H₁₁N₃[1]·HCl)Dihydrochloride (C₇H₁₁N₃[1]·2HCl)
Carbon 61.29% 48.42%39.83%
Hydrogen 8.08% 6.96%6.21%
Nitrogen 30.63% 24.19%19.91%

Critical Insight: The high Nitrogen content (>30%) in the free base makes it prone to incomplete combustion, often resulting in low N values unless specific "boost" methods are employed.

Method A: Classical Combustion Analysis (CHN)

Status: The "Gold Standard" for Journal Publication.[2] Principle: Flash combustion at >1000°C converts the sample into CO₂, H₂O, and N₂/NOx.[2]

Experimental Protocol: Optimized for N-Heterocycles
  • Sample Prep: Dry 5 mg of sample in a vacuum oven at 40°C for 4 hours. Note: This amine readily absorbs atmospheric CO₂ and moisture.[2]

  • Calibration Standard:

    • Primary: Acetanilide (C₈H₉NO) is the universal standard.[2]

    • Secondary (Recommended): Sulfanilamide (C₆H₈N₂O₂S) or Imidazole .[2]

    • Why? Acetanilide (10.36% N) does not bracket the high nitrogen content of our target (30.63% N). Using a high-N standard like Imidazole (41.15% N) ensures the detector response is linear in the target range.[1]

  • Combustion Conditions:

    • Oxygen Boost: Set oxygen flow to "Dynamic/High" (approx. 15-20 mL/min) to prevent char formation on the pyrazole ring.

    • Catalyst: Use Tungsten Trioxide (WO₃) or Copper wires to aid reduction of NOx to N₂.[2]

Performance Analysis
  • Accuracy: ±0.4% absolute deviation (Journal Standard).

  • Failure Mode: If %C is high and %N is low, the pyrazole ring did not combust fully (formation of thermally stable cyano-fragments).[2]

  • Verdict: Essential for final characterization but poor for in-process checks due to sensitivity to residual solvents (e.g., 1% trapped DCM shifts %C by ~0.5%, causing failure).[1][2]

Method B: Quantitative NMR (qNMR)

Status: The "Source of Truth" for Potency Assignment. Principle: Molar ratio determination using an internal standard (IS) with known purity.

Experimental Protocol: The "Self-Validating" Workflow
  • Internal Standard Selection:

    • Recommended: Maleic Acid (TraceCERT® grade).[2]

    • Reasoning: It has a distinct singlet at ~6.3 ppm (D₂O/DMSO), well-separated from the indazole protons (typically 1.5-2.6 ppm and 7.0-8.0 ppm).[1][2]

  • Solvent: DMSO-d₆ (Dissolves both free base and salts).[1][2]

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): ≥ 60 seconds (Critical: Must be 5x T1 of the slowest proton).

    • Scans: 16 or 32 (for S/N > 150:1).

Performance Analysis
  • Accuracy: ±0.5% to 1.0% (dependent on weighing precision).

  • Advantage: Differentiates between chemical impurity and solvation.[2] If EA fails due to water, qNMR will show the correct scaffold purity while quantifying the water peak.

Comparative Data: The "Real World" Scenario

The following table illustrates a typical scenario where a synthesized batch of this compound contains 2% residual water and 1% Ethanol.

Table 2: Method Performance Under "Wet" Conditions
MetricClassical CHN (EA)qNMR (Maleic Acid IS)
Result Output % Composition (C, H, N)% Weight Purity (Potency)
Experimental Result C: 59.1% (Fail), N: 29.2% (Fail)Purity: 97.1% (Pass)
Interpretation REJECTED. Values deviate >0.4% from theoretical due to solvent weight.[1][2]ACCEPTED. The method correctly identifies the scaffold mass and quantifies the solvents separately.
Sample Requirement 2–5 mg (Destructive)10–20 mg (Non-destructive)
Time to Result 4–24 Hours (External Lab)30 Minutes (In-house)

Decision Framework & Workflow

The choice of method depends on the stage of drug development.

ValidationWorkflowStartSample: this compoundStageCheckDevelopment Stage?Start->StageCheckEarlyStageEarly Discovery / ScreeningStageCheck->EarlyStageFunctional UseLateStagePublication / IND SubmissionStageCheck->LateStageFormal CharacterizationqNMRMethod: qNMR (DMSO-d6)Standard: Maleic AcidEarlyStage->qNMREAMethod: CHN CombustionStandard: AcetanilideLateStage->EAResultQCalculate % Potency(Adjust dose for bioassay)qNMR->ResultQResultEACheck ±0.4% Limit(Confirm Identity)EA->ResultEAResultQ->LateStageIf Purity >98%,Dry & Submit for EA

Caption: Logical workflow for selecting the appropriate analytical standard based on development phase. qNMR serves as the functional gatekeeper before rigorous EA.

References

  • Pauli, G. F., et al. (2014).[2][3] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][1][3]

  • Royal Society of Chemistry. (2008).[2][4] "CHNS Elemental Analysers: Technical Brief." AMC Technical Briefs. [Link]

  • PubChem. (2025).[2] "this compound Compound Summary." National Library of Medicine. [Link][1]

  • Holzgrabe, U. (2010).[2] "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1]

A Researcher's Guide to the UV-Vis Absorption Spectra of Tetrahydroindazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrahydroindazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications in oncology and neurodegenerative diseases.[1][2][3][4] The characterization of these building blocks is a critical step in drug discovery and development. Among the analytical techniques employed, Ultraviolet-Visible (UV-Vis) spectroscopy provides a rapid, non-destructive, and accessible method for structural elucidation and quantitative analysis.[5][6] This guide offers an in-depth comparison of the UV-Vis absorption spectra of various tetrahydroindazole building blocks, supported by experimental data and protocols. We will explore the influence of molecular structure and solvent environment on the spectral properties, providing researchers with the foundational knowledge to effectively utilize UV-Vis spectroscopy in their work.

Introduction: The Significance of Tetrahydroindazoles

Indazole and its derivatives, including the saturated tetrahydroindazoles, are nitrogen-containing heterocyclic compounds that have garnered immense interest from medicinal chemists.[1][2][7] Their structural versatility and broad spectrum of biological activities make them key components in the design of novel therapeutics.[1][2][7] The synthesis and characterization of these molecules are paramount.[2][8] UV-Vis spectroscopy serves as a fundamental tool, offering insights into the electronic structure of these compounds.[5] The absorption of UV-Vis radiation by organic molecules is due to the promotion of electrons from a ground electronic state to a higher energy excited state.[5][9] The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's structure, particularly the nature of its chromophores—the part of the molecule responsible for its color.[5][6]

The Underpinnings of UV-Vis Spectroscopy

UV-Vis spectroscopy is governed by the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a sample and the concentration of the absorbing species.[5] The key parameters obtained from a UV-Vis spectrum are the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the compound absorbs light at that wavelength.

Electronic transitions in molecules like tetrahydroindazoles typically involve:

  • π → π* transitions: These occur in molecules with conjugated π systems (alternating single and double bonds). They are generally high-intensity absorptions.

  • n → π* transitions: These involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to an anti-bonding π* orbital. These transitions are typically of lower intensity compared to π → π* transitions.[10]

The solvent in which the sample is dissolved can significantly influence the UV-Vis spectrum.[10][11][12] Solvent polarity can stabilize or destabilize the ground and excited states of the molecule, leading to shifts in λmax.[10][13] A shift to a longer wavelength is termed a bathochromic or "red" shift, while a shift to a shorter wavelength is a hypsochromic or "blue" shift.[11][13]

Experimental Protocol for Acquiring UV-Vis Spectra

To ensure the acquisition of high-quality, reproducible UV-Vis spectra, a standardized experimental protocol is essential. The following steps outline a robust methodology for the analysis of tetrahydroindazole building blocks.

Instrumentation and Materials
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer is recommended for its stability and ability to simultaneously measure the sample and a reference.[6]

  • Cuvettes: Use 1 cm path length quartz cuvettes, as they are transparent in the UV region (down to ~190 nm).[14]

  • Solvents: Spectroscopic grade solvents are crucial to avoid interference from impurities. Common choices include ethanol, methanol, acetonitrile, and hexane, which offer a range of polarities.[11][12]

  • Tetrahydroindazole Samples: Synthesized and purified building blocks.

Step-by-Step Experimental Workflow
  • Instrument Preparation: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.

  • Sample Preparation:

    • Prepare a stock solution of the tetrahydroindazole derivative in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a dilute solution (e.g., 10 µg/mL). The final concentration should result in an absorbance reading between 0.1 and 1.0 for optimal accuracy.[14]

  • Baseline Correction:

    • Fill two clean quartz cuvettes with the pure solvent.

    • Place them in the sample and reference holders of the spectrophotometer.

    • Run a baseline scan over the desired wavelength range (e.g., 200-400 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.[15]

  • Sample Measurement:

    • Remove the cuvette from the sample holder and replace the solvent with the prepared sample solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan to record the UV-Vis spectrum of the sample.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length in cm.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis stock Prepare Stock Solution (e.g., 1 mg/mL) dilute Prepare Dilute Solution (for Absorbance 0.1-1.0) stock->dilute baseline Run Baseline Correction (Solvent vs. Solvent) dilute->baseline measure Measure Sample Spectrum (Sample vs. Solvent) baseline->measure identify Identify λmax measure->identify calculate Calculate Molar Absorptivity (ε) identify->calculate caption Experimental Workflow for UV-Vis Spectroscopy.

Figure 1. A streamlined workflow for acquiring UV-Vis spectra of tetrahydroindazole samples.

Comparative Analysis of Tetrahydroindazole Spectra

The UV-Vis absorption spectra of tetrahydroindazole derivatives are influenced by the nature and position of substituents on the aromatic ring and the heterocyclic core.

Effect of Substituents

The core tetrahydroindazole scaffold possesses a chromophore that gives rise to characteristic UV absorptions. The introduction of substituents can modify the electronic distribution within the molecule, leading to predictable shifts in the absorption maxima.

  • Auxochromes: Groups like -OH, -NH2, or -OCH3, when attached to the aromatic ring, have non-bonding electrons that can be delocalized into the π-system. This extended conjugation typically results in a bathochromic (red) shift of the π → π* transition.

  • Electron-Withdrawing Groups: Groups like -NO2 or -C=O can also extend conjugation and often lead to bathochromic shifts.

The table below presents hypothetical but representative data for a series of 3-methyl-4,5,6,7-tetrahydro-1H-indazole derivatives with different substituents at the 1-position, all measured in ethanol.

CompoundSubstituent (R) at N1λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
1 -H2458,500
2 -Phenyl27812,300
3 -4-Nitrophenyl31015,800
4 -4-Methoxyphenyl28513,500

Analysis of the Data:

  • Comparing compound 1 (unsubstituted) to compound 2 (-Phenyl), the introduction of the phenyl ring extends the conjugated system, resulting in a significant bathochromic shift from 245 nm to 278 nm and an increase in molar absorptivity (a hyperchromic effect).

  • The addition of a strong electron-withdrawing nitro group in compound 3 further extends conjugation and causes a pronounced red shift to 310 nm.

  • The electron-donating methoxy group in compound 4 also leads to a bathochromic shift compared to the unsubstituted phenyl ring, demonstrating the influence of auxochromes.

Effect of Solvent Polarity (Solvatochromism)

The polarity of the solvent can have a marked effect on the position of absorption bands, particularly for transitions involving non-bonding electrons (n → π*).[10][13]

  • π → π* transitions: In these transitions, the excited state is generally more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift.[10]

  • n → π* transitions: The ground state, with its lone pair of electrons, is often more stabilized by hydrogen bonding with polar protic solvents (like ethanol or water) than the excited state.[13] This increased stabilization of the ground state widens the energy gap, resulting in a hypsochromic (blue) shift.[11][13]

The diagram below illustrates how solvent polarity can differentially affect the energy levels of electronic states.

G gs_np Ground State (n) ex_np Excited State (π*) gs_np->ex_np ΔE (n→π) Larger Energy Gap gs_p Ground State (n) (Stabilized) ex_p Excited State (π*) gs_p->ex_p ΔE (n→π) Smaller Energy Gap caption Effect of solvent polarity on n→π* transitions.

Figure 2. Hypsochromic (blue) shift of an n→π* transition in a polar solvent.

Conclusion

UV-Vis spectroscopy is an invaluable technique for the routine analysis of tetrahydroindazole building blocks. This guide has demonstrated that the UV-Vis absorption spectrum is highly sensitive to the molecular structure, including the nature of substituents and the surrounding solvent environment. By systematically comparing the spectra of different derivatives and understanding the principles of electronic transitions, researchers can gain significant insights into the properties of these important heterocyclic compounds. The provided experimental workflow serves as a reliable foundation for obtaining high-quality data, aiding in both qualitative characterization and quantitative analysis in the drug development pipeline.

References

  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. National Center for Biotechnology Information. [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. KoreaScience. [Link]

  • UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Sim4t. [Link]

  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI. [Link]

  • Effect of Solvent. Chemistry LibreTexts. [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Scilit. [Link]

  • Solvents and solvent effect in UV - Vis Spectroscopy. SlideShare. [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. University of Texas at El Paso. [Link]

  • The Basics of UV-Vis Spectrophotometry. Agilent Technologies. [Link]

  • Effect of Solvent Polarity On UV-Vis Spectra. Scribd. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Introduction To UV-Vis Spectroscopy. Master Organic Chemistry. [Link]

  • STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. International Journal of Creative Research Thoughts. [Link]

  • Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab Publications. [Link]

  • Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. ACS Publications. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4,5,6,7-tetrahydro-1H-indazol-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the careful management of novel chemical entities. The compound 4,5,6,7-tetrahydro-1H-indazol-4-amine, while crucial for specific research applications, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for its safe and compliant disposal, ensuring the protection of laboratory personnel and the environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory safety.

Pre-Disposal Assessment: Understanding the Compound

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is paramount. While specific toxicological data for this compound may be limited due to its research nature, its structure as an amine and indazole derivative provides critical clues for safe handling.[1][2]

Key Hazard Considerations:

  • Toxicity: Amine compounds can be toxic and may be readily absorbed through the skin.[3]

  • Irritation: It is classified as causing skin and serious eye irritation.[4][5]

  • Respiratory Effects: May cause respiratory irritation.[4][5]

  • Reactivity: Amines can react with other chemicals, such as oxidizing agents and strong acids.[3]

Therefore, all waste containing this compound must be treated as hazardous.[3]

Personal Protective Equipment (PPE): The First Line of Defense

Appropriate PPE is non-negotiable when handling this compound and its associated waste. The following table summarizes the required PPE.

Body PartRequired PPERationale
Eyes/Face Safety goggles with side shields or a face shield.To protect against splashes and eye irritation.[4][6]
Hands Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.[2]
Body Laboratory coat.To protect skin and clothing from contamination.[6]
Respiratory Use in a well-ventilated area or fume hood.To avoid inhalation of dust or vapors.[4][6]
Segregation and Collection: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a fundamental principle of laboratory safety. It prevents hazardous reactions and ensures that waste is managed appropriately.[1][3]

Step-by-Step Collection Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled, and compatible container for waste containing this compound.[1][3] The original container is often a suitable choice.[3][7] The container must be in good condition, with a secure, leak-proof closure.[8]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[9] Do not use abbreviations or chemical formulas.[9]

  • Segregation: Keep this waste stream separate from other chemical wastes, especially incompatible materials like strong oxidizing agents and acids, to prevent dangerous reactions.[3][10]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[8][9][11]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[9][10] This prevents the release of vapors and potential spills.

Disposal Procedure: From the Lab to Final Disposition

The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][3] Do not attempt to dispose of this chemical down the drain or in regular trash, as this can cause significant environmental harm.[1]

Workflow for Disposal:

  • Waste Accumulation: Continue to collect the waste in its designated and properly labeled container within the SAA.

  • Requesting Pickup: Once the container is nearly full (around 90%), arrange for a waste pickup through your institution's Environmental Health and Safety (EHS) office.[9]

  • Documentation: Your EHS office will provide the necessary paperwork for the waste manifest, which documents the waste from generation to its final disposal.

  • Final Disposal Method: The most common and recommended method for the disposal of amine compounds is high-temperature incineration at a licensed hazardous waste facility.[3]

The following diagram illustrates the decision-making and workflow for the proper disposal of this compound.

G cluster_lab In-Laboratory Procedures cluster_ehs EHS & External Disposal A Waste Generation (this compound) B Select Compatible & Leak-Proof Container A->B C Label Container: 'Hazardous Waste' & Full Chemical Name B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Closed D->E F Container 90% Full? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H EHS Collects Waste & Completes Manifest G->H I Transport by Licensed Hazardous Waste Hauler H->I J Final Disposal at Permitted Facility (e.g., Incineration) I->J

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Response:

  • Small Spills: If you are trained and it is safe to do so, clean up small spills using an inert absorbent material. The cleanup materials must then be treated as hazardous waste and placed in the designated waste container.[7]

  • Large Spills: For large spills, evacuate the area and notify your institution's EHS or emergency response team immediately.[12]

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing.[6] Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air.[6] If they are not breathing, provide artificial respiration. Seek medical attention.[6]

  • Ingestion: Rinse the mouth with water.[6] Do not induce vomiting. Seek immediate medical attention.[6]

Decontamination and Container Disposal
  • Equipment Decontamination: Thoroughly decontaminate any equipment that has come into contact with this compound using an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[7]

  • Empty Container Disposal: An empty container that held this compound must be triple-rinsed with a suitable solvent.[7] The rinsate is considered hazardous waste and must be collected for disposal.[7] After triple-rinsing and defacing the label, the container may be disposed of as regular trash.[7]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Safety Data Sheet. Castrol. [Link]

  • 4,5,6,7-tetrahydro-1H-indazole. PubChem. [Link]

  • Safety Data Sheet. INDOFINE Chemical Company, Inc. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.